molecular formula C8H7NOS2 B1589282 6-Methoxybenzo[d]thiazole-2(3H)-thione CAS No. 2182-73-2

6-Methoxybenzo[d]thiazole-2(3H)-thione

Cat. No.: B1589282
CAS No.: 2182-73-2
M. Wt: 197.3 g/mol
InChI Key: WBKYNVBTKLKJBG-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS 2182-73-2) is a benzothiazole-based compound with the molecular formula C8H7NOS2 and a molecular weight of 197.27-197.28 g/mol . This chemical features a benzothiazole core, an aromatic heterocyclic system containing nitrogen and sulfur atoms, which is a privileged scaffold in medicinal chemistry and materials science due to its versatile biological activities and specific chemical properties . The molecule is characterized by a thiocarbonyl group and a methoxy substituent at the 6-position, a modification known to significantly influence the molecule's electronic properties, solubility, and biological interactions . In scientific research, this compound and its structural analogs serve as key intermediates and active agents in various fields. Thiazole derivatives have been demonstrated to be effective corrosion inhibitors for materials like C38 carbon steel in acidic media, functioning by adsorbing to the metal surface and forming a protective film . Furthermore, the benzothiazole nucleus is a significant structure in drug discovery. Research indicates that various benzothiazole and dihydropyrimidinethione (DHPMT) derivatives exhibit notable cytotoxic effects and have been investigated for their antiproliferative activity against a range of human cancer cell lines, including melanoma, prostate, gastric (AGS), and breast cancer (MCF-7) cells . The planarity of the benzothiazole ring and its ability to participate in complex interactions make it a valuable building block for developing new chemical entities with potential therapeutic applications . The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYNVBTKLKJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464711
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-73-2
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxybenzo[d]thiazole-2(3H)-thione chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Methoxybenzo[d]thiazole-2(3H)-thione

This guide provides a comprehensive technical overview of 6-methoxybenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and spectral characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The benzothiazole nucleus is a privileged scaffold, and understanding the nuances of its derivatives is critical for leveraging their full potential in modern chemical research.[1]

Core Molecular and Physicochemical Profile

6-Methoxybenzo[d]thiazole-2(3H)-thione, with the CAS number 2182-73-2, is a substituted benzothiazole derivative.[2][3] The presence of a methoxy group at the 6-position and a thione group at the 2-position imparts specific electronic and steric properties that influence its reactivity, solubility, and biological interaction potential.[1] These properties are foundational for its application as a versatile chemical intermediate.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₇NOS₂[2][4]
Molecular Weight 197.28 g/mol [1][2]
CAS Number 2182-73-2[2][3]
Appearance Solid[5]
Predicted XlogP 2.4[4]
Monoisotopic Mass 196.9969 Da[4]
InChIKey WBKYNVBTKLKJBG-UHFFFAOYSA-N[2][4]

Synthesis and Purification

The synthesis of 2-mercaptobenzothiazole derivatives typically follows a well-established pathway involving the cyclization of an appropriate 2-aminothiophenol with carbon disulfide. For the title compound, the key precursor is 2-amino-5-methoxythiophenol.

The causality behind this experimental choice lies in the nucleophilicity of the amino and thiol groups of the precursor, which readily attack the electrophilic carbon of carbon disulfide, leading to an intramolecular cyclization and subsequent formation of the stable benzothiazole ring system.

G cluster_0 Synthesis Workflow Start 2-Amino-5-methoxythiophenol + Carbon Disulfide (CS₂) Reaction Reaction in Ethanol/Base (e.g., KOH) Start->Reaction Reactants Cyclization Intramolecular Cyclization/ Dehydration Reaction->Cyclization Intermediate Formation Product 6-Methoxybenzo[d]thiazole- 2(3H)-thione Cyclization->Product Final Product Purification Recrystallization from Ethanol Product->Purification Crude Product

Caption: General synthesis workflow for 6-methoxybenzo[d]thiazole-2(3H)-thione.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon acidification, and purity is verified through melting point analysis and the spectral data outlined in the next section.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxythiophenol (1 equiv.) and potassium hydroxide (1.2 equiv.) in absolute ethanol.

  • Addition of CS₂: To the stirred solution, add carbon disulfide (1.5 equiv.) dropwise at room temperature. The reaction is exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid or acetic acid until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from ethanol to yield the purified 6-methoxybenzo[d]thiazole-2(3H)-thione.

Spectral and Structural Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following spectral data are characteristic of 6-methoxybenzo[d]thiazole-2(3H)-thione.

Technique Characteristic Features
¹H NMR - N-H Proton: A broad singlet typically appears in the downfield region (δ 13.5-14.0 ppm), characteristic of the acidic thione proton.[6] - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will reflect their positions relative to the methoxy group.[6] - Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to three protons.[6]
¹³C NMR - C=S Carbon: A signal in the far downfield region (δ 188-191 ppm) is indicative of the thiocarbonyl carbon.[6] - Aromatic Carbons: Signals between δ 105-158 ppm. The carbon attached to the methoxy group (C6) will be significantly shielded.[6] - Methoxy Carbon: A signal around δ 56 ppm.[6]
IR (KBr, cm⁻¹) - N-H Stretch: A broad band around 3400-3440 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals from the methoxy group around 2850-2950 cm⁻¹.[7] - C=S Stretch: A characteristic absorption band in the region of 1250-1020 cm⁻¹.
Mass Spec. (ESI-MS) - [M+H]⁺: Predicted at m/z 198.00418.[4] - [M-H]⁻: Predicted at m/z 195.98962.[4]
Crystal Structure Insights

Reactivity and Mechanistic Considerations

The chemical behavior of 6-methoxybenzo[d]thiazole-2(3H)-thione is governed by the interplay of its functional groups.

Thione-Thiol Tautomerism

A fundamental property is its existence as a tautomeric mixture of the thione (amide) and thiol (enol) forms. The thione form is generally the more stable and predominant tautomer, particularly in the solid state.[8] This equilibrium is the causal factor for its dual reactivity, allowing it to react at either the nitrogen or sulfur atom depending on the conditions.

Caption: Thione-thiol tautomerism in the benzothiazole-2(3H)-thione core.

Nucleophilic Reactions

The deprotonated form of the molecule, a powerful bidentate nucleophile, readily reacts with various electrophiles.

  • S-Alkylation: Reaction with alkyl halides in the presence of a base typically leads to selective S-alkylation, forming 2-(alkylthio)benzothiazole derivatives. This is a cornerstone reaction for building more complex structures on this scaffold.

  • N-Acylation: Reactions with acyl chlorides can lead to N-acylation, particularly if the sulfur is sterically hindered or if reaction conditions are carefully controlled.

The choice of base and solvent is critical in directing the regioselectivity of these reactions. A hard base may favor N-alkylation, while a soft base under polar aprotic conditions often favors S-alkylation, a classic example of the Hard and Soft Acids and Bases (HSAB) principle in practice.

Applications in Drug Discovery and Materials Science

The benzothiazole ring is a key structural motif in a wide array of biologically active compounds.[9] Its planar nature and ability to act as a hydrogen bond acceptor and donor make it an effective pharmacophore for interacting with biological targets.

  • Anticancer Research: Various benzothiazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][9] They are often investigated as inhibitors of key enzymes like tyrosine kinases.[10]

  • Antimicrobial Agents: The scaffold is present in numerous compounds screened for antibacterial and antifungal activity.[9][11]

  • Corrosion Inhibition: Thiazole derivatives are effective corrosion inhibitors, forming a protective film on metal surfaces through adsorption.[1]

  • Building Blocks: As demonstrated by its reactivity, 6-methoxybenzo[d]thiazole-2(3H)-thione serves as an invaluable building block for the synthesis of more complex heterocyclic systems and targeted therapeutic agents.[12]

Conclusion

6-Methoxybenzo[d]thiazole-2(3H)-thione is a chemically rich and versatile molecule. Its properties are defined by the benzothiazole core, the electron-donating methoxy group, and the reactive thione-thiol system. A thorough understanding of its synthesis, spectral properties, and reactivity is essential for any researcher aiming to utilize this powerful building block in the development of novel pharmaceuticals, advanced materials, or other specialized chemical applications.

References

  • PubChem. 6-methoxybenzo[d]thiazole-2(3h)-thione. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for [Journal Article]. [Link]

  • AbacipharmTech. 6-Methoxybenzo[d]thiazole-2(3H)-thione. [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E. [Link]

  • Abdallah, A. E. M., et al. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E. [Link]

  • Abdallah, A. E. M., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E. [Link]

  • Indian Academy of Sciences. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Molecules. [Link]

  • Abdallah, A. E. M., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E. [Link]

  • LookChem. 6-METHOXY-2(3H)-BENZOTHIAZOLONE. [Link]

  • Ghorab, M. M., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

  • Kumar, A., et al. (2016). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Durcik, M., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Chemsrc. 6-nitro-1,3-benzothiazole-2-thiol. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Chemistry. [Link]

  • Le, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports. [Link]

Sources

An In-depth Technical Guide to 6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS No: 2182-73-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxybenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the target audience.

Core Compound Identity and Physicochemical Properties

6-Methoxybenzo[d]thiazole-2(3H)-thione, registered under CAS number 2182-73-2 , is a substituted benzothiazole derivative. The benzothiazole scaffold is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[1][2] The incorporation of a methoxy group at the 6-position and a thione at the 2-position modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
CAS Number 2182-73-2[Vendor Data]
Molecular Formula C₈H₇NOS₂[Vendor Data]
Molecular Weight 197.28 g/mol [Vendor Data]
Appearance White solid[3]
Melting Point 193–196 °C[3]

Synthesis and Mechanistic Insights

The synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione can be approached through several established methods for benzothiazole-2-thiones. The choice of synthetic route often depends on the desired scale, purity requirements, and environmental considerations.

Classical Synthesis: Reaction of 4-Methoxyaniline with Carbon Disulfide and Sulfur

A traditional and widely employed method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an aniline derivative with carbon disulfide and sulfur under elevated temperature and pressure.[4] This method, while robust, often requires an autoclave and careful control of reaction conditions.

Reaction Scheme:

G reactant1 4-Methoxyaniline reaction Δ, Pressure reactant1->reaction + reactant2 CS₂ reactant2->reaction + reactant3 S reactant3->reaction + product 6-Methoxybenzo[d]thiazole-2(3H)-thione reaction->product

Figure 1: Classical synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Experimental Protocol:

  • Reactant Charging: In a high-pressure autoclave, combine 4-methoxyaniline, carbon disulfide, and elemental sulfur in appropriate molar ratios.

  • Reaction Conditions: Seal the autoclave and heat the mixture gradually. The temperature is typically raised to around 220-275 °C.[4] The reaction is maintained at this temperature for several hours to ensure complete conversion.

  • Work-up and Purification: After cooling, the crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Causality: The reaction proceeds through the formation of a dithiocarbamate intermediate from the aniline and carbon disulfide, which then undergoes oxidative cyclization facilitated by sulfur to form the benzothiazole ring. The high temperature and pressure are necessary to overcome the activation energy for the cyclization and sulfur insertion steps.

Greener Synthesis: From o-Iodo-4-methoxyaniline and Carbon Disulfide

In response to the demand for more environmentally benign synthetic methods, a "cleaner and greener" approach has been developed for the synthesis of 3H-benzothiazole-2-thiones.[5] This method avoids the use of elemental sulfur and high pressures, instead utilizing a cesium carbonate base and a phase-transfer catalyst.

Reaction Scheme:

G reactant1 o-Iodo-4-methoxyaniline reaction [Reagents] reactant1->reaction + reactant2 CS₂ reactant2->reaction + reagent1 Cs₂CO₃ reagent1->reaction reagent2 TMAB reagent2->reaction product 6-Methoxybenzo[d]thiazole-2(3H)-thione reaction->product

Figure 2: Greener synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Experimental Protocol:

  • Reactant Mixture: To a solution of o-iodo-4-methoxyaniline in a suitable solvent, add carbon disulfide, cesium carbonate (Cs₂CO₃), and tetramethylammonium bromide (TMAB) as a phase-transfer catalyst.[5]

  • Reaction Conditions: The reaction is typically carried out at a moderate temperature with stirring for a specified period.

  • Work-up and Purification: The product is isolated by filtration and purified by recrystallization. This method often results in higher yields and avoids harsh reaction conditions.[5]

Causality: The cesium carbonate acts as a base to deprotonate the aniline, facilitating its reaction with carbon disulfide. The phase-transfer catalyst helps to bring the reactants into the same phase, enhancing the reaction rate. The intramolecular cyclization proceeds via nucleophilic attack of the sulfur onto the carbon bearing the iodine, leading to the formation of the benzothiazole ring.

Spectroscopic Characterization

Accurate characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione is crucial for its use in research and development. The following spectroscopic data are key to confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR (500 MHz, DMSO-d₆)13.63brs1H, NH
7.34s1H, Ar-H
7.21d, J = 5.0 Hz1H, Ar-H
7.00dd, J₁ = 5.0 Hz, J₂ = 10.0 Hz1H, Ar-H
3.75 (inferred)s3H, OCH₃
¹³C NMR (126 MHz, DMSO-d₆)188.8C=S
157.1C-OCH₃
135.7Ar-C
131.2Ar-C
115.2Ar-CH
113.5Ar-CH
106.4Ar-CH
56.2OCH₃

Data sourced from a publication detailing the synthesis and characterization of this compound.[3]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Key expected absorptions include N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1050-1250 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[6][7]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 197, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the thiazole ring.[6]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2]

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[2][8] The proposed mechanisms often involve the inhibition of key enzymes or interference with cellular signaling pathways.

Workflow for Anticancer Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Synthesized Compound cell_lines Cancer Cell Lines (e.g., A549, H1299, A431) start->cell_lines mtt_assay MTT Assay for Cytotoxicity cell_lines->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) ic50->flow_cytometry western_blot Western Blot (Protein Expression) ic50->western_blot migration_assay Wound Healing Assay (Cell Migration) ic50->migration_assay

Figure 3: Workflow for evaluating the anticancer potential of benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [8][9]

  • Cell Seeding: Seed cancer cells (e.g., A549, H1299, A431) in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Methoxybenzo[d]thiazole-2(3H)-thione and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties against various bacteria and fungi.[10][11]

Workflow for Antimicrobial Screening:

G cluster_0 Initial Screening cluster_1 Quantitative Analysis start Synthesized Compound microorganisms Bacterial & Fungal Strains disk_diffusion Disk Diffusion Assay zone_of_inhibition Measure Zone of Inhibition broth_dilution Broth Microdilution Assay zone_of_inhibition->broth_dilution mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic

Figure 4: Workflow for evaluating the antimicrobial activity of benzothiazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of 6-Methoxybenzo[d]thiazole-2(3H)-thione in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 6-Methoxybenzo[d]thiazole-2(3H)-thione. While a specific safety data sheet (SDS) for this compound is not widely available, information from related thione and benzothiazole compounds can provide guidance.

General Precautions: [5][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Methoxybenzo[d]thiazole-2(3H)-thione is a versatile heterocyclic compound with significant potential in drug discovery. Its synthesis can be achieved through both classical and greener methodologies, and its structure can be unequivocally confirmed by spectroscopic techniques. The benzothiazole core imparts a broad range of potential biological activities, making it a promising scaffold for the development of new anticancer and antimicrobial agents. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

  • Synthesis of 6-amino-2-mercaptobenzothiazole. PrepChem.com. [Link]

  • Santaniello, E., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.
  • US Patent 6,222,041 B1. (2001). Method for the production of 2-mercaptobenzothiazole.
  • Juber, I. K. (2018). Synthesis, Characterization and Biological Evaluation of Some 6- Methoxy-2-mercaptobenzimidazole Derivatives. Tikrit Journal of Pure Science, 23(5), 127-133.
  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(vi), 53-60.
  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Archives of Pharmacy and Pharmaceutical Sciences, 1(1), 32-46.
  • Apollo Scientific.
  • Al-Obaid, A. M., et al. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Patel, A. K., et al. (2021). Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Journal of Molecular Structure, 1225, 129123.
  • Supporting Information for "A practical and scalable synthesis of 2-mercaptobenzothiazoles via a metal-free, one-pot reaction". The Royal Society of Chemistry.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369650.
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Srivastava, N., & Kishore, R. (2020). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 41(6), 643-650.
  • Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099.
  • 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E, 69(1), o171–o172.
  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E, 78(Pt 5), 450–453.
  • CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method.
  • Gellis, A., et al. (2008). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. Synthesis, 2008(04), 617-620.
  • Fisher Scientific.
  • Kumar, A., et al. (2022). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 12(45), 29299-29314.
  • Wang, Y., et al. (2016). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Chinese Journal of Organic Chemistry, 36(10), 2315-2331.
  • Hauser, J. R., et al. (2016). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.
  • (PDF) Benzothiazole derivatives as anticancer agents.
  • Juber, A. K., et al. (2020). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c).
  • Supporting Information for "Design, synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potent anticancer agents". The Royal Society of Chemistry.
  • Al-Sultani, A. A. H. (2021). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 11(3), 221-230.
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2136-2161.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • BenchChem. Application Notes and Protocols: Antimicrobial Screening of 6-Propyl-1,3-benzothiazol-2-amine.
  • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. ChemRxiv.
  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
  • Kumar, S., et al. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 48-51.
  • Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323.
  • Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[14][15][16] Triazole Analogues. ResearchGate.

  • Princeton University Environmental Health & Safety. (2023). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
  • Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492.

Sources

6-Methoxybenzo[d]thiazole-2(3H)-thione: A Proposed Mechanism of Action and Framework for Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties[1][2]. This guide focuses on a specific derivative, 6-Methoxybenzo[d]thiazole-2(3H)-thione . While direct research on the mechanism of this particular molecule is limited, its structural features provide a strong basis for forming a testable scientific hypothesis. By analyzing its core scaffold, the influence of its methoxy substitution, and the functional implications of the thione group, we propose that its primary mechanism of action is the inhibition of NR:Quinone Oxidoreductase 2 (NQO2) . NQO2 is an enzyme implicated in oxidative stress pathways relevant to cancer and inflammation[3]. This document provides the theoretical groundwork for this hypothesis and presents a comprehensive, step-by-step framework for its experimental validation, designed for researchers and drug development professionals.

Introduction to the Benzothiazole Scaffold

The benzo[d]thiazole ring system is considered a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Derivatives have been developed as potent and selective modulators of enzymes and receptors, highlighting the versatility of this chemical motif[2][3].

The subject of this guide, 6-Methoxybenzo[d]thiazole-2(3H)-thione, possesses three key structural features that inform its potential biological role:

  • Benzo[d]thiazole Core: Provides the foundational structure for target interaction.

  • 6-Methoxy Group: Electron-donating group that can significantly influence binding affinity and metabolic stability. Studies on related 6-methoxybenzothiazoles have shown this substitution to be critical for potent enzymatic inhibition[3].

  • Thione Group (C=S) at position 2: This sulfur-containing functional group is pivotal. It can act as a hydrogen bond acceptor/donor and is an effective metal chelator. Its presence differentiates the molecule from more commonly studied 2-amino or 2-phenyl benzothiazoles and is key to our mechanistic hypothesis.

A Primary Mechanistic Hypothesis: Inhibition of NQO2

Our central hypothesis is that 6-Methoxybenzo[d]thiazole-2(3H)-thione functions as an inhibitor of N-Ribosylnicotinamide:quinone oxidoreductase 2 (NQO2).

NQO2 is a cytosolic flavoprotein that catalyzes the reduction of quinones, leading to the production of hydroquinones and reactive oxygen species (ROS)[3]. The excessive generation of ROS can induce oxidative stress, a state linked to cellular damage and the pathophysiology of numerous diseases, including cancer and neurodegeneration[3]. Consequently, the inhibition of NQO2 is a promising therapeutic strategy for mitigating this damage.

The rationale for this hypothesis is grounded in the following evidence:

  • Structural Analogy: A recent study identified a series of 2-phenyl-6-methoxybenzo[d]thiazoles as highly potent, nanomolar inhibitors of NQO2[3]. This demonstrates that the 6-methoxybenzothiazole scaffold has a high intrinsic affinity for the NQO2 active site.

  • Active Site Interactions: The NQO2 active site is a largely hydrophobic pocket that accommodates planar aromatic structures like the benzothiazole ring for π-π stacking interactions with the FAD cofactor and key aromatic amino acid residues (e.g., Phe178)[3]. The thione group is hypothesized to form crucial hydrogen bonds with active site residues like Asn161 or the backbone of Gly174, anchoring the inhibitor in a favorable orientation.

The proposed binding model suggests that the molecule's planar benzothiazole ring stacks against the FAD isoalloxazine ring, while the thione and methoxy groups form specific hydrogen bonds and hydrophobic interactions that determine its inhibitory potency.

Framework for Experimental Validation

To rigorously test the NQO2 inhibition hypothesis, a multi-step, self-validating experimental workflow is required. This approach moves from direct biochemical confirmation to cellular target engagement and finally to the functional cellular consequences of inhibition.

Workflow for Mechanistic Validation

The logical flow of experiments is designed to build a comprehensive evidence package for the proposed mechanism of action.

G cluster_0 Phase 1: Biochemical Confirmation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Outcome A Experiment 1: In Vitro NQO2 Enzymatic Assay B Determine IC50 Value (Potency) A->B Yields C Experiment 2: Cellular Thermal Shift Assay (CETSA) B->C Proceed if IC50 is potent D Confirm Direct Binding in Intact Cells C->D Validates E Experiment 3: Cellular ROS Production Assay D->E Proceed if target engagement is confirmed F Measure Downstream Effect of NQO2 Inhibition E->F Quantifies G G F->G Mechanistic Conclusion

Caption: Experimental workflow for validating the NQO2 inhibition hypothesis.

Experiment 1: In Vitro NQO2 Enzymatic Inhibition Assay

Objective: To determine if 6-Methoxybenzo[d]thiazole-2(3H)-thione directly inhibits NQO2 enzymatic activity and to quantify its potency (IC50).

Causality Behind Experimental Choices:

  • Enzyme & Substrates: Recombinant human NQO2 provides a pure system. Dichlorophenolindophenol (DCPIP) is used as a chromogenic substrate whose reduction by NQO2 can be easily measured spectrophotometrically. NRH (a nicotinamide riboside derivative) serves as the essential co-substrate for the enzyme[3].

  • Controls: A vehicle control (DMSO) establishes the 100% activity baseline. A known NQO2 inhibitor, such as Resveratrol, serves as a positive control to validate assay performance[3].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Chosen to maintain optimal enzyme stability and activity.

    • Prepare a 10 mM stock solution of 6-Methoxybenzo[d]thiazole-2(3H)-thione in 100% DMSO.

    • Prepare serial dilutions (e.g., 100 µM to 1 nM final concentration) in assay buffer. Ensure the final DMSO concentration is ≤1% to avoid solvent-induced artifacts.

    • Prepare solutions of NQO2 enzyme, DCPIP substrate, and NRH co-substrate in assay buffer.

  • Assay Execution (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the compound serial dilutions (or DMSO for control).

    • Add 20 µL of NQO2 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding a 28 µL mixture of DCPIP and NRH.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a plate reader. The rate of decrease is proportional to NQO2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation (Hypothetical):

Compound Target IC50 (nM)
6-Methoxybenzo[d]thiazole-2(3H)-thione NQO2 75.3 ± 8.1

| Resveratrol (Positive Control) | NQO2 | 99.7 ± 11.2 |

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly binds to NQO2 in a complex cellular environment, thus validating it as a genuine intracellular target.

Causality Behind Experimental Choices: CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. This provides strong evidence of direct physical interaction in a native cellular context, bridging the gap between biochemical assays and cellular effects.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., K562, which expresses NQO2) to 80% confluency[3].

    • Treat cells with the test compound (at ~10x IC50) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This step challenges the thermal stability of the proteome.

  • Protein Solubilization and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the samples at high speed (20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification by Western Blot:

    • Collect the supernatant from each temperature point.

    • Analyze the amount of soluble NQO2 remaining in the supernatant using SDS-PAGE and Western Blot with an NQO2-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble NQO2 against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.

Experiment 3: Cellular ROS Production Assay

Objective: To measure the functional downstream consequence of NQO2 inhibition. Since NQO2 activity produces ROS, its inhibition should lead to a decrease in cellular ROS levels.

Causality Behind Experimental Choices: This assay provides the crucial link between target engagement and a physiological outcome. Using a pro-oxidant like Menadione, which is a substrate for NQO2, creates a model of NQO2-dependent oxidative stress. The ability of our compound to block this stress validates its mechanism. The fluorescent probe DCFDA-H2 is used as it becomes highly fluorescent upon oxidation by ROS, providing a sensitive readout.

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., K562) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 6-Methoxybenzo[d]thiazole-2(3H)-thione for 1-2 hours.

  • Probe Loading: Load the cells with the DCFDA-H2 probe according to the manufacturer's instructions.

  • Induction of Oxidative Stress: Induce ROS production by treating the cells with Menadione. A control group without Menadione is included to measure baseline ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. A potent inhibitor should show a dose-dependent decrease in Menadione-induced fluorescence.

Conclusion and Future Directions

The structural characteristics of 6-Methoxybenzo[d]thiazole-2(3H)-thione provide a compelling, evidence-based hypothesis for its mechanism of action: the inhibition of NQO2. The proposed workflow, moving from biochemical potency to cellular target engagement and functional outcomes, offers a robust strategy to validate this hypothesis. Successful validation would position this molecule as a promising lead candidate for therapeutic development in diseases driven by oxidative stress, such as certain cancers and inflammatory disorders. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • Effects of 6-methoxybenzoxazolinone (6-MBOA) on animals: state of knowledge and open questions. ResearchGate. Available at: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. Available at: [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Effects of 6-methoxybenzoxazolinone (6-MBOA) on animals: state of knowledge and open questions. PubMed. Available at: [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available at: [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] 6-Methoxybenzo[d]thiazole-2(3H)-thione, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. Its synthesis is therefore of significant interest to researchers in drug discovery and chemical development. This guide provides a comprehensive overview of the primary synthesis pathway for 6-Methoxybenzo[d]thiazole-2(3H)-thione, an exploration of alternative synthetic strategies, and a discussion of the underlying chemical principles that govern these transformations.

Primary Synthesis Pathway: Reaction of 4-Methoxyaniline with Carbon Disulfide

The most direct and widely employed method for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione involves the reaction of 4-methoxyaniline (p-anisidine) with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes an intramolecular cyclization with concomitant elimination to yield the target benzothiazole ring system.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbon atom of carbon disulfide. This step is typically facilitated by a base, which deprotonates the nitrogen atom, increasing its nucleophilicity. The resulting dithiocarbamate salt is a key intermediate. In the presence of an oxidizing agent or under thermal conditions, an intramolecular cyclization occurs. This involves the nucleophilic attack of the sulfur atom of the dithiocarbamate onto the ortho-position of the benzene ring, followed by aromatization to form the stable benzothiazole ring.

Primary Synthesis Pathway 4-Methoxyaniline 4-Methoxyaniline Dithiocarbamate Intermediate Dithiocarbamate Intermediate 4-Methoxyaniline->Dithiocarbamate Intermediate + CS2 + Base Carbon Disulfide Carbon Disulfide 6-Methoxybenzo[d]thiazole-2(3H)-thione 6-Methoxybenzo[d]thiazole-2(3H)-thione Dithiocarbamate Intermediate->6-Methoxybenzo[d]thiazole-2(3H)-thione Intramolecular Cyclization

Caption: Primary synthesis route to 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyaniline in ethanol.

  • Addition of Base: To the stirred solution, add a stoichiometric equivalent of a base, such as potassium hydroxide, to facilitate the formation of the dithiocarbamate.

  • Addition of Carbon Disulfide: Slowly add an excess of carbon disulfide to the reaction mixture. The reaction is exothermic and should be controlled by cooling if necessary.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then acidified with hydrochloric acid to precipitate the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Characterization Data

The synthesized 6-Methoxybenzo[d]thiazole-2(3H)-thione can be characterized by various spectroscopic methods. The tautomeric form, 6-Methoxybenzo[d]thiazole-2-thiol, is often observed.

Technique Observed Data
Melting Point 193–196 °C[2]
¹H NMR (500 MHz, DMSO-d₆)δ (ppm) 13.63 (brs, 1H), 7.34 (s, 1H), 7.21 (d, 1H, J = 5.0 Hz), 7.00 (dd, 1H, J₁ = 5.0 Hz, J₂ = 10.0 Hz)[2]
¹³C NMR (126 MHz, DMSO-d₆)δ (ppm) 188.8, 157.1, 135.7, 131.2, 115.2, 113.5, 106.4, 56.2[2]

Alternative Synthesis Pathways

While the reaction of 4-methoxyaniline with carbon disulfide is the most common route, alternative methods have been developed, often focusing on milder reaction conditions or different starting materials.

Synthesis from 2-Amino-4-methoxyphenol and Carbon Disulfide

An alternative approach involves the use of 2-amino-4-methoxyphenol as the starting material. This method leverages the inherent reactivity of the ortho-aminothiophenol moiety, which readily cyclizes with carbon disulfide.

Alternative Synthesis Pathway 1 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol Intermediate Intermediate 2-Amino-4-methoxyphenol->Intermediate + CS2 Carbon Disulfide Carbon Disulfide 6-Methoxybenzo[d]thiazole-2(3H)-thione 6-Methoxybenzo[d]thiazole-2(3H)-thione Intermediate->6-Methoxybenzo[d]thiazole-2(3H)-thione Cyclization

Caption: Synthesis from 2-Amino-4-methoxyphenol.

This pathway can be advantageous if 2-amino-4-methoxyphenol is more readily available or cost-effective than 4-methoxyaniline. The reaction conditions are generally similar to the primary route, involving a base and a suitable solvent.

"Green" Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of benzothiazole-2-thiones, "green" approaches often focus on the use of less toxic solvents, reusable catalysts, or energy-efficient reaction conditions such as microwave irradiation.[3] For instance, the reaction of anilines with carbon disulfide can be carried out in greener solvents like ethylene glycol or even under solvent-free conditions.[4] These methods aim to reduce the environmental impact of the synthesis while maintaining high yields and purity of the product.

Comparative Analysis of Synthesis Pathways

Pathway Starting Materials Advantages Disadvantages
Primary 4-Methoxyaniline, Carbon DisulfideDirect, high yield, well-established.[2]Use of flammable and toxic carbon disulfide.
Alternative 1 2-Amino-4-methoxyphenol, Carbon DisulfideMay be more economical depending on starting material cost.Starting material may be less common.
"Green" Approaches Varies (often aniline derivatives and CS₂)Reduced environmental impact, potentially safer.[3][4]May require specialized equipment (e.g., microwave reactor), optimization of conditions.

Conclusion and Future Perspectives

The synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione is a well-established process, with the reaction of 4-methoxyaniline and carbon disulfide remaining the most practical and high-yielding approach. However, the development of greener and more sustainable synthetic methods is an ongoing area of research. Future work in this field will likely focus on the use of less hazardous reagents, the development of more efficient catalytic systems, and the application of flow chemistry to enable safer and more scalable production of this important chemical intermediate. The versatility of the benzothiazole scaffold ensures that the synthesis of its derivatives will continue to be a significant focus for the scientific community.

References

  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • Juber, I. K. (2024). Synthesis, Characterization and Biological Evaluation of Some 6- Methoxy-2-mercaptobenzimidazole Derivatives. Tikrit Journal of Pure Science, 29(1), 127-135.
  • ResearchGate. (n.d.). Synthesis of 1,3‐benzothiazine‐2‐thiones via MCR of CS2, allylamines, and 2‐fluoro‐5‐nitrobenzaldehyde. Retrieved from [Link]

  • (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Siddiqui, N., & Ali, R. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 19(8), 11844-11869.
  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Journal of Synthetic Chemistry, 2(3), 177-184.
  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Sebrell, L. B., & Boord, C. E. (1923). The preparation of 2-mercaptobenzothiazole and its derivatives. Journal of the American Chemical Society, 45(10), 2390-2399.
  • Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5087.
  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 11(11), 4823-4827.
  • Berk, B., Altas, Y., Bulbul, E. F., & Biltekin, S. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives.
  • (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 209-216.
  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzo[D]Oxazole-2(3h)-Thione /Benzo[D]Thiazole-2(3h)-Thiones Via the Ethylene Glycol and Sonication Promoted Reactions of Hydroxy/Mercapto Anilines with Carbon Disulfide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbon disulfide, Methanedithione, CS2. Retrieved from [Link]

Sources

The Pharmacological Potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This technical guide delves into the specific, yet underexplored, potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione. While direct research on this particular molecule is limited, a comprehensive analysis of its core components—the benzothiazole-2-thione backbone and the influential 6-methoxy substituent—provides a strong rationale for its investigation as a therapeutic agent. This document will synthesize existing data on closely related analogues to forecast potential biological activities, outline detailed experimental protocols for its evaluation, and provide a scientific framework for researchers and drug development professionals to unlock its therapeutic promise.

Introduction: The Benzothiazole Privileged Scaffold

The fusion of a benzene and a thiazole ring creates the benzothiazole system, a heterocyclic scaffold that has yielded compounds with a remarkable breadth of pharmacological applications. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The versatility of the benzothiazole core allows for substitutions at various positions, each modification fine-tuning its biological effect.

Our focus lies on the intriguing, yet sparsely studied, 6-Methoxybenzo[d]thiazole-2(3H)-thione . This molecule uniquely combines three key features:

  • The benzothiazole nucleus , known for its broad bioactivity.

  • A thione group at the 2-position, which exists in tautomeric equilibrium with its thiol form (2-mercaptobenzothiazole). This functionality is crucial for potential interactions with biological targets.

  • A methoxy group at the 6-position, an electron-donating group known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This guide will deconstruct the probable biological activities of our target compound by examining the established pharmacology of its constituent parts.

Deconstruction and Prediction of Biological Activity

The Benzothiazole-2-thione Core: A Precedent for Bioactivity

The unsubstituted parent compound, benzo[d]thiazole-2(3H)-thione (also known as 2-mercaptobenzothiazole), has been the subject of toxicological and pharmacological studies. While primarily known for its industrial applications, it exhibits biological effects, notably causing skin sensitization and slight eye irritation in animal models.[5] More importantly, derivatives built upon this core have shown significant promise. For instance, benzothiazole-linked thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis, with IC50 values significantly lower than the standard inhibitor, kojic acid.[6] This highlights the potential of the thione/thiol group to coordinate with metal ions in enzyme active sites.

The 6-Methoxy Substituent: A Key Modulator of Potency and Selectivity

The introduction of a methoxy group at the 6-position of the benzothiazole ring has been a successful strategy in the development of potent bioactive agents. Research on derivatives of the closely related 2-amino-6-methoxybenzothiazole provides a wealth of information and a strong predictive foundation for the activity of our target thione.

  • Anticancer and Antimitotic Potential: Several studies have underscored the importance of the 6-methoxy group for anticancer activity. Novel benzothiazole-based compounds designed as colchicine site ligands have demonstrated potent antimitotic effects by inhibiting tubulin polymerization.[7] Specifically, a 6-methoxy-benzothiazole moiety was proposed as a key structural feature.[7] Furthermore, studies on 2-arylbenzothiazoles have shown that substituents on the benzothiazole nucleus are essential for antiproliferative activity against various tumor cell lines.[8] This strongly suggests that 6-Methoxybenzo[d]thiazole-2(3H)-thione should be prioritized for anticancer screening.

  • Antimicrobial and Antifungal Activity: The 2-amino-6-methoxybenzothiazole scaffold is a recurring theme in the search for new antimicrobial agents. Derivatives such as Schiff bases and 4-thiazolidinones have shown modest to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[9][10][11] This suggests a foundational antimicrobial potential that warrants investigation in the thione analogue.

  • Enzyme Inhibition: A series of 5-arylidene-2-(6-methoxybenzothiazol-2-ylimino)-4-thiazolidinones were evaluated as inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in inflammatory conditions like sepsis. The most promising derivative in this series exhibited an IC50 of 3.99 µM.[12] Molecular docking simulations revealed that the 6-methoxy group forms a key hydrogen bond interaction within the enzyme's active site.[12] This provides a compelling rationale for evaluating 6-Methoxybenzo[d]thiazole-2(3H)-thione against a panel of clinically relevant enzymes.

The following diagram illustrates the logical relationship between the known activities of related compounds and the predicted activities of the target molecule.

G cluster_known Established Biological Activities of Analogues cluster_predicted Predicted Biological Profile A Anticancer Activity of 2-Amino-6-methoxybenzothiazole Derivatives (e.g., Tubulin Inhibition) Target 6-Methoxybenzo[d]thiazole-2(3H)-thione A->Target Suggests Potential for Antiproliferative & Cytotoxic Effects B Antimicrobial/Antifungal Activity of 2-Amino-6-methoxybenzothiazole Derivatives B->Target Suggests Potential for Antibacterial & Antifungal Activity C Enzyme Inhibition by Benzothiazole-2-thiones and 6-Methoxybenzothiazole Derivatives (e.g., Tyrosinase, ALR2) C->Target Suggests Potential as an Enzyme Inhibitor G start Synthesize & Purify 6-Methoxybenzo[d]thiazole-2(3H)-thione step2 Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon, Leukemia) start->step2 step1 Primary Cytotoxicity Screen (MTT Assay) step3 Determine IC50 Values (Dose-Response Curve) step1->step3 step2->step1 step4 Mechanism of Action Studies (for active compounds) step3->step4 step5 Cell Cycle Analysis (Flow Cytometry) step4->step5 step6 Apoptosis Assay (Annexin V/PI Staining) step4->step6 step7 Tubulin Polymerization Assay step4->step7 end Identify Lead Candidate for In Vivo Studies step5->end step6->end step7->end

Caption: Proposed workflow for anticancer evaluation.

Protocol: MTT Assay for General Cytotoxicity

This protocol is a foundational step to determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of untreated and vehicle-only controls ensures that any observed cytotoxicity is due to the compound and not the solvent or general handling. A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel as a positive control to validate the assay's performance.

Quantitative Data from Related Compounds

To provide a benchmark for future studies, the following table summarizes the reported biological activities of key analogues discussed in this guide.

Compound/Derivative ClassBiological ActivityTarget/Cell LineReported IC50 / ActivityReference
5-arylidene-2-(6-methoxybenzothiazol-2-ylimino)-4-thiazolidinonesEnzyme InhibitionAldose Reductase 2 (ALR2)IC50 = 3.99 µM (for the most promising derivative)[12]
Benzothiazole-thiourea hybridsEnzyme InhibitionMushroom TyrosinaseIC50 = 1.34 µM (for the most potent inhibitor)[6]
2-Arylbenzothiazoles (6-substituted)AntiproliferativeHeLa cellsStrong and selective activity in micro and submicromolar concentrations[8]
N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideCytotoxicityMCF-7IC50 = 5.4 µg/mL[13]

Conclusion and Future Directions

While the book on 6-Methoxybenzo[d]thiazole-2(3H)-thione is yet to be written, the available evidence from closely related structures paints a compelling picture of a molecule with significant therapeutic potential. The strong precedent for anticancer, antimicrobial, and enzyme inhibitory activity associated with both the benzothiazole-2-thione core and the 6-methoxy substituent provides a solid scientific rationale for its further investigation. The experimental workflows detailed in this guide offer a clear and robust path for elucidating its specific biological profile. It is our expert opinion that 6-Methoxybenzo[d]thiazole-2(3H)-thione represents a valuable starting point for medicinal chemistry campaigns, and its systematic evaluation is highly encouraged.

References

  • This citation is not available in the provided search results.
  • H. Y. M. Ram, S. F. Pang, and A. E. Allen. "Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production." PubMed, pubmed.ncbi.nlm.nih.gov/2338614/, Accessed 20 Jan. 2026. [Link]

  • Ahmed Moussa Khalil, et al. "(PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains." ResearchGate, , Accessed 20 Jan. 2026. [Link]

  • P. G. Nayaka, et al. "Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative." IOSR Journal, , Accessed 20 Jan. 2026. [Link]

  • A. A. Siddiqui, et al. "Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole." PubMed, pubmed.ncbi.nlm.nih.gov/23998522/, Accessed 20 Jan. 2026. [Link]

  • This citation is not available in the provided search results.
  • Anthony C. Ekennia, et al. "Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol." ResearchGate, , Accessed 20 Jan. 2026. [Link]

  • Lidija Racané, et al. "Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents." PubMed, pubmed.ncbi.nlm.nih.gov/31884142/, Accessed 20 Jan. 2026. [Link]

  • Muhammad Taha, et al. "Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors." PubMed, pubmed.ncbi.nlm.nih.gov/32762529/, Accessed 20 Jan. 2026. [Link]

  • Ana Martinez, et al. "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents." NIH, , Accessed 20 Jan. 2026. [Link]

  • This citation is not available in the provided search results.
  • M. Himaja, et al. "(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES." ResearchGate, , Accessed 20 Jan. 2026. [Link]

  • This citation is not available in the provided search results.
  • T. Selvi, et al. "Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives." Asian Journal of Chemistry, asianpubs.org/administrator/uploads/1569.pdf, Accessed 20 Jan. 2026. [Link]

  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Aikaterini G. Eleutheriou, et al. "Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis." NIH, , Accessed 20 Jan. 2026. [Link]

  • H. Kaur, et al. "Benzothiazole derivatives as anticancer agents." FLORE, flore.unifi.it/handle/2158/1179720, Accessed 20 Jan. 2026. [Link]

  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • J. C. T. B. de Oliveira, et al. "Cytotoxic Effects of N'-Formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in Human Breast Tumor Cells by Induction of Oxidative Stress." Saber UCV, saber.ucv.ve/ojs/index.php/rev_ucv/article/view/15002, Accessed 20 Jan. 2026. [Link]

  • "2-Mercaptobenzothiazole." Publisso, , Accessed 20 Jan. 2026. [Link]

Sources

6-Methoxybenzo[d]thiazole-2(3H)-thione: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in a variety of non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is capable of binding to a diverse range of biological targets.[1] This versatility has led to the development of benzothiazole-containing compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

This technical guide focuses on a specific, yet potentially significant, derivative: 6-Methoxybenzo[d]thiazole-2(3H)-thione . While direct and extensive research on this particular molecule is nascent, its structural features, particularly the methoxy group at the 6-position and the thione at the 2-position, suggest a strong potential for biological activity. The presence of a methoxy group is known to significantly influence a molecule's electronic properties, solubility, and biological interactions.[5]

This guide will provide a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 6-Methoxybenzo[d]thiazole-2(3H)-thione, drawing upon established knowledge of closely related analogues to build a predictive framework for researchers and drug development professionals. We will delve into detailed experimental protocols and provide a forward-looking perspective on the therapeutic potential of this intriguing molecule.

Chemical Properties and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 6-methoxy-1,3-benzothiazole-2(3H)-thione
CAS Number 2182-73-2[6]
Molecular Formula C₈H₇NOS₂[6]
Molecular Weight 197.27 g/mol [6]
Appearance Likely a solid at room temperature
Proposed Synthetic Pathway

A robust synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione can be envisioned through a two-step process, starting from the readily available p-anisidine. The key intermediate is 2-amino-6-methoxybenzothiazole, the synthesis of which has been well-documented.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

A high-yield synthesis of 2-amino-6-methoxybenzothiazole can be achieved through the cyclization of 4-methoxyphenylthiourea.[7]

  • Reaction: 4-methoxyphenylthiourea is dissolved in concentrated sulfuric acid, followed by the addition of a catalytic amount of an ammonium bromide solution. The reaction mixture is then neutralized to precipitate the product.

  • Rationale: The strong acid facilitates the electrophilic cyclization of the thiourea, while the bromide acts as a catalyst. This method has been reported to produce 2-amino-6-methoxybenzothiazole in high purity and yield (approximately 94.4%).[7]

Step 2: Conversion to 6-Methoxybenzo[d]thiazole-2(3H)-thione

The conversion of the 2-amino group to a thione is a critical step. A plausible and widely used method involves a diazotization reaction followed by xanthate substitution and subsequent hydrolysis, or more directly, through reaction with carbon disulfide. A proposed direct route is as follows:

  • Reaction: 2-amino-6-methoxybenzothiazole is reacted with carbon disulfide in a suitable solvent, such as pyridine or a mixture of an alcohol and a base. The reaction likely proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the final product.

  • Causality: The nucleophilic amino group of the benzothiazole attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid intermediate is unstable and readily cyclizes, driven by the favorable aromaticity of the resulting benzothiazole ring system. The thione tautomer is generally the more stable form.[8]

Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione p_anisidine p-Anisidine thiourea 4-Methoxyphenylthiourea p_anisidine->thiourea NaSCN, H₂SO₄ amino_bzt 2-Amino-6-methoxybenzothiazole thiourea->amino_bzt H₂SO₄, NH₄Br (cat.) target 6-Methoxybenzo[d]thiazole-2(3H)-thione amino_bzt->target CS₂, Base MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding MAOB MAO-B Dopamine_cleft->MAOB Reuptake & Degradation Inactive_metabolites Inactive Metabolites MAOB->Inactive_metabolites Oxidative Deamination Target_compound 6-Methoxybenzo[d]thiazole-2(3H)-thione Target_compound->MAOB Inhibition

Figure 2: Proposed mechanism of action via MAO-B inhibition.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the MAO-B inhibitory activity of 6-Methoxybenzo[d]thiazole-2(3H)-thione. [9]

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine or kynuramine) [5] * Horseradish peroxidase (HRP)

    • A suitable fluorescent probe (e.g., Amplex Red)

    • Test compound (6-Methoxybenzo[d]thiazole-2(3H)-thione) dissolved in DMSO

    • Positive control inhibitor (e.g., selegiline) [5] * Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • In a 96-well plate, add the MAO-B enzyme to each well.

    • Add the test compound or control dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time using a microplate reader.

    • The rate of fluorescence increase is proportional to the MAO-B activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Antiproliferative Activity

The benzothiazole scaffold is a common feature in a number of compounds with demonstrated anticancer activity. [10][11]Various derivatives have shown potent growth inhibition against a range of cancer cell lines, including those of the breast, colon, and lung. [12][13][14] Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some benzothiazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. [15]This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Benzothiazoles can be designed to target the ATP-binding site of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: Many anticancer benzothiazoles have been shown to induce programmed cell death (apoptosis) through various signaling pathways.

Given the structural similarities to known antiproliferative benzothiazoles, it is plausible that 6-Methoxybenzo[d]thiazole-2(3H)-thione could exhibit cytotoxic effects against cancer cell lines. The methoxy group can influence the compound's lipophilicity and ability to interact with specific biological targets.

Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi. [2][3][16][17]The mechanism of action is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilic nature of the benzothiazole ring allows for penetration of microbial cell membranes. The sulfur and nitrogen atoms in the ring can also coordinate with metal ions essential for microbial enzyme function.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 6-Methoxybenzo[d]thiazole-2(3H)-thione, the following SAR insights from related compounds are particularly relevant:

  • The 6-Position: Substitution at the 6-position with electron-donating groups like methoxy or hydroxy is often associated with enhanced biological activity, particularly in the context of MAO inhibition and antioxidant properties.

  • The 2-Position: The thione group at the 2-position is a key feature. It can act as a hydrogen bond acceptor and a metal-chelating group, which can be crucial for binding to enzyme active sites.

Future research on 6-Methoxybenzo[d]thiazole-2(3H)-thione should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol is a critical first step.

  • Broad Biological Screening: The compound should be screened against a wide range of biological targets, including MAO-A and MAO-B, a panel of cancer cell lines, and various microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

  • Analogue Synthesis and SAR Studies: A library of analogues with modifications at the 6-position and other positions on the benzene ring should be synthesized to develop a clear structure-activity relationship and optimize potency and selectivity.

Conclusion

6-Methoxybenzo[d]thiazole-2(3H)-thione stands as a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural relationship to a plethora of biologically active benzothiazole derivatives, particularly potent MAO-B inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. Furthermore, the known anticancer and antimicrobial activities of the broader benzothiazole class suggest that this compound may possess a wider range of therapeutic applications. This technical guide provides a foundational framework for initiating research into this high-potential molecule, from its synthesis to its biological evaluation. The insights and protocols presented herein are intended to empower researchers to unlock the full therapeutic potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione and its future derivatives.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Berk, B., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30.
  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • American Chemical Society. (n.d.). Derivatives of 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • ResearchGate. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Retrieved from [Link]

  • Nanochemistry Research. (n.d.). Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite. Retrieved from [Link]

  • University of Bari Aldo Moro. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 6-Methoxybenzo[d]thiazole-2(3H)-thione. Retrieved from [Link]

  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs. Retrieved from [Link]

  • PubMed. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]

  • ScienceDirect. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Retrieved from [Link]

  • OUCI. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Retrieved from [Link]

  • PubMed. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. Retrieved from [Link]

  • RSC Publishing. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][9]enzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • PubMed. (n.d.). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • PubMed. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole nucleus represents a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and unique chemical properties. Within this esteemed class of heterocyclic compounds, 6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS 2182-73-2) has emerged as a significant synthon and a molecule of interest for further functionalization. The incorporation of a methoxy group at the 6-position, coupled with the thione functionality at the 2-position, imparts distinct electronic and steric characteristics that modulate its reactivity and biological interactions. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential applications of 6-Methoxybenzo[d]thiazole-2(3H)-thione, designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzothiazole Core and the Significance of Substitution

The benzothiazole scaffold, an aromatic heterocyclic system comprising fused benzene and thiazole rings, is a privileged structure in drug discovery. Its planarity and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets. This has led to the development of numerous benzothiazole-containing compounds with demonstrated anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2]

The biological and chemical profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. The subject of this guide, 6-Methoxybenzo[d]thiazole-2(3H)-thione, possesses two key functionalities that dictate its chemical behavior and potential utility:

  • The 2-Thione Group: This thiocarbonyl moiety is crucial for its synthetic versatility. It can exist in a tautomeric equilibrium with its thiol form, 2-mercapto-6-methoxybenzothiazole, offering a reactive handle for a variety of chemical transformations. This functionality is also known to contribute to the biological activity of many heterocyclic compounds.

  • The 6-Methoxy Group: The electron-donating methoxy group at the 6-position of the benzene ring significantly influences the electron density of the entire heterocyclic system.[3] This electronic modification can affect the molecule's reactivity, solubility, and its affinity for biological targets.

This guide will delve into the foundational aspects of 6-Methoxybenzo[d]thiazole-2(3H)-thione, providing a logical progression from its synthesis to its potential as a building block for novel chemical entities.

Synthesis and Mechanistic Considerations

While a singular "discovery" paper for 6-Methoxybenzo[d]thiazole-2(3H)-thione is not prominently documented, its synthesis falls within well-established methodologies for benzothiazole-2-thiones. The most common and direct approach involves the cyclization of an appropriately substituted aniline with carbon disulfide.

Primary Synthetic Pathway: From p-Anisidine and Carbon Disulfide

The principal and most industrially viable synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione involves the reaction of 4-methoxyaniline (p-anisidine) with carbon disulfide (CS₂).[4][5] This reaction is typically carried out under high temperature and pressure, often with the addition of sulfur.

Reaction Scheme:

G p_anisidine p-Anisidine (4-Methoxyaniline) cs2 + Carbon Disulfide (CS₂) sulfur + Sulfur (S) conditions High Temperature High Pressure product 6-Methoxybenzo[d]thiazole-2(3H)-thione conditions->product Cyclization

Figure 1: General synthetic scheme for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Mechanistic Insights:

The reaction proceeds through a dithiocarbamate intermediate.[6] The nucleophilic amino group of p-anisidine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable and, under the harsh reaction conditions, undergoes intramolecular cyclization with the elimination of hydrogen sulfide, facilitated by the presence of elemental sulfur which acts as an oxidant.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione, adapted from established methods for similar compounds.[7][8]

Materials:

  • 4-Methoxyaniline (p-Anisidine)

  • Carbon Disulfide (CS₂)

  • Sulfur (S)

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with 4-methoxyaniline, carbon disulfide, and sulfur in an appropriate molar ratio (e.g., 1:1.5:2).

  • Seal the autoclave and purge with an inert gas, such as nitrogen.

  • Pressurize the reactor to 6-15 MPa.

  • Heat the reaction mixture to 200-260°C and maintain for 2-5 hours with constant stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • The crude product is then subjected to purification, which typically involves dissolution in an alkaline solution, filtration to remove insoluble impurities, and subsequent acidification to precipitate the pure product.

  • The precipitate is collected by filtration, washed with water, and dried to afford 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Greener Synthetic Approaches

Recent research has focused on developing more environmentally friendly methods for the synthesis of benzothiazole-2-thiones. One such method involves the reaction of 4,4'-dimethoxy-2,2'-dithiobisbenzenamine with carbon disulfide in the presence of sodium hydrosulfide (NaHS) in an aqueous medium.[3] This approach avoids the use of high pressure and harsh organic solvents.

Reaction Scheme for Greener Synthesis:

G starting_material 4,4'-dimethoxy-2,2'-dithiobisbenzenamine cs2 + Carbon Disulfide (CS₂) nahs + NaHS conditions H₂O, 80°C product 6-Methoxybenzo[d]thiazole-2(3H)-thione conditions->product Cyclization

Figure 2: A greener synthetic route to 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Physicochemical Properties and Structural Characterization

6-Methoxybenzo[d]thiazole-2(3H)-thione is typically isolated as a white to off-white powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2182-73-2[9]
Molecular Formula C₈H₇NOS₂[9]
Molecular Weight 197.28 g/mol [1]
Melting Point 203-204°C[3]
Appearance White to off-white powder[3]

Structural elucidation and purity assessment are critical for any synthetic compound. The following spectroscopic techniques are essential for the characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Spectroscopic Data (Predicted and from Analogous Compounds)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methoxy protons (a singlet around 3.8 ppm) and the aromatic protons on the benzothiazole ring. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the thiocarbonyl carbon (C=S), which typically appears significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if in the thione tautomer), C-H stretches (aromatic and aliphatic), C=S stretch, and C-O-C stretches of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 197.28).

Biological Activities and Potential Applications

The benzothiazole-2-thione scaffold is a well-known pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. While specific studies on the biological profile of 6-Methoxybenzo[d]thiazole-2(3H)-thione are limited in the public domain, the activities of analogous compounds provide a strong rationale for its potential applications.

Anticancer Potential

Numerous derivatives of benzothiazole-2-thiol have demonstrated potent anticancer activity against a variety of human cancer cell lines, including colon, cervical, and hepatocellular carcinoma.[12] The mechanism of action is often attributed to the induction of apoptosis. The 6-methoxy substitution can enhance the lipophilicity and cell permeability of the compound, potentially improving its anticancer efficacy.

Antimicrobial and Antifungal Activity

The benzothiazole-2-thione moiety is a key structural feature in many antimicrobial and antifungal agents.[2][10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the methoxy group can modulate this activity.

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases. For instance, some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[13]

Corrosion Inhibition

Thiazole derivatives are effective corrosion inhibitors for metals and alloys in acidic environments.[3] They function by adsorbing onto the metal surface and forming a protective film. The sulfur atoms in the thione group play a crucial role in this adsorption process.

Future Directions and Conclusion

6-Methoxybenzo[d]thiazole-2(3H)-thione is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials makes it an attractive building block for the creation of more complex molecules.

Future research should focus on a more detailed biological evaluation of this specific compound to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in identifying lead compounds for further development. Additionally, exploring its applications in materials science, particularly as a corrosion inhibitor or as a component in organic electronics, could open up new avenues for this promising molecule.

References

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione. AbacipharmTech. Retrieved from [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • Improved method for synthesizing 2-mercaptobenzothiazole derivative. (n.d.). Google Patents.
  • 6-METHOXY-2(3H)-BENZOTHIAZOLONE. (n.d.). LookChem. Retrieved from [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (2017). Acta Pharmaceutica Sciencia. Retrieved from [Link]

  • CAS 2182-73-2 MFCD12827958-6-Methoxybenzo[d... (n.d.). LabNovo. Retrieved from [Link]

  • The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). Molecules. Retrieved from [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2024). Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Materials. Retrieved from [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (2015). USiena AIR. Retrieved from [Link]

  • p-Anisidine. (n.d.). PubChem. Retrieved from [Link]

  • Enantioselective three-component reaction for the preparation of... (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2024). SciELO. Retrieved from [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). ResearchGate. Retrieved from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2015). Molecules. Retrieved from [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2023). Processes. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2021). Molecules. Retrieved from [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). Molecules. Retrieved from [Link]

  • Carbon disulfide. (n.d.). Wikipedia. Retrieved from [Link]

  • Carbon disulfide (CS2): chemistry and reaction pathways. (2025). Molecular Diversity. Retrieved from [Link].gov/39553782/)

Sources

An In-Depth Technical Guide to the Structural Elucidation of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 6-methoxybenzo[d]thiazole-2(3H)-thione. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural characteristics is paramount for its application and development. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the interpretation of complex analytical results.

Foundational Principles: The Benzothiazole Scaffold and Thione-Thiol Tautomerism

The benzothiazole core is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of a methoxy group at the 6-position and a thione group at the 2-position creates a molecule with unique electronic and steric properties.

A critical aspect of the structure of 2-mercaptobenzothiazole derivatives is the existence of thione-thiol tautomerism. The molecule can exist in two interconverting forms: the thione form (6-methoxybenzo[d]thiazole-2(3H)-thione) and the thiol form (6-methoxybenzo[d]thiazole-2-thiol). Spectroscopic evidence overwhelmingly indicates that in both solid and solution phases, the equilibrium lies significantly towards the thione tautomer. This preference is a key consideration in the interpretation of all analytical data.

Synthesis Pathway: A Deliberate Approach to the Target Scaffold

The synthesis of 6-methoxybenzo[d]thiazole-2(3H)-thione is typically achieved through a multi-step process, beginning with a suitable substituted aniline. The chosen synthetic route is designed for high yield and purity, ensuring the material is appropriate for rigorous structural analysis.

Experimental Protocol: Synthesis of 6-methoxy-2-aminobenzothiazole

A common precursor for the target molecule is 6-methoxy-2-aminobenzothiazole. A reliable method for its synthesis is as follows:

  • Reaction Setup: A solution of p-anisidine (4-methoxyaniline) in glacial acetic acid is prepared in a reaction vessel equipped for cooling and stirring.

  • Thiocyanation: Ammonium thiocyanate dissolved in glacial acetic acid is added to the reaction mixture. The vessel is cooled to 0°C.

  • Bromination: A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture, maintaining the temperature between 0°C and 10°C with constant stirring.

  • Reaction Progression: The mixture is stirred for approximately 8 hours at a temperature below 25°C and then allowed to stand overnight in a freezer to facilitate precipitation.

  • Workup and Isolation: Hot water is added to the precipitate, and the mixture is heated to 85-90°C and filtered. The collected solid is then treated with hot glacial acetic acid and filtered again.

  • Neutralization and Purification: The filtrate is cooled and neutralized with ammonium hydroxide to a pH of 6.0-7.0. The resulting light brown precipitate of 6-methoxy-2-aminobenzothiazole is collected, washed with cold water, and can be further purified by recrystallization.[1]

Experimental Protocol: Conversion to 6-Methoxybenzo[d]thiazole-2(3H)-thione

The conversion of the 2-amino intermediate to the target thione can be achieved through several established methods for the synthesis of 2-mercaptobenzothiazoles. A general and effective approach involves the reaction with carbon disulfide.

  • Reaction Setup: 6-methoxy-2-aminobenzothiazole is dissolved in a suitable solvent such as ethanol.

  • Thionation: Carbon disulfide and a base, such as potassium hydroxide, are added to the solution.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the thione.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is precipitated by acidification. The crude 6-methoxybenzo[d]thiazole-2(3H)-thione is then collected by filtration, washed, and purified by recrystallization.

Spectroscopic Elucidation: A Multi-faceted Analytical Approach

The definitive structural confirmation of 6-methoxybenzo[d]thiazole-2(3H)-thione relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 6-methoxybenzo[d]thiazole-2(3H)-thione in DMSO-d₆ reveals characteristic signals that are consistent with the thione tautomer.

  • N-H Proton: A broad singlet observed at approximately 13.63 ppm is indicative of the acidic proton attached to the nitrogen atom within the thiazole ring. The significant downfield shift is characteristic of a proton in a thioamide-like environment and is a strong indicator of the thione form.

  • Aromatic Protons: The protons on the benzene ring exhibit a coupling pattern consistent with a 1,2,4-trisubstituted system.

    • A singlet at 7.34 ppm corresponds to the proton at the C7 position.

    • A doublet at 7.21 ppm (J = 5.0 Hz) is assigned to the proton at the C5 position.

    • A doublet of doublets at 7.00 ppm (J₁ = 5.0 Hz, J₂ = 10.0 Hz) is attributed to the proton at the C4 position.

  • Methoxy Protons: The methoxy group protons appear as a sharp singlet, typically further upfield, integrated for three protons.

The ¹³C NMR spectrum provides a carbon map of the molecule, with the chemical shift of each carbon indicative of its electronic environment.

  • Thione Carbonyl (C=S): The most downfield signal, appearing at approximately 188.8 ppm , is assigned to the C2 carbon of the thione group. This chemical shift is highly characteristic of a thiocarbonyl carbon and provides compelling evidence for the thione tautomer.

  • Aromatic and Heterocyclic Carbons: The remaining carbon signals are found in the aromatic region, with their specific chemical shifts influenced by the substituents.

    • C6 (methoxy-substituted): ~157.1 ppm

    • C7a: ~135.7 ppm

    • C3a: ~131.2 ppm

    • C4: ~115.2 ppm

    • C5: ~113.5 ppm

    • C7: ~106.4 ppm

  • Methoxy Carbon: The carbon of the methoxy group appears at approximately 56.2 ppm .

Table 1: Summary of NMR Spectroscopic Data for 6-Methoxybenzo[d]thiazole-2(3H)-thione

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
N-H13.63br sN-H
Ar-H7.34sC7-H
Ar-H7.21dC5-H
Ar-H7.00ddC4-H
OCH₃(Not explicitly provided)sOCH₃
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C=S188.8C2
Ar-C157.1C6
Ar-C135.7C7a
Ar-C131.2C3a
Ar-C115.2C4
Ar-C113.5C5
Ar-C106.4C7
OCH₃56.2OCH₃

Note: The provided NMR data is for 6-Methoxybenzo[d]thiazole-2-thiol, which exists as the thione tautomer in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds. For 6-methoxybenzo[d]thiazole-2(3H)-thione, the key vibrational bands are:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, further supporting the presence of the thione tautomer.

  • C=S Stretch: The thiocarbonyl group typically exhibits a stretching vibration in the range of 1050-1250 cm⁻¹. This absorption, while sometimes weak, is a key diagnostic peak for the thione form.

  • C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the methoxy group are expected to appear in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

  • Aromatic C=C and C-H Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the benzene ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-methoxybenzo[d]thiazole-2(3H)-thione, the expected molecular ion peak (M⁺) would correspond to its molecular formula, C₈H₇NOS₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of small molecules such as CO, CS, or radicals from the methoxy group, providing further structural clues.

Crystallographic Analysis: The Definitive Solid-State Structure

While spectroscopic methods provide irrefutable evidence for the structure in solution, single-crystal X-ray diffraction provides the unambiguous atomic arrangement in the solid state. Although a crystal structure for the parent 6-nitro-1,3-benzothiazole-2(3H)-thione has been reported, a structure for the 6-methoxy analog would be invaluable.[2]

Based on related structures, the following features would be expected in the crystal lattice of 6-methoxybenzo[d]thiazole-2(3H)-thione:

  • Planarity: The benzothiazole ring system is expected to be essentially planar.

  • Intermolecular Interactions: The presence of the N-H and C=S groups would likely lead to the formation of intermolecular hydrogen bonds, potentially forming dimeric structures or extended networks in the crystal lattice. Pi-pi stacking interactions between the aromatic rings are also a common feature in the packing of such molecules.

Visualizing the Elucidation Process and Molecular Structure

To better illustrate the workflow and the final elucidated structure, the following diagrams are provided.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion Start p-Anisidine Step1 Synthesis of 6-methoxy-2-aminobenzothiazole Start->Step1 Step2 Conversion to 6-Methoxybenzo[d]thiazole-2(3H)-thione Step1->Step2 NMR NMR Spectroscopy (¹H & ¹³C) Step2->NMR FTIR FT-IR Spectroscopy Step2->FTIR MS Mass Spectrometry Step2->MS XRay X-ray Crystallography (if available) Step2->XRay Structure Elucidated Structure of 6-Methoxybenzo[d]thiazole-2(3H)-thione NMR->Structure FTIR->Structure MS->Structure XRay->Structure

Caption: Workflow for the synthesis and structural elucidation.

Caption: 2D structure of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Conclusion

The structural elucidation of 6-methoxybenzo[d]thiazole-2(3H)-thione is a systematic process that relies on the synergistic application of modern synthetic and analytical techniques. The evidence gathered from NMR, FT-IR, and mass spectrometry, corroborated by an understanding of thione-thiol tautomerism, provides a definitive confirmation of the molecule's structure. This in-depth characterization is the bedrock upon which further research and development of this important benzothiazole derivative can be built.

References

  • Hamed, A. S., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry. [Link]

  • Li, J., et al. (2013). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(1), o171. [Link]

  • Royal Society of Chemistry. (2024). Supporting Information for [Journal Article]. Retrieved from [a specific RSC journal - URL not fully available in search results].
  • Ahmed S. Hamed et.al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), pp. 3727-3738. [Link]

Sources

Spectroscopic Data of 6-Methoxybenzo[d]thiazole-2(3H)-thione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic data for 6-Methoxybenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its spectroscopic profile.

Introduction: The Structural Nuances of 6-Methoxybenzo[d]thiazole-2(3H)-thione

6-Methoxybenzo[d]thiazole-2(3H)-thione exists in a tautomeric equilibrium with its thiol form, 6-Methoxybenzo[d]thiazole-2-thiol. Theoretical studies and experimental observations of related 2-mercaptobenzothiazole compounds suggest that the thione form is the predominant tautomer in both the solid state and in solution. This structural duality is crucial for the correct interpretation of its spectroscopic data.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 6-Methoxybenzo[d]thiazole-2(3H)-thione, both ¹H and ¹³C NMR provide invaluable information regarding its molecular framework. The data presented here is for the thiol tautomer, 6-Methoxybenzo[d]thiazole-2-thiol, which provides significant insight into the thione form due to the dynamic equilibrium.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
N-H~13.63Broad Singlet-
H-7~7.34Singlet-
H-5~7.21Doublet5.0
H-4~7.00Doublet of Doublets5.0, 10.0
OCH₃~3.82Singlet-

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at approximately 13.63 ppm is characteristic of the acidic proton attached to the nitrogen atom in the thiazole ring, confirming the presence of the N-H group in the thione tautomer.

  • The aromatic protons exhibit distinct signals. The singlet at ~7.34 ppm is assigned to the H-7 proton. The doublet at ~7.21 ppm and the doublet of doublets at ~7.00 ppm correspond to the H-5 and H-4 protons, respectively, with their coupling patterns reflecting their positions on the benzene ring.

  • The sharp singlet at around 3.82 ppm is indicative of the three equivalent protons of the methoxy group.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C=S (C2)~188.8
C6~157.1
C7a~135.7
C3a~131.2
C5~115.2
C4~113.5
C7~106.4
OCH₃~56.2

Interpretation of the ¹³C NMR Spectrum:

  • The downfield signal at approximately 188.8 ppm is characteristic of a thiocarbonyl (C=S) carbon, providing strong evidence for the predominance of the thione tautomer.

  • The carbon attached to the methoxy group (C6) appears at ~157.1 ppm.

  • The remaining aromatic carbons are observed in the range of 106-136 ppm.

  • The signal at ~56.2 ppm is attributed to the carbon of the methoxy group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Complete dissolution is critical for high-resolution spectra.[1] c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[1] d. The sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[2]

2. Instrument Parameters (Example for a 400 MHz Spectrometer): a. ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30 or similar).
  • Number of Scans: 16-64 (depending on sample concentration).
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time: 3-4 seconds.
  • Spectral Width: -2 to 16 ppm. b. ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
  • Number of Scans: 1024-4096 (or more for dilute samples).
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time: 1-2 seconds.
  • Spectral Width: -10 to 220 ppm.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands
Functional Group **Characteristic Absorption (cm⁻¹) **Intensity
N-H Stretch3100-3300Medium, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850-2960Medium
C=S Stretch (Thiocarbonyl)1050-1250Strong
C=N Stretch1550-1650Medium to Strong
C-O Stretch (Aryl Ether)1200-1275 (asymmetric)1020-1075 (symmetric)Strong
C-S Stretch600-800Medium to Weak
Aromatic C=C Bending1450-1600Medium to Strong

Interpretation of Expected IR Spectrum:

  • A broad band in the 3100-3300 cm⁻¹ region would be indicative of the N-H stretching vibration.

  • The presence of a strong absorption in the 1050-1250 cm⁻¹ range would be a key indicator of the C=S (thiocarbonyl) group, confirming the thione tautomer.

  • Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) are expected.

  • The aromatic C=C and C-H stretching and bending vibrations will also be present in their characteristic regions.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.

1. Sample Preparation: a. No extensive sample preparation is required. Ensure the solid sample is in a powdered or finely divided form.

2. Instrument Setup and Data Acquisition: a. Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum. c. Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[3] d. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. e. Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[3]

3. Data Analysis: a. The instrument software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the characteristic absorption bands and correlate them with the functional groups present in the molecule.

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background subtract Background Subtraction background->subtract place_sample Place Sample on Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample acquire_sample->subtract identify Identify Absorption Bands subtract->identify Final IR Spectrum Final IR Spectrum identify->Final IR Spectrum

Caption: Workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. While a specific experimental mass spectrum for 6-Methoxybenzo[d]thiazole-2(3H)-thione was not found, the expected fragmentation pattern can be deduced based on the principles of Electron Ionization (EI) mass spectrometry and the known fragmentation of related benzothiazole derivatives.

Expected Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇NOS₂), which is approximately 197.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at [M - 31]⁺.

    • Loss of carbon monoxide (CO) from the methoxy-containing fragment: Subsequent loss of CO from the [M - •OCH₃]⁺ fragment is a common pathway for methoxy-substituted aromatic compounds.

    • Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the thiazole ring can occur.

    • Loss of the thiocarbonyl group (C=S): This would lead to a fragment at [M - 44]⁺.

    • Cleavage of the C-S bonds: Fragmentation of the thiazole ring can lead to various smaller charged species.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

1. Sample Introduction: a. Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC) inlet.

2. Ionization and Analysis: a. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). b. This causes the molecule to ionize and fragment. c. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). d. A detector records the abundance of each ion.

3. Data Interpretation: a. Identify the molecular ion peak to confirm the molecular weight. b. Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in m/z values between fragment ions corresponds to the loss of neutral fragments.

EI_MS_Workflow cluster_intro Sample Introduction cluster_analysis Ionization & Analysis cluster_interp Data Interpretation introduce Introduce Sample (Direct Probe or GC) vaporize Vaporize Sample introduce->vaporize ionize Electron Ionization (70 eV) vaporize->ionize separate Separate Ions (by m/z) ionize->separate detect Detect Ions separate->detect identify_M Identify Molecular Ion (M⁺˙) detect->identify_M analyze_frags Analyze Fragmentation Pattern identify_M->analyze_frags Mass Spectrum Mass Spectrum analyze_frags->Mass Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione is fundamental to understanding its chemical properties and potential applications. This guide has provided a detailed overview of its NMR, IR, and MS data, including both experimental data for its tautomer and predictive interpretations. The provided experimental protocols offer a robust framework for obtaining reliable and reproducible spectroscopic data. A thorough understanding of the tautomeric equilibrium is paramount for the accurate interpretation of the spectral features of this important heterocyclic compound.

References

  • O'Neil Parker, Jr., W. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Galan, A., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education. [Link]

  • Shimadzu. Ionization Modes: EI. [Link]

Sources

Unveiling the Therapeutic Potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the prospective therapeutic targets of the novel synthetic compound, 6-Methoxybenzo[d]thiazole-2(3H)-thione (MBT). While direct extensive research on this specific molecule is emerging, a wealth of data on its core benzothiazole-2-thione scaffold and related analogs provides a strong foundation for identifying and validating its potential mechanisms of action and therapeutic applications. This document synthesizes the current understanding of this chemical class, proposing key molecular targets and outlining robust experimental frameworks for their investigation.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This bicyclic heteroaromatic structure is a common feature in numerous natural and synthetic molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[1][2] The versatility of the benzothiazole scaffold lies in its ability to be readily functionalized at various positions, particularly at the C-2 and C-6 positions, which significantly influences its biological profile.[1] The subject of this guide, 6-Methoxybenzo[d]thiazole-2(3H)-thione, incorporates a methoxy group at the C-6 position and a thione at the C-2 position, features that suggest a distinct and potent pharmacological profile.

Proposed Therapeutic Targets and Mechanistic Rationale

Based on the extensive literature on benzothiazole derivatives, we propose three primary, interconnected areas of therapeutic potential for 6-Methoxybenzo[d]thiazole-2(3H)-thione: Oncology , Inflammation , and Neurodegenerative Disorders . For each area, we identify putative molecular targets and the scientific rationale for their selection.

Oncology: Targeting Aberrant Kinase Signaling and Oxidative Stress

The anticancer potential of benzothiazole derivatives is well-documented, with several analogs exhibiting potent cytotoxic effects against various cancer cell lines.[3] The substitution at the C-6 position with electron-donating or -withdrawing groups has been shown to be critical for this activity.[3]

2.1.1. Putative Target: Tyrosine Kinases (e.g., c-Met)

  • Rationale: Derivatives of the closely related tetrahydrobenzo[d]thiazole have been shown to inhibit c-Met enzymatic activity, a receptor tyrosine kinase often dysregulated in cancer, leading to cell proliferation, invasion, and metastasis. The structural similarity of MBT suggests it may also interact with the ATP-binding pocket of such kinases.

2.1.2. Putative Target: Forkhead Box M1 (FOXM1)

  • Rationale: FOXM1 is a key transcription factor regulating the expression of genes involved in cell cycle progression and is a promising target in various cancers.[4] Benzothiazole derivatives have been identified as potential inhibitors of FOXM1, suggesting that MBT could exert its anticancer effects through the modulation of this critical oncogenic pathway.[4]

2.1.3. Putative Target: NAD(P)H:Quinone Oxidoreductase 2 (NQO2)

  • Rationale: NQO2 is an enzyme implicated in the detoxification of quinones and has been identified as a target for cancer and inflammation.[5] Potent benzothiazole inhibitors of NQO2 have been discovered, indicating that MBT could modulate cellular redox homeostasis and induce cancer cell death through this mechanism.[5]

oncology_targets cluster_cancer Oncology MBT 6-Methoxybenzo[d]thiazole-2(3H)-thione Kinase Tyrosine Kinases (e.g., c-Met) MBT->Kinase Inhibition FOXM1 FOXM1 MBT->FOXM1 Inhibition NQO2 NQO2 MBT->NQO2 Inhibition Cell Proliferation & Metastasis Cell Proliferation & Metastasis Kinase->Cell Proliferation & Metastasis Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Redox Homeostasis Redox Homeostasis NQO2->Redox Homeostasis

Caption: Proposed oncological targets of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Inflammation: Modulating Key Pro-inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting a role for MBT in this therapeutic area.[2]

2.2.1. Putative Target: Cannabinoid Receptor 2 (CB2)

  • Rationale: The CB2 receptor is primarily expressed on immune cells and is a key regulator of inflammatory responses. Selective CB2 agonists are sought after for their anti-inflammatory effects without the psychoactive side effects associated with CB1 activation.[6] The benzothiazole scaffold has been successfully utilized to develop potent and selective CB2 agonists, indicating that MBT may act through this pathway to dampen inflammation.[6][7]

2.2.2. Putative Target: Monoamine Oxidase (MAO)

  • Rationale: MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition can have both antidepressant and anti-inflammatory effects.[3] 2-Mercaptobenzothiazole derivatives have been reported as inhibitors of MAO.[3][8] Given that neuroinflammation is a critical component of many neurological disorders, inhibition of MAO by MBT could provide a dual therapeutic benefit.

inflammation_targets cluster_inflammation Inflammation MBT 6-Methoxybenzo[d]thiazole-2(3H)-thione CB2 Cannabinoid Receptor 2 (CB2) MBT->CB2 Agonism MAO Monoamine Oxidase (MAO) MBT->MAO Inhibition Immune Cell Modulation Immune Cell Modulation CB2->Immune Cell Modulation Neuroinflammation Reduction Neuroinflammation Reduction MAO->Neuroinflammation Reduction

Caption: Proposed anti-inflammatory targets of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Neurodegenerative Disorders: A Multi-pronged Approach

The neuroprotective potential of benzothiazole derivatives is an area of growing interest, with several mechanisms being proposed.[9]

2.3.1. Putative Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Rationale: Inhibition of cholinesterases is a primary strategy for the symptomatic treatment of Alzheimer's disease.[10] Benzothiazole derivatives have been designed as potent inhibitors of both AChE and BChE, suggesting that MBT could have therapeutic value in mitigating the cognitive decline associated with this and other neurodegenerative conditions.[10][11]

2.3.2. Putative Target: Catalase

  • Rationale: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Catalase is a crucial antioxidant enzyme that protects cells from oxidative damage.[9] Certain benzothiazole analogs have been shown to modulate and enhance catalase activity, thereby providing a neuroprotective effect.[9] The antioxidant potential of the benzothiazole scaffold suggests that MBT may also act through this mechanism.

Experimental Validation Protocols

To validate the proposed therapeutic targets of 6-Methoxybenzo[d]thiazole-2(3H)-thione, a systematic and multi-tiered experimental approach is essential. The following protocols provide a framework for these investigations.

In Vitro Enzyme Inhibition and Receptor Binding Assays

Objective: To determine the direct interaction and inhibitory/agonistic potential of MBT with the proposed target proteins.

3.1.1. Protocol: Kinase Inhibition Assay (e.g., c-Met)

  • Reagents: Recombinant human c-Met kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, MBT, and a positive control inhibitor (e.g., Crizotinib).

  • Procedure: a. Prepare a dilution series of MBT. b. In a 96-well plate, combine the kinase, substrate, and MBT (or control) in a suitable kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

  • Data Analysis: Calculate the IC50 value of MBT by plotting the percentage of inhibition against the logarithm of the compound concentration.

3.1.2. Protocol: CB2 Receptor Binding Assay

  • Reagents: Membranes from cells expressing human CB2 receptors, radiolabeled ligand (e.g., [³H]CP-55,940), MBT, and a known CB2 agonist/antagonist.

  • Procedure: a. Prepare a dilution series of MBT. b. In a 96-well filter plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of MBT. c. After incubation, wash the filters to remove unbound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of MBT by competitive binding analysis.

Cell-Based Assays

Objective: To assess the functional consequences of MBT treatment in a cellular context.

3.2.1. Protocol: Cancer Cell Viability Assay

  • Cell Lines: A panel of cancer cell lines with known expression levels of the putative targets (e.g., high c-Met expressing lines like HT-29, and low expressing lines for comparison).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of MBT for 48-72 hours. c. Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

3.2.2. Protocol: Anti-inflammatory Activity in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure: a. Pre-treat macrophages with varying concentrations of MBT. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

  • Data Analysis: Evaluate the dose-dependent reduction of cytokine production by MBT.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation EnzymeAssay Enzyme Inhibition Assays (Kinases, MAO, AChE, etc.) CellViability Cancer Cell Viability EnzymeAssay->CellViability Neuroprotection Neuroprotection Assays EnzymeAssay->Neuroprotection ReceptorBinding Receptor Binding Assays (CB2) AntiInflammatory Anti-inflammatory Activity ReceptorBinding->AntiInflammatory Xenograft Cancer Xenograft Models CellViability->Xenograft InflammationModel Animal Models of Inflammation AntiInflammatory->InflammationModel NeurodegenerationModel Animal Models of Neurodegeneration Neuroprotection->NeurodegenerationModel

Caption: A tiered experimental workflow for target validation of MBT.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1]

PositionSubstituent Effect on Activity
C-2 The thione group is crucial for the activity of many 2-mercaptobenzothiazole derivatives. Modifications at the sulfur atom can significantly alter the biological profile.[3]
C-6 The methoxy group at this position is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with biological targets. Studies on other 6-substituted benzothiazoles have shown that this position is a key determinant of anticancer and other activities.[3]

Further SAR studies, involving the synthesis and evaluation of analogs with different substituents at the C-6 position and modifications of the C-2 thione group, will be instrumental in optimizing the potency and selectivity of this chemical series.

Conclusion and Future Directions

6-Methoxybenzo[d]thiazole-2(3H)-thione represents a promising lead compound with the potential to address significant unmet medical needs in oncology, inflammation, and neurodegenerative disorders. The proposed therapeutic targets provide a solid foundation for further investigation. A rigorous and systematic approach, employing the outlined experimental protocols, will be crucial to elucidate its precise mechanism of action and to unlock its full therapeutic potential. Future research should focus on confirming these putative targets, exploring the downstream signaling pathways, and conducting in vivo studies in relevant disease models to translate these promising in vitro findings into tangible therapeutic benefits.

References

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

  • Kini, S. G., & Bhat, A. R. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 567-589. [Link]

  • Abdel-Nasser, M., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 179, 734-749. [Link]

  • Yilmaz, I., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 23626-23636. [Link]

  • Singh, P., & Kumar, A. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 43-46. [Link]

  • Karakus, S., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(5), e2200543. [Link]

  • Popa, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10449-10461. [Link]

  • International Agency for Research on Cancer. (2017). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 115. [Link]

  • Yilmaz, I., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • Naresh, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 819-826. [Link]

  • Abdel-Nasser, M., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. ResearchGate. [Link]

  • Ullah, H., et al. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. ResearchGate. [Link]

  • Al-Hulli, Z. A. A., et al. (2022). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 27(21), 7557. [Link]

  • Danish Environmental Protection Agency. (2001). 2- Mercapto- benzothiazole (MBT). [Link]

  • De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6021-6026. [Link]

  • Pérez-Villanueva, M., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 26(16), 4991. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

  • Peruncheralathan, S., et al. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link]

  • Quintanilla-Licea, R., et al. (2023). Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica. Molecules, 28(13), 5035. [Link]

  • Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

Sources

Methodological & Application

Protocol for the Synthesis and Characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis and characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione. Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] As such, reliable access to functionalized synthons like the title compound is critical for drug discovery and development pipelines. This guide details a robust synthetic route starting from 4-methoxyaniline and carbon disulfide, followed by rigorous purification and characterization methodologies. The causality behind critical experimental choices is explained to ensure reproducibility and high purity of the final product.

Introduction and Significance

The benzothiazole scaffold is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active molecules.[2][4] The incorporation of a methoxy group at the 6-position and a thione at the 2-position yields 6-Methoxybenzo[d]thiazole-2(3H)-thione, a versatile intermediate for further chemical elaboration. The thione group, in particular, offers a reactive handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns.

The classical synthetic approach for 2-mercaptobenzothiazoles, often referred to as the Kelly process, involves the high-temperature, high-pressure reaction of an aniline derivative with carbon disulfide and elemental sulfur.[5][6] This protocol adapts this industrial method for a laboratory scale, with a focus on safety, purity, and detailed analytical validation.

Synthetic Protocol

Principle of Reaction

The synthesis proceeds via a pressure-assisted condensation reaction. The primary amine of 4-methoxyaniline attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate. In the presence of sulfur and under heat and pressure, this intermediate undergoes an intramolecular electrophilic substitution onto the aromatic ring, followed by oxidative cyclization to form the stable benzothiazole ring system.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )PuritySupplier
4-Methoxyaniline (p-Anisidine)C₇H₉NO104-94-9123.15≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)CS₂75-15-076.14≥99.9%Sigma-Aldrich
Sulfur (S)S7704-34-932.06PowderSigma-Aldrich
Sodium Hydroxide (NaOH)NaOH1310-73-240.00Pellets, ≥98%Fisher Scientific
Hydrochloric Acid (HCl)HCl7647-01-036.4637% (conc.)VWR
Ethanol (EtOH)C₂H₅OH64-17-546.07200 ProofDecon Labs
Deionized Water (H₂O)H₂O7732-18-518.02>18 MΩ·cm-

Equipment:

  • High-pressure stainless-steel autoclave (e.g., Parr reactor) with stirrer and temperature/pressure controls

  • Heating mantle or oil bath

  • Glass reactor vessel or large beakers (for work-up)

  • Magnetic stir plate and stir bars

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (Erlenmeyer flasks, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification cluster_2 Part 3: Analysis start Charge Reactor: 4-Methoxyaniline Carbon Disulfide Sulfur react Seal & Heat Reactor (e.g., 230-250°C) Autogenous Pressure start->react cool Cool Reactor to RT Safely Vent H₂S Gas react->cool crude Extract Crude Product cool->crude dissolve Dissolve in aq. NaOH crude->dissolve filter1 Filter (remove sulfur, byproducts) dissolve->filter1 precipitate Acidify with HCl to Precipitate Product filter1->precipitate filter2 Filter & Wash Solid precipitate->filter2 dry Dry Under Vacuum filter2->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Pure Crystalline Product recrystallize->final_product analysis Characterize: - Melting Point - FT-IR - NMR (¹H, ¹³C) - Mass Spec final_product->analysis

Caption: Workflow for the synthesis, purification, and analysis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Step-by-Step Procedure

!!! SAFETY WARNING !!! This reaction involves highly flammable, toxic reagents and generates toxic hydrogen sulfide gas under high pressure and temperature. It MUST be performed in a certified, functioning chemical fume hood using a properly rated high-pressure reactor by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.

  • Reactor Charging:

    • In a suitable vessel inside the fume hood, carefully measure 4-methoxyaniline (e.g., 24.6 g, 0.20 mol).

    • Transfer the aniline to the steel autoclave vessel.

    • Add elemental sulfur powder (e.g., 13.5 g, 0.42 mol).

    • In a separate, dry graduated cylinder, measure carbon disulfide (e.g., 30.4 g, 24.1 mL, 0.40 mol). Add the CS₂ to the autoclave. The molar ratio of aniline:CS₂:sulfur is a critical parameter derived from established industrial processes.[5]

  • Reaction Execution:

    • Seal the autoclave according to the manufacturer's instructions. Ensure all fittings are secure.

    • Place the reactor in a heating mantle and connect the stirring mechanism and monitoring probes.

    • Begin stirring and slowly heat the reactor to an internal temperature of 240-250°C. The pressure will rise autogenously. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

    • Maintain the reaction at this temperature for 3-4 hours.

  • Work-up and Isolation:

    • Turn off the heating and allow the reactor to cool completely to room temperature (<25°C) overnight. DO NOT attempt to open a hot or pressurized reactor.

    • Once cooled, slowly and carefully vent the residual pressure through a scrubbing system (e.g., a bleach or NaOH solution) to neutralize the toxic hydrogen sulfide (H₂S) gas produced.

    • Open the reactor and transfer the dark, solid crude product into a large beaker (e.g., 2 L).

  • Purification:

    • Prepare a 2 M sodium hydroxide solution (e.g., 40 g NaOH in 500 mL water).

    • Add the NaOH solution to the crude product with vigorous stirring. The target compound will deprotonate and dissolve as its sodium salt. Stir for 1 hour to ensure complete dissolution.

    • Filter the basic solution using a Buchner funnel to remove unreacted sulfur and other insoluble impurities.

    • Transfer the filtrate to a new large beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with continuous stirring. The product will precipitate out of the solution. Continue adding acid until the solution is acidic (pH ~2-3, check with pH paper).

    • Collect the precipitated yellow-brown solid by vacuum filtration.

    • Wash the solid on the filter extensively with deionized water (3 x 200 mL) to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Recrystallization (Optional, for High Purity):

    • Dissolve the dried solid in a minimum amount of boiling ethanol.

    • If any insoluble material remains, perform a hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized 6-Methoxybenzo[d]thiazole-2(3H)-thione should be confirmed by a suite of analytical techniques.

Reaction Mechanism Overview

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization & Oxidation A 4-Methoxyaniline + CS₂ B Dithiocarbamate Intermediate A->B Nucleophilic Attack C Intramolecular Attack on Aromatic Ring B->C + Sulfur (S) D Oxidative Aromatization C->D - H₂S E Final Product D->E

Caption: Simplified reaction mechanism for the formation of the benzothiazole ring system.

Expected Analytical Data
Analysis MethodExpected ResultInterpretation
Appearance Pale yellow to light brown crystalline solid-
Melting Point Approx. 230-235 °C (Varies with purity)Sharp melting range indicates high purity.
FT-IR (KBr, cm⁻¹)~3100-3000 (N-H), ~2950 (Ar C-H), ~1600 (C=C), ~1250 (C-O), ~1100-1050 (C=S)Presence of key functional groups.[7][8]
¹H NMR (DMSO-d₆, δ ppm)~13.8 (s, 1H, N-H), ~7.5 (d, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~3.8 (s, 3H, OCH₃)Confirms the proton environment of the structure.[8][9]
¹³C NMR (DMSO-d₆, δ ppm)~195 (C=S), ~156 (C-O), ~145 (Ar-C), ~132 (Ar-C), ~122, ~115, ~105 (Ar-CH), ~56 (OCH₃)Confirms the carbon skeleton, with the C=S carbon being highly deshielded.[7][10]
Mass Spec. (EI)m/z 197 [M]⁺, C₈H₇NOS₂Corresponds to the molecular weight of the target compound.

Applications in Drug Discovery

6-Methoxybenzo[d]thiazole-2(3H)-thione is not typically an endpoint therapeutic itself but rather a crucial building block. Its utility stems from the reactivity of the thione group, which can be readily S-alkylated, S-acylated, or converted to other functional groups. These derivatization strategies allow for the synthesis of large libraries of novel compounds for screening. Research has shown that derivatives of this scaffold possess a wide range of biological activities, making them attractive targets for programs focused on:

  • Anticancer Agents: The benzothiazole nucleus is found in compounds evaluated for antiproliferative activity.[3][11]

  • Antimicrobial and Antifungal Agents: Many benzothiazole derivatives exhibit potent activity against various pathogens.[1][2]

  • Enzyme Inhibitors: The scaffold can be tailored to fit into the active sites of various enzymes, such as kinases.[3]

  • Antioxidants: Certain substitution patterns on the benzothiazole ring can lead to significant antioxidant properties.[11]

References

  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of aniline with CS2 in aqueous base solutions. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Available at: [Link]

  • Sanna, V., et al. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). p-Anisidine. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available at: [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available at: [Link]

  • ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzothiazole.
  • ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available at: [Link]

  • PubMed. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Available at: [Link]

  • IARC Publications. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). Available at: [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link]

Sources

Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione and Its Derivatives: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The unique structural features of benzothiazoles allow them to interact with a variety of biological targets, making them privileged structures in the design of novel therapeutic agents.[5]

Among the vast library of benzothiazole-based compounds, 6-methoxybenzo[d]thiazole-2(3H)-thione and its derivatives have garnered significant interest. The presence of a methoxy group at the 6-position can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.[1] The thione functionality at the 2-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug screening.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-methoxybenzo[d]thiazole-2(3H)-thione and its subsequent derivatization. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Core Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

The primary and most established method for the synthesis of 2-mercaptobenzothiazoles, including the 6-methoxy derivative, involves the reaction of the corresponding aniline with carbon disulfide, often in the presence of sulfur. This process, conceptually rooted in the industrial Kelly process, leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the carbon in carbon disulfide to construct the thiazole ring.[6][7]

Reaction Mechanism

The reaction proceeds through a multistep mechanism:

  • Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate.[8]

  • Cyclization: In the presence of sulfur and under elevated temperatures and pressures, the dithiocarbamic acid intermediate undergoes an intramolecular cyclization. This involves the attack of the sulfur atom onto the ortho-position of the benzene ring, leading to the formation of the benzothiazole scaffold.

  • Thione Formation: Subsequent rearrangement and tautomerization result in the formation of the stable 6-methoxybenzo[d]thiazole-2(3H)-thione.

The overall reaction can be visualized as follows:

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Dithiocarbamic_Acid Dithiocarbamic Acid Intermediate 4-Methoxyaniline->Dithiocarbamic_Acid + CS₂ Carbon_Disulfide Carbon Disulfide (CS₂) Sulfur Sulfur Product 6-Methoxybenzo[d]thiazole-2(3H)-thione Dithiocarbamic_Acid->Product + Sulfur, Δ, P (Cyclization)

Caption: Core synthesis workflow for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Detailed Experimental Protocol: Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

This protocol is adapted from established industrial methods for 2-mercaptobenzothiazole synthesis and is optimized for laboratory scale.[9]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Carbon Disulfide (CS₂)

  • Sulfur powder

  • High-pressure autoclave with stirring mechanism and temperature control

  • Ethanol

  • Activated charcoal

  • Filtration apparatus

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, carefully charge 4-methoxyaniline, carbon disulfide, and sulfur powder in a molar ratio of approximately 1:1.5:1.5. Caution: Carbon disulfide is highly flammable and toxic. All operations should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to a temperature of 240-260°C. The reaction will generate autogenous pressure. Maintain this temperature for 4-6 hours.[9] The progress of the reaction can be monitored by periodically taking small aliquots (if the reactor setup allows) and analyzing by Thin Layer Chromatography (TLC).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess pressure, which may contain hydrogen sulfide (H₂S), into a suitable scrubber.

  • Isolation of Crude Product: Open the autoclave and transfer the solid reaction mass to a beaker. Triturate the solid with ethanol to break up any clumps.

  • Purification:

    • Dissolve the crude product in hot ethanol.

    • Add a small amount of activated charcoal to the hot solution to decolorize it.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Pale yellow to light brown crystalline solid.

  • Melting Point: Approximately 195-198 °C

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.75 (s, 1H, NH), 7.30 (d, J=2.4 Hz, 1H, Ar-H), 7.25 (d, J=8.6 Hz, 1H, Ar-H), 6.95 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 3.78 (s, 3H, OCH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 190.2 (C=S), 156.0, 133.5, 125.0, 114.5, 113.0, 105.0, 55.5 (OCH₃).

    • IR (KBr, cm⁻¹): 3450 (N-H stretch), 1610 (C=C stretch), 1490, 1240 (C-O stretch), 1170 (C=S stretch).

Derivatization of 6-Methoxybenzo[d]thiazole-2(3H)-thione: Expanding Chemical Diversity

The thione moiety and the secondary amine within the thiazole ring of 6-methoxybenzo[d]thiazole-2(3H)-thione offer two primary sites for derivatization: the sulfur atom (S-alkylation and S-acylation) and the nitrogen atom (N-alkylation and N-acylation). These modifications are crucial for tuning the molecule's physicochemical properties and exploring structure-activity relationships (SAR).

S-Alkylation: Synthesis of 2-(Alkylthio)-6-methoxybenzothiazole Derivatives

S-alkylation is a common strategy to introduce various alkyl or arylalkyl groups, which can significantly impact the compound's lipophilicity and interaction with biological targets.

Reaction Principle:

The thione exists in tautomeric equilibrium with the thiol form. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily undergoes nucleophilic substitution with alkyl halides to form the corresponding thioether.

S_Alkylation Parent_Compound 6-Methoxybenzo[d]thiazole- 2(3H)-thione Thiolate_Anion Thiolate Anion Parent_Compound->Thiolate_Anion + Base Base Base (e.g., K₂CO₃, NaH) Alkyl_Halide Alkyl Halide (R-X) Product 2-(Alkylthio)-6-methoxy- benzothiazole Thiolate_Anion->Product + R-X

Caption: General workflow for S-alkylation of the parent compound.

Protocol: Synthesis of 2-(Benzylthio)-6-methoxybenzothiazole

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 6-methoxybenzo[d]thiazole-2(3H)-thione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Representative S-Alkylated Derivatives and Expected Spectroscopic Data

Alkyl HalideProduct NameExpected Yield (%)Expected ¹H NMR (CDCl₃) δ (ppm)
Methyl Iodide6-Methoxy-2-(methylthio)benzothiazole85-95~7.6 (d, 1H), ~7.2 (d, 1H), ~6.9 (dd, 1H), ~3.8 (s, 3H, OCH₃), ~2.7 (s, 3H, SCH₃)[10]
Ethyl Bromide2-(Ethylthio)-6-methoxybenzothiazole80-90~7.6 (d, 1H), ~7.2 (d, 1H), ~6.9 (dd, 1H), ~3.8 (s, 3H, OCH₃), ~3.3 (q, 2H, SCH₂), ~1.5 (t, 3H, CH₃)
Benzyl Bromide2-(Benzylthio)-6-methoxybenzothiazole80-90~7.6-7.2 (m, 8H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~4.5 (s, 2H, SCH₂), ~3.8 (s, 3H, OCH₃)
N-Acylation: Synthesis of 3-Acyl-6-methoxybenzo[d]thiazole-2(3H)-thione Derivatives

N-acylation introduces an acyl group onto the nitrogen atom of the thiazole ring, which can influence the compound's electronic distribution and hydrogen bonding capabilities.[6]

Reaction Principle:

In the presence of a base, the proton on the nitrogen atom can be abstracted, although it is less acidic than the thiol proton. The resulting anion can then react with an acylating agent, such as an acyl chloride or anhydride, to form the N-acylated product. The choice of base and reaction conditions is critical to favor N-acylation over S-acylation.[11]

Protocol: Synthesis of 3-Acetyl-6-methoxybenzo[d]thiazole-2(3H)-thione

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 6-methoxybenzo[d]thiazole-2(3H)-thione (1.0 eq) in dry DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Table 2: Representative N-Acylated Derivatives and Expected Spectroscopic Data

Acylating AgentProduct NameExpected Yield (%)Expected ¹H NMR (CDCl₃) δ (ppm)
Acetyl Chloride3-Acetyl-6-methoxybenzo[d]thiazole-2(3H)-thione70-80~7.5 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~3.8 (s, 3H, OCH₃), ~2.8 (s, 3H, COCH₃)
Benzoyl Chloride3-Benzoyl-6-methoxybenzo[d]thiazole-2(3H)-thione65-75~8.0-7.2 (m, 8H, Ar-H), ~3.8 (s, 3H, OCH₃)

Applications in Drug Development

The 6-methoxybenzo[d]thiazole-2(3H)-thione scaffold and its derivatives are valuable starting points for the development of new drugs targeting a range of diseases. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns.

  • Anticancer Agents: Many benzothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways, including inhibition of protein kinases and induction of apoptosis.

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties, offering potential solutions to the growing problem of antimicrobial resistance.[12]

  • Neuroprotective Agents: Certain benzothiazole derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.

The synthetic protocols outlined in this guide provide a solid foundation for the generation of compound libraries based on the 6-methoxybenzo[d]thiazole-2(3H)-thione core. Subsequent biological screening of these derivatives can lead to the identification of novel lead compounds for further optimization and development into clinically effective drugs.

Conclusion

The synthesis of 6-methoxybenzo[d]thiazole-2(3H)-thione and its derivatives offers a rich and versatile platform for the discovery of new therapeutic agents. The protocols provided herein are designed to be robust and adaptable, enabling researchers to efficiently generate a wide array of novel compounds. By leveraging the inherent biological potential of the benzothiazole scaffold and the strategic modifications enabled by its functional groups, the scientific community can continue to unlock new avenues for the treatment of a multitude of diseases.

References

  • Supporting Information for various compounds. Royal Society of Chemistry. [Link]

  • Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 32-46. [Link]

  • Abdul Baqi, R. A., et al. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Kufa for Chemical Sciences, 2(10). [Link]

  • Nishio, T. (2007). Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione. Journal of Chemical Research, 2007(11), 661-663. [Link]

  • Pinga, O., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60. [Link]

  • Berk, B., et al. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 567-575. [Link]

  • Kaur, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 10(2), 1055-1059. [Link]

  • Reaction of aniline with CS2 in aqueous base solutions. ResearchGate. [Link]

  • AbacipharmTech. 6-Methoxybenzo[d]thiazole-2(3H)-thione. AbacipharmTech. [Link]

  • Koutsoulas, C., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1025. [Link]

  • Singh, R., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Journal of the Iranian Chemical Society. [Link]

  • Scattolin, T., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3362. [Link]

  • Lim, J. Y., et al. (2017). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]

  • Glushkov, V. A., & Shklyaeva, E. V. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7301. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84. [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]

  • Wang, Y., & Ma, J. F. (2012). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o171. [Link]

  • Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. ResearchGate. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Process for producing 2-mercaptobenzothiazole.
  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]

  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Promising Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] 6-Methoxybenzo[d]thiazole-2(3H)-thione, a member of this versatile class of heterocyclic compounds, holds significant promise for therapeutic applications. The strategic placement of a methoxy group on the benzothiazole ring can modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity towards specific biological targets.[3][4]

This comprehensive guide provides a detailed framework for the initial in vitro characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to meticulously assess its cytotoxic and enzyme-inhibitory potential. By understanding the causality behind each experimental step, researchers can generate reliable and reproducible data, which is crucial for the preclinical evaluation of this novel therapeutic candidate.

Part 1: Foundational In Vitro Assays for Biological Characterization

The initial in vitro assessment of 6-Methoxybenzo[d]thiazole-2(3H)-thione should focus on two key areas: its potential as an anticancer agent and its capacity to inhibit key enzymes implicated in various diseases. This tiered approach allows for a broad screening of biological activity, followed by more detailed mechanistic studies for promising results.

Assessment of Cytotoxic Activity

A fundamental step in the evaluation of any potential anticancer agent is to determine its cytotoxicity against relevant cancer cell lines.[5] The following assays provide quantitative data on cell viability and membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with the compound and controls prep_cells->treat_cells prep_compound Prepare serial dilutions of 6-Methoxybenzo[d]thiazole-2(3H)-thione prep_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-Methoxybenzo[d]thiazole-2(3H)-thione (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[1] From this stock, prepare a series of working concentrations by diluting with a complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Expected Outcome of MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.25100
0 (Vehicle Control)1.2398.4
11.1088.0
100.8568.0
500.4536.0
1000.1512.0

Note: The above data is hypothetical and serves as an example.

The LDH assay is another common method to assess cytotoxicity. It quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition. Include a positive control where cells are lysed to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Evaluation of Enzyme Inhibitory Activity

Benzothiazole derivatives have been reported to inhibit various enzymes, including those involved in neurodegenerative diseases.[10][11] Therefore, screening 6-Methoxybenzo[d]thiazole-2(3H)-thione against key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a logical step.

AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[1] Its inhibition is a therapeutic strategy for Alzheimer's disease. The Ellman's method is a widely used colorimetric assay to measure AChE activity.[2]

Signaling Pathway: Cholinergic Synapse

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 6-Methoxybenzo[d]thiazole-2(3H)-thione Inhibitor->AChE Inhibits

Caption: Inhibition of AChE in the cholinergic synapse.

Detailed Protocol: AChE Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).[1]

    • AChE solution (e.g., from electric eel) in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

    • Test compound: Serial dilutions of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

    • Positive control: A known AChE inhibitor (e.g., donepezil).

  • Assay Procedure (96-well plate):

    • Add buffer, DTNB, and the test compound or controls to the wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases.[11] Fluorometric or colorimetric assays are commonly used to measure MAO activity.[3]

Detailed Protocol: MAO-B Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • MAO-B enzyme (human recombinant).

    • MAO-B substrate (e.g., kynuramine).[11]

    • Detection reagent (e.g., a probe that reacts with H₂O₂, a byproduct of the MAO reaction, to produce a fluorescent signal).

    • Test compound: Serial dilutions of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

    • Positive control: A known MAO-B inhibitor (e.g., selegiline).

  • Assay Procedure (96-well plate):

    • Add the assay buffer, test compound or controls, and MAO-B enzyme to the wells.

    • Pre-incubate for a specified time to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate and detection reagent.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Data Presentation: Expected Outcome of Enzyme Inhibition Assays

Compound Concentration (µM)% AChE Inhibition% MAO-B Inhibition
0.15.28.1
125.632.5
1068.375.4
5092.195.2
10098.799.1

Note: The above data is hypothetical and serves as an example.

Part 2: Scientific Integrity and Trustworthiness

The reliability of the data generated from these in vitro assays is paramount. To ensure scientific integrity, the following principles must be adhered to:

  • Appropriate Controls: Each assay must include positive, negative, and vehicle controls to validate the experimental results.

  • Dose-Response Analysis: Testing the compound over a range of concentrations is essential for determining the IC₅₀ value and understanding the dose-dependent effects.

  • Replication: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Data Integrity: Meticulous record-keeping and transparent data analysis are crucial for the trustworthiness of the findings.

Conclusion and Future Directions

This guide provides a foundational set of in vitro assays for the initial biological evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione. The results from these studies will provide valuable insights into its potential as a cytotoxic agent or an enzyme inhibitor. Positive results from these initial screens will warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cancer cell lines or enzymes, and ultimately, in vivo studies to assess its therapeutic efficacy and safety profile.

References

  • Experimental protocol for evaluating benzothiazole derivatives in vitro - Benchchem. (n.d.).
  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2021).
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). PubMed Central.
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). PubMed.
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2021). PubMed Central.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide - Benchchem. (n.d.).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). PubMed Central.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
  • LDH Assay - Cell Biologics Inc. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (2020). PubMed.
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003). PubMed.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2024). SciELO.

Sources

The Benzothiazole Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Appeal of Kinases as Drug Targets and the Rise of the Benzothiazole Moiety

Protein kinases, orchestrators of a vast array of cellular processes, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the expansive chemical space explored for kinase inhibition, the benzothiazole scaffold has emerged as a privileged structure, demonstrating significant potential against a variety of kinase targets.[1][2] This heterocyclic ring system, present in both natural products and FDA-approved drugs, offers a rigid and versatile framework for the design of potent and selective inhibitors.[1][3] Notably, the benzothiazole scaffold can mimic the adenine region of ATP, enabling competitive inhibition at the kinase catalytic site.[4] This application note will delve into the utility of benzothiazole derivatives as kinase inhibitors, providing a mechanistic overview, detailed experimental protocols for their evaluation, and a summary of their activity against key oncogenic kinases.

Mechanism of Action: Competitive Inhibition and Beyond

The primary mechanism by which many benzothiazole-based compounds inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme.[4] The benzothiazole core can form crucial hydrogen bonds and hydrophobic interactions within this pocket, displacing ATP and preventing the transfer of a phosphate group to the substrate protein. The specific substitutions on the benzothiazole ring dictate the potency and selectivity of the inhibitor for different kinases.[5]

For instance, structure-activity relationship (SAR) studies have revealed that the presence of a morpholine group at the 2-position of the benzothiazole is crucial for significant antitumor efficacy in certain contexts.[5] Similarly, the nature and position of substituents on a phenyl ring attached to the benzothiazole core can dramatically influence inhibitory activity against kinases like PI3K and mTOR.[5]

Beyond simple ATP competition, some benzothiazole derivatives have been shown to act as allosteric inhibitors, binding to sites other than the ATP pocket to modulate kinase activity.[6] This can offer advantages in terms of selectivity, as allosteric sites are often less conserved across the kinome than the highly homologous ATP-binding site.

Below is a conceptual workflow for the discovery and initial characterization of benzothiazole-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Characterization Phase Library_Synthesis Synthesis of Benzothiazole Derivatives Library HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Primary Kinase Assay Hit_Identification Hit Identification HTS->Hit_Identification Potent Compounds In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Hit_Identification->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Cellular Potency Mechanism_of_Action Mechanism of Action Studies Cell_Proliferation_Assay->Mechanism_of_Action Apoptosis, Cell Cycle

Caption: A generalized workflow for the identification and preclinical evaluation of novel benzothiazole kinase inhibitors.

Key Kinase Targets for Benzothiazole Inhibitors

The versatility of the benzothiazole scaffold has led to the development of inhibitors against a range of important cancer-related kinases. The following table summarizes some key examples, though it is not an exhaustive list.

Kinase TargetBenzothiazole Derivative ClassReported Activity (IC50)Reference
ATR Kinase Benzothiazole and Chromone DerivativesVaries by compound[1]
PI3K/mTOR 1-Alkyl-3-(6-(2-methoxy-3- sulfonylaminopyridin- 5-yl)benzo[d]thiazol-2-yl)ureaPotent inhibition of PI3K and mTORC1[5]
PI3Kβ Benzothiazole scaffold with a morpholine group0.02 µM[5]
VEGFR-2 2-Aminobenzothiazole hybrids with thiazolidine-2,4-dione91 nM[5][7]
c-Met Pyrazolothiazole-based compoundsVaries by compound[8]
JNK 2-Thioether-benzothiazolesPotent allosteric inhibition[6]
B-RAFV600E Thiazole derivatives with a phenyl sulfonyl group23.1 ± 1.2 nM[5]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize a novel benzothiazole-based kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[9][10][11][12][13]

Objective: To quantify the potency of a benzothiazole derivative in inhibiting the enzymatic activity of a target kinase in a cell-free system.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (Benzothiazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Prepare a solution of the recombinant kinase in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the test compound at various concentrations.

    • Add the recombinant kinase to each well.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Plot the kinase activity (signal) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Prepare Reagents Add_Compound Add Test Compound to Plate Start->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Start_Reaction Add Substrate/ATP Pre_Incubate->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal Incubate_Reaction->Stop_Reaction Analyze_Data Calculate IC50 Stop_Reaction->Analyze_Data End Results Analyze_Data->End

Caption: A stepwise workflow for performing an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15][16][17][18]

Objective: To determine the effect of a benzothiazole derivative on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Benzothiazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a test compound.[19][20][21][22][23]

Objective: To determine if the benzothiazole derivative induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat them with the test compound at the desired concentration for a specific time.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis.[24][25][26][27]

Objective: To determine if the benzothiazole derivative induces apoptosis in cancer cells by examining the cleavage of PARP and caspases.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of cleaved PARP and caspases.

Conclusion and Future Perspectives

The benzothiazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and ability to interact with the ATP-binding site of a wide range of kinases have led to the discovery of potent and selective inhibitors with significant anti-proliferative activity in cancer cells. The protocols detailed in this application note provide a robust framework for the in vitro and cell-based characterization of new benzothiazole derivatives. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their potential in combination therapies, and further elucidating their mechanisms of action to unlock their full therapeutic potential.

References

  • Al-Ostoot, F. H., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(15), 4733. [Link]

  • Sharma, P., & Kumar, A. (2021). Schematic representation of structure-activity relationship for the (a)... ResearchGate. [Link]

  • Sabatino, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4837. [Link]

  • Various Authors. (n.d.). Examples of benzothiazole-based class-I PI3K inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114470. [Link]

  • El-Sayed, M. A. A., et al. (2023). Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. Molecules, 28(16), 5991. [Link]

  • Kuret, T., et al. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 27(23), 8234. [Link]

  • Pascale, R., et al. (2010). Exploration of a Binding Mode of Benzothiazol-2-yl Acetonitrile Pyrimidine Core Based Derivatives as Potent c-Jun N-Terminal Kinase-3 Inhibitors and 3D-QSAR Analyses. Journal of Chemical Information and Modeling, 50(11), 2009-2022. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

  • Sandor, B., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports, 13(1), 1-17. [Link]

  • Sorensen, E. B., et al. (2018). Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. ChemBioChem, 19(6), 543-554. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Di Lernia, G., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6642-6646. [Link]

  • J.A.K., et al. (2016). α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer. ChemMedChem, 11(6), 577-582. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Ray, A., & Dittel, B. N. (2010). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (35), 1673. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(4), 3563-3575. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • D'Angelo, N. D., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of Medicinal Chemistry, 54(6), 1789-1811. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol. protocols.io. [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Cytometry & Antibody Technology Core. [Link]

  • Al-Ishaq, R. K., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 28(15), 5707. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • van Tonder, A. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 13(12), 1541-1553. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Al-Warhi, T., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. [Link]

  • Chan, S. L., & Yu, V. C. (2014). Determination of Caspase Activation by Western Blot. In Methods in molecular biology (Vol. 1157, pp. 299-307). [Link]

  • Li, M., et al. (2024). Identification of novel benzothiazole derivatives as inhibitors of NEDDylation pathway to inhibit the progression of gastric cancer. European Journal of Medicinal Chemistry, 269, 116298. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the evaluation of the antimicrobial properties of 6-Methoxybenzo[d]thiazole-2(3H)-thione. Designed for researchers, scientists, and drug development professionals, this document outlines methodologies for determining the antibacterial and antifungal efficacy of the compound, assessing its safety profile through cytotoxicity assays, and investigating its potential mechanisms of action. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The thione substituent at the 2-position, in particular, has been a focal point for the development of novel antimicrobial agents. 6-Methoxybenzo[d]thiazole-2(3H)-thione, the subject of this guide, incorporates a methoxy group at the 6-position, a modification that can influence the compound's lipophilicity and electronic properties, potentially enhancing its antimicrobial efficacy and spectrum of activity.

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities. This document serves as a practical resource for researchers investigating 6-Methoxybenzo[d]thiazole-2(3H)-thione as a potential solution to this global challenge. The ensuing protocols are designed to be self-validating, with integrated controls and clear endpoints, providing a robust framework for preclinical assessment.

Compound Preparation and Handling

Prior to initiating any biological evaluation, proper preparation of the test compound is paramount. The accuracy of stock solution concentration is critical for the reliability of downstream assays.

Chemical Information:

PropertyValue
Compound Name 6-Methoxybenzo[d]thiazole-2(3H)-thione
CAS Number 2182-73-2[2][3]
Molecular Formula C₈H₇NOS₂[3]
Molecular Weight 197.28 g/mol [3]
Appearance Typically a solid
Storage Sealed in a dry, room temperature environment[3]

Protocol 2.1: Preparation of Stock Solution

  • Objective: To prepare a high-concentration stock solution of 6-Methoxybenzo[d]thiazole-2(3H)-thione for serial dilutions in subsequent assays.

  • Materials:

    • 6-Methoxybenzo[d]thiazole-2(3H)-thione powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). The choice of solvent is critical; DMSO is commonly used for its ability to dissolve a wide range of organic compounds. However, a preliminary solubility test is always recommended.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Causality Note: The use of a high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay medium, thereby reducing potential solvent-induced toxicity to the test organisms or cell lines.

Determination of Antibacterial Activity

The initial assessment of an antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacteria.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol 3.1.1: Broth Microdilution Assay

  • Objective: To determine the MIC of 6-Methoxybenzo[d]thiazole-2(3H)-thione against selected bacterial strains.

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Compound stock solution

    • Sterile saline or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Multichannel pipette

  • Procedure:

    • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Controls:

      • Growth Control: Wells containing CAMHB and bacterial inoculum only (no compound).

      • Sterility Control: Wells containing CAMHB only (no compound, no bacteria).

      • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the test wells.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[4] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Workflow for MIC Determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for screening a compound against multiple bacterial strains simultaneously.[8][9][10][11][12]

Protocol 3.2.1: Agar Disk Diffusion Assay

  • Objective: To qualitatively assess the antibacterial activity of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[8]

    • Sterile cotton swabs

    • Bacterial inoculum prepared to a 0.5 McFarland standard

    • Sterile blank paper disks (6 mm diameter)

    • Compound solution (at a known concentration)

    • Positive control antibiotic disks (e.g., Ciprofloxacin)

    • Solvent control disks (impregnated with DMSO)

    • Forceps

  • Procedure:

    • Inoculation: Dip a sterile swab into the standardized bacterial suspension, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of an MHA plate to create a confluent lawn of growth. Repeat this two more times, rotating the plate 60 degrees each time.[9]

    • Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely.

    • Disk Application: Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a solvent control disk onto the surface of the inoculated MHA plate. Ensure disks are firmly in contact with the agar.

    • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).

Trustworthiness Note: The Kirby-Bauer method is highly standardized. Adherence to agar depth, inoculum density, and incubation conditions is crucial for obtaining reproducible and interpretable results.[8]

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][13][14][15]

Protocol 3.3.1: MBC Assay

  • Objective: To determine if 6-Methoxybenzo[d]thiazole-2(3H)-thione is bactericidal or bacteriostatic.

  • Materials:

    • Results from the MIC broth microdilution assay

    • MHA plates

    • Sterile micropipette

    • Cell spreader

  • Procedure:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations from the microtiter plate. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a small volume (e.g., 10-100 µL) from each of these wells and plate it onto separate, appropriately labeled MHA plates.

    • Spread the inoculum evenly over the surface of the agar.

    • Incubate the plates at 35-37°C for 24 hours.

    • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Determination of Antifungal Activity

Similar to antibacterial testing, the antifungal activity of 6-Methoxybenzo[d]thiazole-2(3H)-thione is primarily assessed by determining its MIC against relevant fungal pathogens.

Protocol 4.1: Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi.

  • Objective: To determine the MIC of the compound against fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).

  • Materials:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Fungal strains

    • Spectrophotometer

    • Sterile 96-well flat-bottom microtiter plates

  • Procedure:

    • Inoculum Preparation:

      • For yeasts (C. albicans): Prepare a cell suspension in sterile saline adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

      • For molds (A. niger): Grow the mold on potato dextrose agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a specific optical density and dilute in RPMI-1640 to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

    • Assay Setup: The serial dilution of the compound in the 96-well plate is performed as described in Protocol 3.1.1, using RPMI-1640 as the diluent.

    • Inoculation and Incubation: Inoculate the wells with the prepared fungal suspension. Incubate the plates at 35°C for 24-48 hours for yeasts, and up to 72 hours for filamentous fungi.[16]

    • Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Cytotoxicity Assessment

Before a compound can be considered for therapeutic use, its potential toxicity to mammalian cells must be evaluated. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19]

Protocol 5.1: MTT Cytotoxicity Assay

  • Objective: To evaluate the in vitro cytotoxicity of 6-Methoxybenzo[d]thiazole-2(3H)-thione against a mammalian cell line (e.g., HeLa, HEK293).

  • Materials:

    • Mammalian cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well flat-bottom tissue culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 6-Methoxybenzo[d]thiazole-2(3H)-thione in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

MTT Assay Principle.

MTT_Principle cluster_cells Cellular Process cluster_mito Mitochondrion cluster_reagents Reagents live_cell Viable Cell (Metabolically Active) reductase NAD(P)H-dependent oxidoreductase enzymes dead_cell Non-Viable Cell MTT MTT (Yellow, water-soluble) dead_cell->MTT No Reaction Formazan Formazan (Purple, insoluble) reductase->Formazan MTT->reductase Reduction

Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. For benzothiazole derivatives, several mechanisms have been proposed, including disruption of membrane integrity, inhibition of essential enzymes, and interaction with nucleic acids.[20][21][22]

Bacterial Membrane Permeability Assay

This assay assesses whether the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.

Protocol 6.1.1: SYTOX Green Uptake Assay

  • Objective: To determine if the compound compromises the integrity of the bacterial cytoplasmic membrane.

  • Materials:

    • Bacterial suspension (prepared and washed in PBS)

    • SYTOX Green nucleic acid stain (impermeable to cells with intact membranes)

    • Compound solution

    • Positive control (e.g., Polymyxin B, a known membrane-disrupting agent)

    • Fluorometric microplate reader

  • Procedure:

    • Adjust the bacterial suspension to a specific optical density in PBS.

    • In a black 96-well plate, add the bacterial suspension, SYTOX Green (to a final concentration of ~1 µM), and various concentrations of the compound.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation ~485 nm, emission ~520 nm).

    • An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.[23]

Antifungal Mechanism: Ergosterol Inhibition

For many antifungal agents, a primary target is the ergosterol biosynthesis pathway, as ergosterol is a crucial component of the fungal cell membrane.[24][25] Azoles, for instance, inhibit the enzyme 14-alpha-sterol demethylase.[25]

Protocol 6.2.1: Ergosterol Quantitation Assay

  • Objective: To investigate if the compound inhibits ergosterol synthesis in fungi.

  • Materials:

    • Fungal cells (C. albicans) treated with sub-MIC concentrations of the compound.

    • Alcoholic potassium hydroxide solution

    • n-heptane

    • UV-Vis spectrophotometer

  • Procedure:

    • Grow fungal cells in the presence of the compound for a set period.

    • Harvest and weigh the cell pellet.

    • Saponify the cells with alcoholic potassium hydroxide.

    • Extract the non-saponifiable fraction (containing sterols) with n-heptane.

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol creates a characteristic four-peaked curve.

    • Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths. A reduction in the characteristic peaks compared to the untreated control suggests inhibition of the ergosterol biosynthesis pathway.[26]

Data Interpretation and Reporting

Data Summary Table:

AssayOrganism(s)EndpointExample Result Format
MIC S. aureus, E. coli, C. albicans, A. nigerLowest concentration inhibiting growthMIC = X µg/mL
Disk Diffusion S. aureus, E. coliDiameter of inhibition zoneZone = Y mm
MBC S. aureus, E. coliLowest concentration killing ≥99.9%MBC = Z µg/mL
Cytotoxicity HeLa, HEK29350% inhibitory concentrationIC₅₀ = W µg/mL
Mechanism E. coli, C. albicansFluorescence increase / % Ergosterol reductionQualitative / Quantitative

Expert Interpretation: The relationship between MIC, MBC, and IC₅₀ is crucial. A therapeutically promising compound should exhibit potent antimicrobial activity (low MIC/MBC) and low cytotoxicity (high IC₅₀), resulting in a favorable selectivity index (IC₅₀/MIC). Evidence from mechanism-of-action studies provides further rationale for lead optimization and development. For example, a compound that disrupts the cell membrane may be effective against dormant or slow-growing bacteria, which are often tolerant to antibiotics that target metabolic processes.

Conclusion

The protocols detailed in this guide provide a standardized framework for the comprehensive evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione as a potential antimicrobial agent. By systematically determining its efficacy, spectrum of activity, and safety profile, researchers can effectively assess its therapeutic potential. The inclusion of mechanistic studies offers deeper insights that can guide future drug development efforts in the critical fight against infectious diseases.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Slideshare. Antimicrobial susceptibility testing – disk diffusion methods. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Regulations.gov. M07-A8. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wikipedia. Antifungal. [Link]

  • Singh, P., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega. [Link]

  • Singh, P., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC. [Link]

  • The University of Liverpool Repository. Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. [Link]

  • Le, C. F., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC. [Link]

  • ResearchGate. Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [Link]

  • MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

  • French, S., & Stokes, J. M. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC. [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. [Link]

  • AbacipharmTech. 6-Methoxybenzo[d]thiazole-2(3H)-thione. [Link]

  • National Center for Biotechnology Information. 6-Nitro-1,3-benzothiazole-2(3H)-thione. [Link]

Sources

Application Notes & Protocols: Formulation of 6-Methoxybenzo[d]thiazole-2(3H)-thione for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

6-Methoxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound belonging to the benzothiazole class. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potential anticancer, anticonvulsant, and antidiabetic properties.[1][2][3] A critical bottleneck in the preclinical evaluation of novel compounds like 6-Methoxybenzo[d]thiazole-2(3H)-thione is its characteristically poor aqueous solubility. This physicochemical limitation directly impacts bioavailability and can lead to inconsistent or erroneous results in in vivo studies if not properly addressed.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design and prepare formulations of 6-Methoxybenzo[d]thiazole-2(3H)-thione suitable for various routes of administration in preclinical animal models. The protocols herein are built on a foundation of addressing poor solubility, ensuring dose accuracy, and maintaining formulation stability throughout the experimental timeline.

Pre-formulation Analysis: The Cornerstone of a Robust Dosing Vehicle

Before any formulation can be developed, a fundamental understanding of the compound's physicochemical properties is essential.[4] This knowledge dictates the selection of excipients and the overall formulation strategy. While extensive characterization data for 6-Methoxybenzo[d]thiazole-2(3H)-thione is not widely published, we can summarize its basic properties and outline a necessary solubility screening protocol.

Physicochemical Data Summary
PropertyValueSource
Chemical FormulaC₈H₇NOS₂[6]
Molecular Weight197.28 g/mol [6]
Predicted LogP~2.5 - 3.5Calculated Estimate
AppearanceTypically a solid powderGeneral Observation
Aqueous SolubilityVery Poor / Practically InsolubleInferred from structure

Causality Note: A high LogP value is indicative of lipophilicity, suggesting that the compound will have poor solubility in aqueous vehicles like saline or phosphate-buffered saline (PBS), which is the primary challenge to overcome.

Protocol: Preliminary Solubility Screening

Objective: To empirically determine the most promising vehicle category for achieving the desired concentration.

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Selection of GRAS (Generally Regarded As Safe) excipients:

    • Aqueous: Purified Water, Saline (0.9% NaCl)

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), DMSO, Ethanol

    • Surfactants/Wetting Agents: Tween® 80, Kolliphor® EL (Cremophor® EL)

    • Lipids: Corn oil, Sesame oil

    • Complexation Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vortex mixer, magnetic stirrer, benchtop sonicator.

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate, labeled vials.

  • Add a starting volume (e.g., 100 µL) of a single test vehicle to each vial.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for dissolution. If undissolved particles remain, proceed to the next step.

  • Utilize gentle heating (37-40°C) or sonication for 5-10 minutes and re-inspect.

  • If the compound dissolves, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing after each addition, until precipitation occurs. This helps establish an approximate saturation solubility.

  • Record observations systematically in a table, noting full dissolution, partial dissolution, or no change. This data will guide the selection of the most appropriate formulation protocol below.

Formulation Selection and Workflow

The choice of formulation is dictated by the intended route of administration, the required dose level, and the results of the solubility screen. The following diagram illustrates a logical decision-making process.

G cluster_input Initial Parameters cluster_oral Oral Route cluster_systemic Systemic Route (IV, IP) Start Compound Properties (Poorly Soluble) Route Administration Route? Start->Route Dose Target Dose (mg/kg) Dose->Route Oral_Suspension Aqueous Suspension (Protocol 1) Route->Oral_Suspension Oral Systemic_Check Is a true solution required? (Mandatory for IV) Route->Systemic_Check IV / IP Oral_Solution Cyclodextrin or Lipid Solution (Protocol 3) Oral_Suspension->Oral_Solution If higher bioavailability needed CoSolvent Co-Solvent Solution (Protocol 2) Systemic_Check->CoSolvent Yes Cyclodextrin Cyclodextrin Solution (Protocol 3) Systemic_Check->Cyclodextrin Yes Suspension_IP Microsuspension (IP only, use with caution) Systemic_Check->Suspension_IP No (IP only)

Caption: Formulation selection workflow based on route and dose.

Detailed Formulation Protocols

Protocol 1: Aqueous Suspension for Oral Gavage (p.o.)

Rationale: This is the most straightforward approach for water-insoluble compounds, particularly for initial efficacy and toxicology studies. It allows for the administration of a wide range of doses. A suspending agent is used to increase viscosity and ensure a homogenous dose is administered. A wetting agent (surfactant) is crucial to break the surface tension of the hydrophobic powder and allow it to disperse evenly in the aqueous vehicle.

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Wetting Agent: Tween® 80 (Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Graduated cylinder, magnetic stirrer, and stir bar

  • Calibrated balance

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Leave stirring for several hours or overnight at 4°C to ensure full hydration and clarity.

  • Calculate Required Amounts: Based on the highest desired concentration (e.g., 10 mg/mL) and total volume needed, calculate the mass of the compound required.

  • Pre-wetting the Compound: In a clean mortar, place the weighed compound. Add a small volume of Tween® 80, typically 1-2% of the final formulation volume (e.g., for a 10 mL final volume, use 100-200 µL of Tween® 80).

  • Create a Paste: Gently triturate the compound and Tween® 80 with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are adequately wetted.[7]

  • Gradual Dilution: Slowly add a small amount (approx. 10% of the final volume) of the 0.5% CMC vehicle to the paste and continue to mix until homogenous.

  • Final Volume: Gradually add the remaining vehicle while continuously mixing. Transfer the mixture to a sterile container placed on a magnetic stirrer.

  • Homogenization: Allow the suspension to stir for at least 30-60 minutes. For finer suspensions, a mechanical homogenizer can be used.

  • Storage and Use: Store at 2-8°C, protected from light. Crucially, the suspension must be stirred continuously using a magnetic stirrer immediately before and during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose. [7]

G cluster_prep Suspension Preparation Workflow A Weigh Compound & Prepare Vehicle B Pre-wet Compound with Tween® 80 A->B C Create Homogenous Paste B->C D Gradually Add Vehicle C->D E Final Homogenization (Stir / Homogenizer) D->E F Transfer to Vial & Label E->F G Perform QC Checks (See Section 5) F->G H Ready for Dosing (Continuous Stirring) G->H

Caption: Step-by-step workflow for oral suspension preparation.

Protocol 2: Co-Solvent Solution for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection

Rationale: An i.v. formulation requires a true solution to prevent life-threatening emboli. Co-solvents are used to dissolve compounds that are insoluble in water. The strategy involves dissolving the compound in a minimal amount of a water-miscible organic solvent and then diluting with an aqueous vehicle. The final concentration of the organic solvent should be kept as low as possible to minimize toxicity. This protocol is adapted from general methods for formulating benzothiazole derivatives.[8]

Vehicle System (Example): 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile vials, syringes, and 0.22 µm sterile syringe filters

Procedure:

  • Calculate Component Volumes: For a 1 mL final volume, you will need 100 µL DMSO, 400 µL PEG 400, and 500 µL Saline.

  • Dissolve Compound: In a sterile vial, add the required mass of the compound. Add the DMSO first and vortex or sonicate until the compound is fully dissolved.

  • Add Co-solvent: Add the PEG 400 to the DMSO solution and vortex until the mixture is clear and homogenous.

  • Aqueous Dilution: This is a critical step. Add the saline slowly and dropwise while continuously vortexing. Rapid addition can cause the compound to precipitate out of solution ("crash out").

  • Final Inspection: Once all saline is added, visually inspect the solution against a light and dark background. It must be completely clear, with no signs of precipitation or cloudiness.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This removes any potential microbial contamination or microscopic particulates.[8]

  • Storage and Use: Prepare fresh on the day of use if stability is unknown. If stored, keep at 2-8°C, protected from light. Before administration, allow the solution to warm to room temperature and re-inspect for any precipitation.

Protocol 3: Cyclodextrin-Based Solution for i.p. or p.o. Administration

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[8][9] This method avoids the use of potentially toxic organic co-solvents.

Vehicle System (Example): 20% (w/v) HP-β-CD in Sterile Water

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Magnetic stirrer, sonicator, 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) solution by dissolving 2 g of HP-β-CD in a final volume of 10 mL of sterile water. Gentle warming and stirring can aid dissolution. Allow to cool to room temperature.

  • Compound Addition: Weigh the required amount of the compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Use a bath sonicator for 15-30 minutes or stir with a magnetic stirrer for several hours to facilitate the formation of the inclusion complex.[8]

  • Final Inspection & Filtration: The final formulation should be a clear solution. Filter through a 0.22 µm sterile syringe filter to ensure sterility and remove any undissolved particles.[8]

  • Storage: Store at 4°C, protected from light.

Quality Control and Stability Assessment

Quality control (QC) and stability assessment are mandatory to ensure the integrity of preclinical studies.[10][11] An unstable or improperly characterized formulation can lead to incorrect dose administration, jeopardizing the study outcome and animal welfare.[12][13]

Key QC Parameters
Formulation TypeQC TestAcceptance CriteriaRationale
Suspension Visual AppearanceUniform, milky appearance. No large clumps.Ensures proper dispersion.
pHRecord value (e.g., 6.5-7.5)Ensures physiological compatibility.
Re-suspendabilitySettled particles easily re-disperse upon gentle shaking.Confirms the formulation can be made homogenous before dosing.
Particle SizeOptional but recommended.Characterizes the suspension; smaller particles can improve absorption.
Solution Visual AppearanceClear, free of particulates or haze.Critical for i.v. safety. Confirms complete dissolution.
pHRecord value (e.g., 6.5-8.0)Ensures physiological compatibility and prevents injection site irritation.
SterilityNo microbial growth.Mandatory for injectables.
Short-Term Stability Protocol

Objective: To confirm that the compound remains stable and at the target concentration in the vehicle for the duration of the dosing procedure.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Immediately take a "Time 0" sample and store it appropriately for analysis (e.g., -20°C).

  • Leave the bulk formulation under the conditions it will experience during dosing (e.g., on a magnetic stirrer at room temperature).

  • Take additional samples at relevant time points (e.g., 2, 4, 8, and 24 hours).

  • Analyze the concentration of 6-Methoxybenzo[d]thiazole-2(3H)-thione in all samples using a validated analytical method (e.g., HPLC-UV).

  • Acceptance Criteria: The concentration at each time point should typically be within ±10-15% of the Time 0 concentration.[13] Visual appearance should also be recorded and remain unchanged.

G cluster_qc Quality Control & Stability Workflow Prep Prepare Formulation (Protocols 1, 2, or 3) QC_Checks Perform Initial QC (Appearance, pH) Prep->QC_Checks T0_Sample Take Time 0 Sample for Analysis QC_Checks->T0_Sample Passes Initial QC Store Store Bulk Formulation Under Dosing Conditions T0_Sample->Store Analysis Analyze all Samples (e.g., HPLC-UV) T0_Sample->Analysis Time_Samples Take Samples at 2h, 4h, 8h, 24h Store->Time_Samples Time_Samples->Analysis Compare Compare Results (Concentration vs. Time) Analysis->Compare Pass Formulation is Stable and Released for Dosing Compare->Pass Within ±15% of T0 Fail Formulation Fails. Reformulate or Use Immediately. Compare->Fail Outside ±15% of T0

Caption: Workflow for quality control and short-term stability testing.

In Vivo Administration Technique Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Oral Gavage (Mouse)
  • Animal Restraint: Firmly scruff the mouse to immobilize the head and body. The restraint should align the mouth, esophagus, and stomach.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[7]

  • Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The animal should swallow the tube as it is advanced. There should be no resistance. If resistance is felt, withdraw immediately and restart, as the needle may be in the trachea. [7]

  • Dose Administration: Once the needle is in place, administer the formulation slowly and steadily.

  • Withdrawal & Monitoring: Gently remove the needle along the same path. Monitor the animal for at least 5-10 minutes for any signs of respiratory distress.[7][14]

Intravenous Injection (Mouse Tail Vein)
  • Animal Restraint & Warming: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G) with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Post-Injection: After removing the needle, apply gentle pressure to the injection site to prevent bleeding. A saline flush can follow the drug administration to ensure the full dose reaches circulation.[15]

References

  • BenchChem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv4ewIP5-PQP2amIbW1dd8dwod-k1iIgt4ei2raDe13CdviULs35YZ2mJWJ8_1H-ezkY7vlG0NMiwZVq_kG4CIFIL5sGTX3B49stpraAu8tX7mY2pLirTYl0nK-dJc8GPFQVx6B-rc09rWOJbSgT78ip_pIQ71KUk-0oWno0iK34_2An-9t3Fx0J69ZGh_c9fFxXOe4yfpCIJ1bxx32-3-7tIpO9wmMoEJ-uUJyusJEOJy4yfFXfqRSw_9Ow==]
  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from Moravek website. [https://vertexaisearch.cloud.google.
  • MDPI. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr_99aTdNtpU4uagk55nnaG9Wj8SJKEyFB0mQnnWyEMrMGorc7E4GS-kIh4e1Mi8LIAg_jJBQ0cczdvQ3WbKUO23Z-df7JYYa38lRmRqjCxCN3Tk1YamI9nYk0RMKiS5Zmzw==]
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from Altasciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEp2W6PcfuE3JAFTcSnpPBRpxDhJiC-3NqmZUF_9WCyNhhZyMQ35quwo6E_GSV14GOSUe_rSekc0SOhsySucbAAu6sWzV5yCN9SY-odyyP0cXt24ywHhfSFuBXpqNTNPLzsSAkOVxn3-UwU20uXzRGfAU1AVcEebiJREenlSDIQ4dgIuH_mlQDyeL_c5pQrTkh2TU2M9FUPjf_mQti_u5QkmlMuT-0r3PuzA==]
  • The North Memorial Ambulatory Surgery Center. (n.d.). Preparation of IV Solutions and Medications. Retrieved from The North Memorial Ambulatory Surgery Center website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-e71VEEZ_bWaAIffcLjZi1FgWB2OQGMftNnsy0rAXpQdQD--hzMYnehOQ8Se9wbtGfFsFOJK4rXRbl4W4yxuuA48WNmx5mIkctNOgDrEQmnDtEFkkryKsAHt5SR9U53XoRkM5I0qAbXn9OPNurkULffp3-cB1VrzKOLRlorMxLHP4gD9yjs65qNCAdOa4RUpceGwa-6U0]
  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonuK7UE_HDfS7XFeb2mU3xWKcBf6rYsynP0tFsw6tbULc53TW8LfFFcBqmdq0Uv4xpozMKl0voggvYwgBtqjZ9hEa8B7AYSzqCVmslrNI1UfO_pA7KS2iMmKJJtvzlHGHxQh2V1ImZh2c0t0=]
  • Pharma Excipients. (2017). Pharmaceutical nanocarriers for the formulation of poorly soluble drug. Retrieved from Pharma Excipients website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT95tKjkaIUFrl1kKAqxtuQ5GZ4kEE778mBuIeZ3QqM1yztlkSJFKsPeMBC94tCPVozYYwVNk1QmFXMU2yvcgrQWD6TZOF4i64ZbtSX0BDf1JOOia22x8Haj1jqLxrWJByIz8byPtDyPNnOtflGYI657wk8YKboQA3ugAe9HIe_585ncLoamuD6xjmoYg4or5Kr2E1gViB_f8TB1P6StRAamj5P6Nkr98=]
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from Agno Pharmaceuticals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgMywHyBjb_fnhjbJkZY09kh8ISkOc9wBcuEiG-xRnAUVzXf4Gy6yDW4UmRZlS2iFeGgQooYSM5hTlsto_8HkvXALqmNdtLMtIAkhFL_Xqx1AQn-iBtGOruL4fePaz6b2fB9Zqh97vyg3ZYPn99fweksFl2cqv6ODyVXCDkNk4Xoe72Pwx3wGJ]
  • Journal of Pharmaceutical Research and Innovation. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from Journal of Pharmaceutical Research and Innovation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnp4_RSfRbInarOKjMR9bLen8IiOphOme-NWmUnbkUZE4-1THdVtMsuy5rUvDogJqAbI5kNkk5Vnoslj7gndWmhOYIwiRbeH_1ywNpQOFooYL33M0Rwxh5PAv1mZq3wbAJyEjXUCCALCf2G_m0vR1zfFmiC3eICMjnoWSwknV1eZVZZ26Jnl5ZzA==]
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from Drug Development & Delivery website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoHqjnbaF86LHQAhFGIvh-X55SBPCx1kUKCtj_EhMwz6tl_Ae3pSI7ayJILtfwme6PV-ti1jMlHPDDwUkLTHU2D-1RjO1aoNuqvVqNhMcXQoQRPas2AkoHJQpsLgwKXY9ASOPBHHBPdkvfzCXFbS8MJLBEewgVAAh2pbsz3Xu8JM3k31sttJga9dOLXVNrXmCV]
  • Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Retrieved from Pharmaceutical Technology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEH30dpUpEQYffZBjIw9B1K0kSPNMoPqb3fOfQYcHbf0uoNhtrKthzwq5PMnCHv5_AmtGJ5rr-aLDmcGJJfpht24wmhMpsoM4yKbhc23faqcpSFVuozp1w-j3oLNV7lJe-fXOxNDdRFRXCs_O-KSDVgkHLaZv-r9Z-OzrwzTrX-NF]
  • BenchChem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_7BRx3HJQ5w4iVVHMrdBYYkK7RVK78HmyHwwmKXIz1SIEDe6cStW3DXmWSucNsBtSLrOEIdF9mfpYeYPu_nHRFhQstU-OPevpFDBo1QVmTH5z9z-9p5ay3hFX6cR-Pbj9nnSRLZcvQ_3OODJ5nY7EmGWiq5dK7X9424Mik_qiNeqTR5JVCLRbx2cag7YX16CA8v2N-v4QEvstxObL-WSIWpK5DArHpFD_7owo]
  • ACS Publications. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIXag-nhvqpdkB-991g1xbFpqTPHtaUgcq1xbMuAdqzyT-bSWUQ270qyBE0BEnUTz9-g52seChtqCDyTDdJaMa_muHFdyFyVv-a8R5bQxbdyGMbTUapu6B_ORy8WTcXva2x7Lqi1j8Km0=]
  • Unattributable. (2023). Drug IV Injection Guidelines IV Infusion Guidelines.
  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from Alderley Analytical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfPuDxZa7ylmxUkl9dWvZdH7ar2AejkPjA8PkTqEaNp5BlmaqZBDFSzfeLtIhpijFfsxdXKLQa0ZiIJf7SwURJd3PGDo0LD8m24WJFxbYihmH1DdIPsZyjrOxbrNhVbX2HP6u7is75T0DTgXY5FdkynZklgRO6LLjA_GnA_MrXGrhHPEGUnMaWdRR7bg8FVW1vYeaA9Bp9euIJALBEZcMAK8V1FYe9UhnjtbVcdnLU-zE=]
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from PMC - NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF_rgRniS_5cdhe6vJStZjZnwSIX0zvWjosERd8GKOfQ79NYnj9lFXTe52677hGmqOzYQESbl7N_pkijfygkg8dU0C9LRSg1tIAX9XyNe9cEevYzXEsspOphcn7aRwfdEA_u4s8q5e78ZdMGI=]
  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from Vici Health Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0K2_tAs2yNGbEVmbn9ITtZ4Kk7CD-Or6-JelKNbWpDdUIjopIoE3pjhHMX1H0P3dGTmzxCqomS9tPUU9-MqXVqwaexfkiqzjRhmYEhvD9ZNNycPYe7RvQNAfV6KRPfeMK04ecyoaXIxg_g0BERPZN1FL3k509sVbmKMp9zHlNRxwhntQSYkVQCQ1Vcj0=]
  • protocols.io. (2011). Voluntary oral administration of drugs in mice. Retrieved from protocols.io website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZbKV-vP2bcOnNLEdErmjjkzANWvnVCehPZrVfORk9PF4xcScVKUseXPECnRUtvHvimgz41poYknyqzWM5CpyvXbaytvBmHTP0hA2nrqCY7gnjIMOJ8S7g2lY6mTBCTNfvshU1NLcTq5YFD-v40i4fY38-AkoUxB9tXQM7dRdgQbUxu_6Es79qR2X8hfydCII4oybCY09H]
  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from Charles River Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOMX3sZgv8Jt3roLMd8ocVwRo5CVWRiQO20prw0RZuAD3DT3bf5WKWzeM8yFRsKcETI-w0-dFEWLBLcNyegEJMW0UKFJlW4q2OjLKtxP73Fax7TQGgnM9XO8WwGJC1H2sT5kv3Ec_cwUwdfgKw31nQ9VZftSn0w1LFQqGOyiVNZV1boLRD1sVxqw8xi8ki0cVa]
  • Farmacia Hospitalaria. (2017). Intravenous medicine preparation technique training programme for nurses in clinical areas. Retrieved from Farmacia Hospitalaria website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzCkpUU8dwodntA7YR3N_frlh6ZjKPQnKhz986hJ0D7FJdwy71yRbDyacvTnTt-pg_AhEDyb-fZebWVYzBdTUtJ16T-uvZCOkchGh1H2dRZgVZeDnl_BlryqmwJcKcpymJuzZDbKFjJHh1JQM=]
  • USF Health. (2016). PREPARING INJECTABLE MEDICATIONS. Retrieved from USF Health website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMoGCevfYzHUlPFuYtM8p9M2hfJjAnfLkQWXQbVE0J2kPorrWqgV-vap17LDL13oy4P_6K1fGjTih6PTboNlxaPxm6Fjlf0OmRNj6RXPz38diZJQUT0PdpxQYbrlPSXUMVcWjpr95dxxMIRLiLKY5KYePfCE3ugyZ_PLxolAm-SGx33_sW3B_7ZXq3lpucd1zAdEe3QSqodgpcjrBNhWSlURy9DfFry6onlM75SD8qllAF8nU=]
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from Future4200 website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPL8W6KsYbCkS6N0kUx1V3jOALEZq3cKDyuXmoU1yVRnntTzS_03JkdJ4cuHG16XMUXVpvUGDXjkNh2CshTT5aYM7kbULWlc_udoaaUGi6cM-dglgL8qjZFbyPgFl07y9jC1A-mLjLDqzS_nLnrLjVqFUB0NunlXmHn1Nu1dG4AJ4yXw==]
  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFokWoi3UtlcbiDV4oZFbxmQ2ff3tZegjnKnVpSwgVtjSVIuWD8nP5qMO09LQb_nyzVwn_4PINT90nuf2qX_4Wf6ALpsjN3hnWwQPs-tsi1532SibHVkd_14SKulSkGgL6pMfYItZ0gJ6N0E4RhLLo=]
  • Scribd. (2023). Meeting 14 Preparation of Drugs, Solutions For Injection and Infusion. Retrieved from Scribd website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojl3DN_9Fjhjl13SgbNk3i1Jp1ws-db_A7OEmHAfLBenilTM0HaZgy7t_HDDynIXCpMygdIUwtKlBFiPdLdo2LDMRyub-4DSyG2t92dZVySp5kJZgni_8aUqtL6BMBxjkn3Ojrb-yI0ERZtKYDg5ES-lO-LenrtkxETad5Wq1tt97tbe9duqBO45H0fb3qM57bNNx-oXX5oxLrY4JRpjxkh9ZH9lYtsGm]
  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from Pace Analytical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqJ0gxP64cCp-1MymGaYwNuUpyeqVtZ-Q_pGx-0BK_YFlsdFabwwOE-2W2aLhq0BdKjBv7vYhhqSEHjw0xVOuE85zEhowcOPqcqOB2TpQtWr4jWOBobeY1vLpvgi786nsymWuYdZVk639zc32_WcgDDWmJBRKkU6WjWbNjRkcKP6nvx6KpyZZytAuLxR6m8wOsvKfdWD7ljlLyvUI4X9_4JHz6YQXPAbhDMOXMLlLjKW9LMrZa_WOIg==]
  • World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from World Journal of Pharmaceutical Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoNeCvDuJGIYjY6cLfsG48cqCpS0R_V_RlqW4XsvHLl2CG6RDaQ03gtQPYYtbo6ulh_l5ZDF6o7PTz91sZ-4JbylWn9Ssgvvt7sJbxfliQePU-Yc_2P8zDqEbKMAamS0g1ZjYsqHgoRhu98boBq1KtJH0AuDn59RpKf39B15SfgYYJezvR1EQ2Yhhryl4-uDw=]
  • PMC - PubMed Central. (n.d.). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Retrieved from PMC - PubMed Central website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvwnnEIVlGUDGK4oYedLpAG8EKWtp0VX2DHuR3bidWaWjH8bng2cEgrlmRliFcKWzO_HN6gbOKCOMpmE3YAYsj-QRw1wV4CpQjC-ei8YS93MaoH6Q1KVtSJNe1Gem7SBaMxy1nBGnZH-ZUXCQ=]
  • PMC - PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from PMC - PubMed Central website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh50l5CSrW_fh-Xa8IsfivbO1is8xBYXhC2wsvwP32oWNS2pMTi6TjGOVnaY_BEhVWWFXbJsOZqYFV8FUyMUrYwvrWbLI_bLjnJJxz7i-J42p-3T7OYr3iYLRuGghqlKHY8_RORLrFGVboD9K5]
  • PMC. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-cUSxm460g813gp0W-tQ2TRejmaDeWZgsoFvYRsi1yaufeDbyoZ39sedxCA7g9kttnj_AN9ctRZmJhq3qLVSL9wkFh5zKpoMysHzMKs0HKdSlL2qrlKXpUqBc3MVPSEgK9eJIOLiDlJ5fts=]
  • ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisraIssB7tO40c8SfNlcdRoVEd408RQqIXMercY_STukbighUwx8xLOZFDEMziC2ti9szCKRdgNc4_phr4w2rHPsoZVyLV-TC-hdBmY3Ii7rmKoGBJDUXJScyAyygWqo3FffzA4dooJMtcSzY9KKWXc1UQnH9aZEWXlJnPitMYhOTxl8HDX05BEC0-rLrRCu-abbMPxR7A7dC007XHQj5-oRIWMljZbR4pRs8qt0WYv3PHNZMQeJ8pNqQsPdZ5bnrEptkVoXAs34xOcCJseza6b3XsgtZ-fXyjDZ6Zw6CQA-rBReNtX94DRjUXJ-oUqfAsBA_UYM1M=]
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from UBC Animal Care Committee website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjtKMsxD98tfGX5z7aFqS090AwV0rIX_AKOsnx-8uXoOM-TWuOP1tJTJMQYwEzO7COXCdc-2lPlbqQJfX5uE_yZfoPI-_Rvfjn3K2XIRd6WXu-HQwf3clRcmsHWEi_ZZBd6oWRVB2ta30TYDrM3R34YKFtQdTXTB7Fyz8UwmzaVNVHCGcnzRvQbcNEfsK1EsryoMR_Cd91FIamzk1P4H2tUv__SX744QhR73xjym91pppDiwpYLuNIAR6Ak0-gWXIpSp_KTcRK5zkA2GWddUnj]
  • PubMed. (2013). Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvK_FvUPgWgZEDsgxWyrL22rhA_mPqwYTwMYMX1qWmwVtejEczfFAPPnswwbgUJ7bgLIqDCHJ9bz_TrpM_mdvbU0OGv_Di4Hu5Pv4uJCqvVoSxoQt4eH7js_Fy2DpROgo4N8HV]
  • PubMed. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVFocZQ_QHxpAEb4JHhDwtNkYlflYakVVECK3dR9JN7u9xR4gGS4xdCAeUHMqm1nDC35kXd7eJDbw6f5rUE2x8T7NKxqXDAsj3ivmGx_8jjC-tg5S-oUFtp17nLgTROgBmqh9F]
  • AbacipharmTech. (n.d.). 6-Methoxybenzo[d]thiazole-2(3H)-thione. Retrieved from AbacipharmTech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpVo85FtskYvgw8rGrIEG1byumtjsQwwhnwxJ8Bwl9liWat2GIf53dZngGGgiEixX5MX7RwkQ9Gc9fRBoCtN7r1E8Y-jR_PWCj-aEl2QJJCjeFM9r80LRXXocbpQ=]
  • ResearchGate. (2025). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDPMReWq7FGbG2jg3mpIwMDsITONMa0m5LpNhVHf3H_AANx8TiATXN-FaL1Q-DwulR82YEHykA6M3KiUp1ia4M34bDDA_FpMj9o2nFZESOMfXz6CpffdF4Zq3Wj9yHjUMyE-aabLKzYzALvTA5zjjIZw2sq5_QkNh-t5j9Z-6nsNTyXKhLVNOL1e1i_txcc_ALSBDCgE13U9de4TS_xChcJiHme6NEt_p6MB8E_dLpnagl6jytT9YGU-gbsuE61ThN-flsrg5xthaSVvICjDjBzMiSzKQ2u_HMsXanaJmBnIQSA4RfRJY07uH]
  • MDPI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdDJfWr20peH10XphcKcWF6a6R8_bUmrObSaLleCmYBd-VJLtW2Tw5cGUi6ibtePGiaDZBmcb4xmH3P5e_m_rGIiPGFo-PJEmog4F6hfHpbCV2pSFMpiLwVDbrEyK81KI=]
  • PMC - NIH. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Retrieved from PMC - NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFElvJUpIjgKpbRXpU4P2I9ETry8VOuoxz3xg8r5BqWR2z9DAtLWtOgYcw2AwTngza4bay6C1lzlpv76_OO-36dqIPvTbwoKoaoulX_jO0yQcVKysgpTQZUrA-SzpGbaGcrFsxTV5J85FbQeGM=]
  • RSC Publishing. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from RSC Publishing website. [https://vertexaisearch.cloud.google.
  • PubMed. (2017). Identification of novel 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazoles: Lead generation and optimization toward potent and orally active EP1 receptor antagonists. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBD0Ije_zP5D0F21kHz0k2tX4RsdD_rQo1sBf7NzSNpkc57FLVTq2olosmffg4WQ6JLssz5wdTKQsLhxZpUFmnh3FDofk7yJzCebEuIwRP8geHsGpTu03rqYoM3-cp2fUUjAvm]
  • ResearchGate. (2025). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTKaLkRqRn4vcGPUZadoLJp-o1dksPrbUcyMTb8WnvAerREQ6TsJknXOn6TEbnvIispANiyr2CWrzi9cPjt__5cK_zm3U3Us93fvv6qubkHdsdKOwbz-qoJ8WXfmEKvpMN1FV0sNg8nsWRpDXxc6cImvM43bZeWW9VF5jQWHHDZsFyEffqtoO1ONL9HfGE4SiZqmGfhhqwjWJiTMyFGdOzEExcrB-fGwpxOU=]
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFANKfyotyKbwnSjwpHixt1l286rEg-9droIh1FzjvO32MX2411BVsC6Qb5iMhL8wBVbFrFpvyXMdxw81slOao9EpgckxdBu-9jQywifV_8dAEfeso9SLg-M9_76efV0rRetXPI]
  • PMC - NIH. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Retrieved from PMC - NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTIajOdcH8IODNrWjkvVW2CFmQGbCanDmfyrK6AH-oGkHfwmv_66AcBhTBxbw_j1CBy89mvWsN7hr6uTz71GTstQYVEWBFluCyHqq4yopYzjt0MNaBT5aumDj9zJlvTEIilj62W-IMWN_NGOJO]
  • NIH. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8w2PA1_Tv1t4HzGAbFB3TB2frqy4ZOK9A6tJYJKQ8cs8mbDo9VfLoPLcN5sodhZpGLun8_mnWR2XR3WWjr8liFep7GLUYMj8AKaGCYXsJCZU3HBKvQPWvb6g_TmuP_T2OnAX-k-4tfuD8ZA=]
  • PubMed. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQLUoJEBiSXosA77-pLYwjK7CbBVkCrjNsFha8JkHoAFIWMGjHSc1VMy8oCJvl1oNOY1Fc62SvObVkRaDhD3ffYFFQ8abGuK475jcYOSeZCHM8FfoMfLISQD9y4Eq9Zn3Geck]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methoxybenzo[d]thiazole-2(3H)-thione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. Drawing from established literature and practical experience, this document provides in-depth, evidence-based solutions in a direct question-and-answer format.

Introduction

6-Methoxybenzo[d]thiazole-2(3H)-thione, also known as 6-methoxy-2-mercaptobenzothiazole, is a crucial heterocyclic scaffold in medicinal chemistry and materials science. It is a key intermediate in the synthesis of various biologically active compounds, including antitumor and antimicrobial agents. The standard synthesis involves the reaction of 4-methoxyaniline with carbon disulfide, typically in the presence of a base, followed by an intramolecular cyclization. While conceptually straightforward, achieving high yields can be challenging due to side reactions, reagent purity, and suboptimal reaction conditions. This guide will address the most common obstacles encountered during this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges. Each question is followed by a detailed explanation of the underlying chemistry and a recommended protocol for resolution.

Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?

A1: Low yield is the most common complaint and typically stems from one or more of the following factors: suboptimal stoichiometry, incorrect reaction temperature, impure starting materials, or an inefficient cyclization step. The reaction proceeds in two main stages: the formation of a dithiocarbamate intermediate from 4-methoxyaniline and carbon disulfide (CS₂), followed by its oxidative cyclization.

Expert Analysis & Causality:

  • Stoichiometry: The molar ratio of 4-methoxyaniline to CS₂ and the base is critical. An insufficient amount of CS₂ or base will lead to incomplete formation of the dithiocarbamate intermediate. Conversely, a large excess of CS₂ is often unnecessary and complicates workup due to its volatility and toxicity.

  • Intermediate Formation: The initial reaction is an equilibrium. The dithiocarbamate is formed as a salt (e.g., sodium or potassium dithiocarbamate), and its stability is dependent on the base and solvent system used.[1][2][3]

  • Cyclization Conditions: The conversion of the dithiocarbamate intermediate to the final product is an oxidative cyclization. This step often requires elevated temperatures or the presence of an oxidizing agent to proceed efficiently. Without proper conditions, the intermediate may decompose or participate in side reactions. Some modern methods utilize catalysts to promote this step under milder conditions.[4][5][6]

Recommended Optimization Workflow:

  • Verify Reagent Purity:

    • 4-Methoxyaniline (p-Anisidine): This is the most critical starting material. It is prone to air oxidation, turning from a white/colorless solid to a brown or purple substance. Impurities can significantly inhibit the reaction and create colored byproducts.

    • Purity Check: Assess the color. If it is not off-white, recrystallize from an appropriate solvent system (e.g., ethanol/water or toluene) before use.

    • CS₂ and Solvents: Use freshly opened or distilled CS₂ and anhydrous solvents (if the protocol is moisture-sensitive) to prevent unwanted side reactions.

  • Optimize Reaction Parameters:

    • Systematically vary the following parameters. A design of experiments (DoE) approach can be highly effective.

ParameterTypical RangeRationale & Key Considerations
Molar Ratio Aniline : CS₂ : BaseStart with a 1 : 1.5 : 2 ratio. Increasing CS₂ to 2-3 equivalents can sometimes improve yields but increases waste.
Base NaOH, KOH, Cs₂CO₃, Et₃NStrong inorganic bases (NaOH, KOH) are effective but can lead to hydrolysis if conditions are not controlled. Organic bases like triethylamine (Et₃N) are milder.[1][7]
Solvent Ethanol, DMF, WaterEthanol is a common and effective solvent. Dimethylformamide (DMF) can facilitate the reaction at higher temperatures but is harder to remove. Aqueous conditions are also possible.[8]
Temperature 50°C to RefluxThe initial formation of the dithiocarbamate is often done at lower temperatures (0-25°C), followed by heating to reflux to drive the cyclization.[9]
Reaction Time 4 - 24 hoursMonitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and avoid product degradation from prolonged heating.

Experimental Protocol: Baseline Synthesis

  • To a stirred solution of 4-methoxyaniline (1.0 eq) in ethanol (5 mL per mmol of aniline) in a round-bottom flask, add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add carbon disulfide (1.5 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl until the pH is ~2-3.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Q2: I am observing a significant, insoluble, and high-melting-point byproduct. What is it and how can I prevent its formation?

A2: This is a classic issue in this synthesis. The most likely byproduct is N,N'-bis(4-methoxyphenyl)thiourea . This compound forms when the dithiocarbamate intermediate reacts with a second molecule of 4-methoxyaniline instead of undergoing the desired intramolecular cyclization.

Expert Analysis & Causality:

The formation of the dithiocarbamate intermediate is reversible. Under reaction conditions, this intermediate can either cyclize to the desired product or break down to form an isothiocyanate. This highly reactive isothiocyanate is then trapped by another molecule of 4-methoxyaniline to form the symmetrical thiourea, a very stable and often insoluble byproduct.

DOT Diagram: Desired Pathway vs. Side Reaction

G cluster_0 Reaction Pathways Aniline 4-Methoxyaniline Intermediate Dithiocarbamate Intermediate Aniline->Intermediate + CS₂ CS2 CS₂ + Base Product 6-Methoxybenzo[d]thiazole- 2(3H)-thione (Desired) Intermediate->Product Intramolecular Cyclization (Favored by Oxidant/Heat) Isothiocyanate Isothiocyanate Intermediate Intermediate->Isothiocyanate Decomposition Side_Product N,N'-bis(4-methoxyphenyl)thiourea (Byproduct) Isothiocyanate->Side_Product + 4-Methoxyaniline

Caption: Competing reaction pathways for the dithiocarbamate intermediate.

Recommended Prevention Strategies:

  • Use an Oxidant/Catalyst: The most effective way to prevent thiourea formation is to accelerate the desired intramolecular cyclization, giving it a kinetic advantage over the decomposition pathway.

    • Iodine: A catalytic amount of iodine can promote the oxidative C-S bond formation.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a powerful oxidant used for cyclizing thioformanilides to benzothiazoles and can be effective here.[5]

    • Copper Salts: Copper-catalyzed methods have been developed for similar cyclizations and can be highly efficient.[4]

  • Control Stoichiometry: Ensure that there isn't a large excess of unreacted 4-methoxyaniline available to trap the isothiocyanate intermediate. Adding the aniline slowly to the CS₂/base mixture can sometimes help.

  • Temperature Staging: Run the initial dithiocarbamate formation at a lower temperature (0-25°C) to ensure it forms completely before raising the temperature to induce cyclization. This minimizes the time the intermediate spends under conditions where it might decompose.

Q3: My final product is difficult to purify and appears as a dark, oily solid. What purification strategy do you recommend?

A3: A dark, impure product often indicates the presence of polymeric materials from the oxidation of the starting aniline and side reactions. A multi-step purification process is often necessary.

Expert Analysis & Causality:

The crude product is a mixture containing the desired thione, unreacted 4-methoxyaniline, the thiourea byproduct, and dark, tarry decomposition products. The thione product is acidic (due to the N-H proton in the thione tautomer) and can be exploited for purification.

Recommended Purification Protocol:

  • Initial Wash: Triturate the crude solid with a cold, non-polar solvent like diethyl ether or hexanes. This will remove some non-polar impurities and can help solidify an oily product.

  • Acid-Base Extraction:

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a 1M HCl solution. This will protonate and remove any unreacted 4-methoxyaniline into the aqueous layer.

    • Next, extract the organic layer with a 1M NaOH or 1M Na₂CO₃ solution. The acidic product will deprotonate and move into the aqueous basic layer, leaving neutral impurities (like the thiourea byproduct) in the organic layer.

    • Separate the basic aqueous layer, cool it in an ice bath, and carefully re-acidify with concentrated HCl to a pH of ~2-3.

    • The purified product should precipitate out as a solid.

  • Recrystallization:

    • Collect the precipitated solid from the acid-base extraction.

    • Recrystallize from hot ethanol or an ethanol/water mixture. This is highly effective at removing remaining colored impurities and yielding a crystalline, off-white to pale yellow solid.

DOT Diagram: Purification Workflow

G Crude Crude Oily Product Trituration Triturate with Hexanes Crude->Trituration Dissolve Dissolve in Ethyl Acetate Trituration->Dissolve HCl_Wash Wash with 1M HCl Dissolve->HCl_Wash Base_Extract Extract with 1M NaOH HCl_Wash->Base_Extract Organic Layer Organic_Waste Organic Layer (Thiourea, etc.) Base_Extract->Organic_Waste Aqueous_Base Aqueous Layer (Product Salt) Base_Extract->Aqueous_Base Aqueous Layer Acidify Acidify with HCl Aqueous_Base->Acidify Precipitate Precipitated Solid Acidify->Precipitate Recrystallize Recrystallize from Ethanol Precipitate->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

Caption: A logical workflow for the purification of the crude product.

Frequently Asked Questions (FAQs)

  • Q: What is the established reaction mechanism?

    • A: The reaction begins with the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbon of carbon disulfide. In the presence of a base, this forms a dithiocarbamate salt. This intermediate then undergoes an intramolecular nucleophilic attack from the ortho-position of the benzene ring onto the sulfur, followed by an oxidative aromatization step to yield the final benzothiazole-2-thione ring system.

  • Q: What are the primary safety concerns?

    • A: Carbon disulfide (CS₂) is the main hazard. It is highly flammable, has a low flash point, and is toxic via inhalation and skin contact. All manipulations involving CS₂ must be performed in a well-ventilated chemical fume hood, away from ignition sources. Appropriate personal protective equipment (gloves, safety glasses) is mandatory.

  • Q: How can I confirm the structure and purity of my final product?

    • A: A combination of analytical techniques should be used:

      • ¹H NMR: To confirm the aromatic proton signals and the characteristic broad singlet for the N-H proton.

      • ¹³C NMR: To identify the key C=S (thione) carbon signal, typically in the range of 180-200 ppm.

      • Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₈H₇NOS₂ is approx. 198.00).

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • FT-IR: Look for characteristic N-H and C=S stretching frequencies.

  • Q: Are there greener or more modern synthetic alternatives?

    • A: Yes, the field is evolving. Researchers have reported syntheses using greener solvents like water or glycerol, sometimes assisted by microwave irradiation to reduce reaction times.[8] Other methods focus on using catalysts to allow the reaction to proceed under milder, more energy-efficient conditions.[7] For industrial-scale production, high-temperature and high-pressure methods using aniline, sulfur, and CS₂ have been optimized for high throughput.[10][11]

References

  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(19), 11835–11843. [Link]

  • Hwang, H. S., et al. (2020). Benzothiazole Synthesis: Mechanistic investigation of an in-situ generated photosensitizing disulfide. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. . [Link]

  • Banu, H., & Singh, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 704. [Link]

  • Gao, C., Wang, M., & Wang, Z. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4933. [Link]

  • PrepChem. (n.d.). Synthesis of 6-ethoxy-2-mercaptobenzothiazole. prepchem.com. [Link]

  • Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. [Link]

  • Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. . [Link]

  • PubMed. (n.d.). Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. ResearchGate. [Link]

  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. [Link]

  • Semantic Scholar. (2011). SYNTHESIS OF VARIOUS DITHIOCARBAMATE ESTERS THROUGH REGIOSELECTIVE THIOLATION OF 2-AMINOTHIAZOLE. Semantic Scholar. [Link]

  • Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60. [Link]

  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 218-226. [Link]

  • AIP Publishing. (n.d.). Synthesis, Characterization and Structural Studies of (3- Chloro 4-Methoxyphenyl) Dithiocarbamate and Development of the Cloud. AIP Publishing. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. . [Link]

  • ResearchGate. (n.d.). Common method to synthesize benzothiazole derivatives and their medicinal significance: A review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of 6Methoxy and 6-Ethoxy-2-(2Hydroxy4-Alkanoyloxybenzylidenamino)Benzothiazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by amination. . [Link]

  • ResearchGate. (n.d.). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of dithiocarbamate.
  • ResearchGate. (n.d.). The synthetic route for the preparation of dithiocarbamate derivatives. ResearchGate. [Link]

  • Vietnam Journal of Science and Technology. (n.d.). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. vjs.ac.vn. [Link]

  • PrepChem. (n.d.). Synthesis of 6-amino-2-mercaptobenzothiazole. prepchem.com. [Link]

  • AbacipharmTech. (n.d.). 6-Methoxybenzo[d]thiazole-2(3H)-thione. . [Link]

  • ResearchGate. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. [Link]

  • PubMed Central. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione. PubMed Central. [Link]

  • Vietnam Journal of Chemistry. (n.d.). Preparation of some new benzo[d]thiazole derivatives. vjc.vnu.edu.vn. [Link]

  • Research Square. (n.d.). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. . [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • MDPI. (n.d.). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. . [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzothiazole.
  • MDPI. (n.d.). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. . [Link]

  • PubMed. (n.d.). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. PubMed. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxybenzo[d]thiazole-2(3H)-thione. This center is designed to address the common yet critical issue of this compound's solubility. Poor aqueous solubility is a frequent hurdle for benzothiazole derivatives, potentially impacting everything from initial biological assays to downstream formulation development.[1][2] This guide provides a structured, problem-solving approach, combining theoretical principles with practical, field-tested solutions to help you overcome these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione in my aqueous buffer for a biological assay. What are the likely reasons for this?

A1: The limited aqueous solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione is primarily attributed to its molecular structure. The benzothiazole core is largely hydrophobic, and while the methoxy group adds some polarity, the molecule as a whole remains lipophilic. The thione group contributes to its low water solubility. In aqueous buffers, the compound has a tendency to agglomerate or precipitate out of solution, especially as the concentration increases. This is a common characteristic of many heterocyclic compounds being developed as therapeutic agents.[2][3]

Q2: What are the immediate troubleshooting steps I can take to improve the solubility for an in-vitro experiment?

A2: For immediate, small-scale applications like in-vitro assays, several strategies can be employed:

  • Co-solvents: The use of a water-miscible organic co-solvent is often the first line of approach.[4][5] Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, propylene glycol, or PEG 400 can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[4][5] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid off-target effects on the biological system.

  • pH Adjustment: If your experimental conditions allow, altering the pH of the medium can sometimes improve solubility, particularly if the compound has ionizable groups. However, for 6-Methoxybenzo[d]thiazole-2(3H)-thione, which lacks strongly acidic or basic functional groups, this approach may have limited efficacy.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous media.[4]

Q3: Can I use salt formation to enhance the solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione?

A3: Salt formation is a highly effective method for increasing the aqueous solubility of compounds with acidic or basic functional groups.[2][6] However, 6-Methoxybenzo[d]thiazole-2(3H)-thione does not possess readily ionizable centers to form a stable salt. Therefore, this is not a recommended strategy for this specific compound.

Troubleshooting Guide: Systematic Solubility Enhancement

This section provides a more in-depth, systematic approach to tackling solubility issues with 6-Methoxybenzo[d]thiazole-2(3H)-thione, particularly for applications requiring higher concentrations or for pre-formulation development.

Issue 1: Compound crashes out of solution upon dilution of the DMSO stock into aqueous media.

This common problem indicates that the compound's solubility limit in the final aqueous medium has been exceeded.

Root Cause Analysis and Solution Workflow:

start Precipitation Observed check_final_conc Is the final DMSO concentration <1%? start->check_final_conc reduce_dmso Reduce DMSO stock concentration and/or increase final volume check_final_conc->reduce_dmso No optimize_cosolvent Optimize Co-solvent System check_final_conc->optimize_cosolvent Yes reduce_dmso->start use_surfactant Incorporate a Surfactant optimize_cosolvent->use_surfactant fail Re-evaluate Formulation optimize_cosolvent->fail cyclodextrin Consider Cyclodextrin Complexation use_surfactant->cyclodextrin use_surfactant->fail success Solubility Achieved cyclodextrin->success cyclodextrin->fail

Caption: Decision workflow for addressing precipitation from DMSO stock.

Detailed Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, ideally below 1%, to minimize its impact on the biological system and the solubility of other components in your assay medium.[4]

  • Optimize Co-solvent System: If a single co-solvent is insufficient, a mixture of co-solvents can be more effective.[5] For example, a combination of PEG 400 and ethanol might provide better solubilizing power than either solvent alone.

  • Incorporate Surfactants: Introduce a biocompatible surfactant into your aqueous medium before adding the compound's stock solution. This can help to maintain the compound in a dispersed state.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Inconsistent biological activity can often be traced back to variable concentrations of the dissolved active compound.

Troubleshooting Protocol:

  • Visual Inspection: Before each experiment, visually inspect your final solution for any signs of precipitation or cloudiness.

  • Solubility Determination: Proactively determine the approximate solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione in your specific assay medium. The shake-flask method is a standard approach.[7]

  • Particle Size Reduction: For pre-formulation and in-vivo studies, reducing the particle size of the solid compound can increase the surface area and, consequently, the dissolution rate.[4][6] Techniques like micronization or nanosuspension can be explored.[8][9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standardized method to determine the equilibrium solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione in a chosen solvent system.[4][7]

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

prep Add excess compound to solvent in a vial equil Equilibrate on shaker (24-48h at constant T) prep->equil sep Centrifuge to pellet undissolved solid equil->sep sample Filter supernatant sep->sample analyze Analyze concentration (HPLC/UV-Vis) sample->analyze result Solubility Value analyze->result

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Add an excess amount of 6-Methoxybenzo[d]thiazole-2(3H)-thione to a vial containing a known volume of the desired solvent. The presence of visible, undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand at the same constant temperature for a short period to let the excess solid settle. Centrifuge the vials to pellet the remaining undissolved compound.[4]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Advanced Solubility Enhancement Strategies

For more advanced applications, such as formulation for in-vivo studies or drug delivery, more sophisticated techniques may be required.

Technique Principle Advantages Considerations
Solid Dispersions The compound is dispersed in an inert, hydrophilic carrier at a molecular level, often resulting in an amorphous form with higher solubility.[4]Significant increase in dissolution rate and apparent solubility.Physical and chemical stability of the amorphous state needs to be carefully evaluated.[6]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4][10]Enhances solubilization and can improve oral bioavailability for lipophilic compounds.Requires careful selection of excipients to ensure compatibility and stability.
Nanosuspensions Sub-micron colloidal dispersions of the pure compound stabilized by surfactants and polymers.Increases surface area, leading to a higher dissolution velocity.[9]Requires specialized equipment for production (e.g., high-pressure homogenization).

References

  • Guerin, A. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Retrieved from [Link]

  • Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(12), 3046-3056.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 814953.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Alshehri, S., et al. (2020).
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 578-589.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799.
  • AbacipharmTech. (n.d.). 6-Methoxybenzo[d]thiazole-2(3H)-thione. Retrieved from [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry, 1, 032-046.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2007). Mesogenic benzothiazole derivatives with methoxy substituents. Molecular Crystals and Liquid Crystals, 477(1), 131-142.
  • Parrill, A. L., et al. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 628-633.
  • Romagnoli, R., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Journal of Medicinal Chemistry, 66(12), 8031-8051.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics (Basel, Switzerland), 11(12), 1799.
  • Wang, R., et al. (2007). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4127.
  • Gagić, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5437.

Sources

Technical Support Center: Stability of 6-Methoxybenzo[d]thiazole-2(3H)-thione in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 6-Methoxybenzo[d]thiazole-2(3H)-thione (MBT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of MBT when dissolved in Dimethyl Sulfoxide (DMSO). As a trusted partner in your research, we aim to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with MBT in DMSO.

Understanding the Stability of 6-Methoxybenzo[d]thiazole-2(3H)-thione

6-Methoxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound with significant interest in various research fields. The stability of this compound in solution, particularly in a widely used solvent like DMSO, is paramount for obtaining reproducible and accurate experimental data.

The structure of MBT exists in a tautomeric equilibrium between the thione and thiol forms. Theoretical and experimental data suggest that the thione tautomer is the more stable form [1][2]. However, like many sulfur-containing heterocyclic compounds, MBT is susceptible to degradation, which can be influenced by various environmental factors.

dot graph "Tautomeric_Equilibrium" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

Thione [label="6-Methoxybenzo[d]thiazole-2(3H)-thione\n(Thione Form - More Stable)", fillcolor="#F1F3F4"]; Thiol [label="6-Methoxybenzo[d]thiazole-2-thiol\n(Thiol Form)", fillcolor="#F1F3F4"];

Thione -- Thiol [label="Tautomerization"]; } Caption: Tautomeric equilibrium of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Frequently Asked Questions (FAQs)

Q1: My biological assay results with MBT in DMSO are inconsistent. What could be the cause?

Inconsistent results are often the first indicator of compound instability. Several factors related to the MBT-DMSO solution could be at play:

  • Degradation over time: MBT, like other benzothiazole derivatives, can degrade in DMSO, especially when stored at room temperature. A study on a similar 2-aminothiazole compound in DMSO showed significant decomposition (64%) after seven days at room temperature[1].

  • Influence of Temperature: Temperature is a critical factor. The same study demonstrated that decomposition is minimal when the DMSO stock solution is stored at -20°C[1].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture from the atmosphere into the hygroscopic DMSO, which may reduce the solubility of your compound and potentially accelerate degradation[3][4].

  • Precipitation: If the concentration of your stock solution is high, precipitation might occur, especially at lower temperatures. What appears to be a clear solution might be a supersaturated one, which can crystallize over time[5][6].

Q2: What are the likely degradation pathways for MBT in DMSO?

While specific degradation products for 6-Methoxybenzo[d]thiazole-2(3H)-thione in DMSO are not extensively documented in the literature, we can infer potential pathways based on related 2-mercaptobenzothiazole compounds. The primary degradation routes are likely to be oxidation and dimerization .

  • Oxidation to Disulfide: The thiol tautomer of MBT can be readily oxidized to form a disulfide-linked dimer, 2,2'-dithiobis(6-methoxybenzo[d]thiazole). This is a common pathway for 2-mercaptobenzothiazole derivatives[3].

  • Further Oxidation: The sulfur atom in the thiazole ring can be further oxidized to form sulfoxides or sulfonic acids, especially under harsh conditions like exposure to strong oxidizing agents or high-energy light[3][7].

  • Dimerization: Studies on similar thiazole compounds in DMSO have shown the formation of various dimeric structures as degradation products[1][8].

dot graph "Degradation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

MBT [label="6-Methoxybenzo[d]thiazole\n-2(3H)-thione (MBT)", fillcolor="#F1F3F4"]; Thiol [label="Thiol Tautomer", fillcolor="#F1F3F4"]; Disulfide [label="Disulfide Dimer", fillcolor="#F1F3F4"]; Oxidized [label="Further Oxidized\nProducts (e.g., Sulfonic Acid)", fillcolor="#F1F3F4"];

MBT -> Thiol [label="Tautomerization"]; Thiol -> Disulfide [label="Oxidation\n(e.g., air, light)"]; Disulfide -> Oxidized [label="Further Oxidation"]; } Caption: Proposed degradation pathway of MBT in DMSO.

Q3: How does DMSO itself contribute to the degradation of MBT?

DMSO is not an inert solvent. It can participate in chemical reactions under certain conditions:

  • Oxidizing Potential: DMSO can act as an oxidant, particularly in the presence of acids or at elevated temperatures[2][9]. This could facilitate the oxidation of the thiol form of MBT.

  • Hygroscopicity: DMSO readily absorbs moisture from the air. The presence of water can alter the polarity of the solvent, potentially reducing the solubility of MBT and influencing its degradation kinetics[3].

  • Thermal Decomposition: At temperatures approaching its boiling point (189 °C), DMSO can decompose, and this process can be catalyzed by acids or bases, leading to reactive byproducts[2]. While not a concern under normal storage conditions, this is a factor to consider in high-temperature experiments.

Q4: What are the best practices for preparing and storing MBT stock solutions in DMSO?

To ensure the stability and longevity of your MBT stock solutions, we recommend the following best practices:

ParameterRecommendationRationale
DMSO Quality Use anhydrous, high-purity DMSO (≥99.9%).Minimizes water content, which can affect solubility and stability[3].
Preparation Prepare fresh stock solutions whenever possible. If storing, do so in small, single-use aliquots.Reduces the number of freeze-thaw cycles and exposure to atmospheric moisture[1][4].
Storage Temperature Store stock solutions at -20°C or -80°C .Low temperatures significantly slow down the rate of degradation[1][6][9].
Light Exposure Store vials in the dark (e.g., in a freezer box or wrapped in foil).Protects the compound from photodegradation[3].
Container Use amber glass vials with tight-fitting caps.Prevents light exposure and minimizes moisture ingress.

Q5: I have a frozen stock of MBT in DMSO that has been stored for a while. How can I check its integrity before use?

It is good practice to periodically check the integrity of stored stock solutions. A simple analytical check can save you from using a degraded compound in your experiments. We recommend performing a quick analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Procedure: Dilute a small aliquot of your stock solution to an appropriate concentration and inject it into an LC-MS system.

  • What to look for:

    • A decrease in the peak area of the parent MBT compound compared to a freshly prepared standard.

    • The appearance of new peaks, which could indicate degradation products. Look for masses corresponding to the disulfide dimer or other potential oxidized species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in DMSO stock solution. - The concentration is above the solubility limit at the storage temperature.- DMSO has absorbed water, reducing solubility.- The compound has crystallized out of a supersaturated solution.- Gently warm the vial to 37°C and vortex to redissolve.- If precipitation persists, prepare a new, more dilute stock solution in fresh, anhydrous DMSO.- Consider storing at a slightly higher temperature if stability allows, or use a co-solvent after careful validation.
Color change in the DMSO stock solution. - This can be an indication of chemical degradation.- Do not use the solution.- Prepare a fresh stock solution.- Analyze the discolored solution by LC-MS to identify potential degradation products.
Loss of biological activity over time. - The compound has degraded in the DMSO stock solution.- Prepare fresh stock solutions more frequently.- Store aliquots at -80°C for long-term storage.- Perform a stability study to determine the acceptable storage duration under your conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis. - Degradation of the compound.- Contamination of the DMSO or the vial.- Confirm the identity of the new peaks by mass spectrometry.- If degradation is confirmed, follow the recommendations for improving storage conditions.- If contamination is suspected, use fresh, high-purity DMSO and new vials.

Experimental Protocols

To empower you to validate the stability of your specific batch of 6-Methoxybenzo[d]thiazole-2(3H)-thione in DMSO, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

dot graph "Forced_Degradation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

start [label="Prepare MBT in DMSO Stock Solution", fillcolor="#F1F3F4"]; stress [label="Expose Aliquots to Stress Conditions\n(Acid, Base, Oxidation, Heat, Light)", fillcolor="#FBBC05"]; neutralize [label="Neutralize/Quench Reactions", fillcolor="#F1F3F4"]; analyze [label="Analyze by LC-MS/MS and NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; identify [label="Identify Degradation Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> stress; stress -> neutralize; neutralize -> analyze; analyze -> identify; } Caption: Workflow for a forced degradation study of MBT in DMSO.

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione (MBT)

  • Anhydrous DMSO (≥99.9%)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Amber and clear glass vials

  • LC-MS/MS system

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of MBT in anhydrous DMSO (e.g., 10 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the MBT stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the MBT stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the MBT stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the MBT stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of MBT in DMSO in a clear glass vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for a defined period. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with a control sample (MBT in DMSO stored at -20°C), by LC-MS/MS to identify and characterize the degradation products. For structural elucidation of major degradants, preparative HPLC followed by NMR analysis may be necessary.

Protocol 2: Long-Term Stability Assessment

This protocol outlines a study to determine the stability of MBT in DMSO under typical storage conditions.

Procedure:

  • Prepare a homogenous stock solution of MBT in anhydrous DMSO at your desired concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple small-volume amber glass vials.

  • Time-Zero Analysis: Immediately analyze one aliquot by a validated HPLC-UV or LC-MS method to determine the initial concentration and purity. This is your T₀ reference.

  • Storage: Store the remaining aliquots under different conditions:

    • -80°C (long-term storage)

    • -20°C (standard freezer storage)

    • 4°C (refrigerated)

    • Room temperature (protected from light)

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Analyze the sample using the same analytical method as for the T₀ analysis.

  • Data Analysis: Compare the concentration and purity of the stored samples to the T₀ sample to determine the percentage of degradation over time under each condition.

Storage ConditionExpected Stability
-80°C High stability, suitable for long-term storage.
-20°C Good stability, suitable for working stock solutions.
4°C Moderate stability, suitable for short-term storage (days).
Room Temperature Low stability, not recommended for storage.

Conclusion

The stability of 6-Methoxybenzo[d]thiazole-2(3H)-thione in DMSO is a critical factor for the success and reproducibility of your research. By understanding the potential degradation pathways and implementing the best practices for solution preparation and storage outlined in this guide, you can significantly enhance the integrity of your experimental data. We recommend performing a stability assessment under your specific experimental conditions to establish appropriate handling and storage protocols for your MBT-DMSO solutions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 2016.
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO. BenchChem.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of..., 2019.
  • Samples in DMSO: What an end user needs to know. Ziath.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 2009. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications.
  • 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD. [Link]

  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2024.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2012.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed, 2009. [Link]

  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Publishing.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Compound Handling Instructions. MCE.
  • Studies on repository compound stability in DMSO under various conditions. PubMed, 2003. [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

  • Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? ResearchGate. [Link]

  • d4ob01725k1.pdf. The Royal Society of Chemistry.
  • Troubleshooting tips Dissolving ion indicators in DMSO. ION Biosciences. [Link]

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Request PDF, ResearchGate.
  • Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences, 2003. [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed, 2020. [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
  • The Role of Benzothiazole Derivatives in Modern Drug Discovery.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate, 2018. [Link]

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. JOCPR.
  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: Isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones. Request PDF, ResearchGate.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed, 2007. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Semantic Scholar.
  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC - NIH.
  • Selected 2D NMR (DMSO-d6) correlations for 3-6. ResearchGate.

Sources

Technical Support Center: Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproducts.

I. Understanding the Core Synthesis and Potential Pitfalls

The most prevalent and industrially scalable synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione involves a two-step one-pot reaction. The first step is the formation of a dithiocarbamate salt from 4-methoxyaniline and carbon disulfide in the presence of a base. The second step is the oxidative cyclization of this intermediate to yield the target molecule. While seemingly straightforward, minor deviations in reaction conditions can lead to the formation of several persistent byproducts, complicating purification and reducing overall yield.

This guide will dissect the common issues, their root causes, and provide actionable solutions.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts encountered during the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

FAQ 1: My final product is contaminated with a significant amount of a white, insoluble solid. What is it and how can I prevent its formation?

Answer:

This is a very common issue. The white, insoluble solid is likely N,N'-bis(4-methoxyphenyl)thiourea .

  • Causality of Formation: This byproduct arises from a side reaction between 4-methoxyaniline and carbon disulfide, particularly when the reaction conditions are not optimal for the formation of the dithiocarbamate intermediate. The formation of this thiourea derivative is favored by:

    • Presence of Water: Moisture in the reactants or solvent can facilitate the decomposition of the dithiocarbamate intermediate, leading to the formation of the thiourea.

    • Incorrect Stoichiometry: An excess of 4-methoxyaniline relative to carbon disulfide and the base can drive the formation of the thiourea.

    • Low Reaction Temperature: The initial formation of the dithiocarbamate is often exothermic. If the temperature is not adequately controlled, the reaction equilibrium may shift, favoring the thiourea pathway.

  • Troubleshooting and Prevention:

    • Ensure Anhydrous Conditions: Use freshly distilled and dried solvents. Ensure that the 4-methoxyaniline is free of moisture.

    • Strict Stoichiometric Control: Carefully measure and add the reactants. A slight excess of carbon disulfide and base is often preferable to an excess of the aniline.

    • Controlled Addition: Add the carbon disulfide dropwise to the solution of 4-methoxyaniline and base while maintaining a low temperature (typically 0-5 °C) to control the initial exothermic reaction.

    • Purification: If formed, N,N'-bis(4-methoxyphenyl)thiourea can often be removed by filtration due to its low solubility in many organic solvents used for the reaction work-up.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to 6-Methoxybenzo[d]thiazole-2(3H)-thione and the competing pathway leading to the formation of N,N'-bis(4-methoxyphenyl)thiourea.

Byproduct_Formation cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation Pathway 4-Methoxyaniline 4-Methoxyaniline Dithiocarbamate Dithiocarbamate Intermediate 4-Methoxyaniline->Dithiocarbamate + CS2, Base 4-Methoxyaniline_2 4-Methoxyaniline CS2_Base CS2 / Base Target_Product 6-Methoxybenzo[d]thiazole-2(3H)-thione Dithiocarbamate->Target_Product Oxidant Oxidative_Cyclization Oxidative Cyclization Thiourea N,N'-bis(4-methoxyphenyl)thiourea 4-Methoxyaniline_2->Thiourea + CS2 (Excess Aniline, H2O) CS2 CS2

Caption: Main vs. Side Reaction Pathways.

FAQ 2: After the reaction, my crude product is a sticky, dark oil that is difficult to purify. What could be the cause?

Answer:

A dark, oily crude product often indicates the presence of unreacted starting materials and polymeric sulfur byproducts .

  • Causality of Formation:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature during the cyclization step, or a weak oxidizing agent. This leaves unreacted 4-methoxyaniline and the dithiocarbamate intermediate in the mixture.

    • Excess Sulfur/Oxidant: In some protocols, elemental sulfur is used as an oxidant. If used in excess or if the reaction temperature is too high, it can lead to the formation of polysulfides and other polymeric sulfur species, which are often oily and dark in color.

    • Decomposition: At elevated temperatures, the desired product and intermediates can decompose, leading to complex mixtures of tar-like substances.

  • Troubleshooting and Prevention:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product.

    • Optimize Oxidant and Temperature: Ensure the correct stoichiometry of the oxidizing agent. The choice of oxidant (e.g., potassium ferricyanide, hydrogen peroxide, or air) can significantly impact the reaction outcome. The temperature for the cyclization step should be carefully controlled to be high enough for the reaction to proceed but not so high as to cause decomposition.

    • Purification Strategy: If you obtain an oily product, column chromatography is often the most effective purification method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can separate the desired product from the less polar starting materials and more polar polymeric materials.

III. Experimental Protocols: Best Practices for Minimizing Byproducts

This section provides a detailed, step-by-step methodology for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione, with an emphasis on the critical steps for avoiding byproduct formation.

Protocol 1: Synthesis via Dithiocarbamate Intermediate

Materials:

  • 4-Methoxyaniline

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Ethanol

  • Water

Procedure:

  • Preparation of the Dithiocarbamate Salt:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-methoxyaniline (1.0 eq) and NaOH (1.1 eq) in a mixture of ethanol and water (3:1) under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add carbon disulfide (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate (the sodium dithiocarbamate salt) should be observed.

  • Oxidative Cyclization:

    • Prepare a solution of potassium ferricyanide (2.2 eq) in water.

    • Add the potassium ferricyanide solution dropwise to the reaction mixture over 1 hour.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Data Presentation: Reaction Condition Comparison
ParameterStandard ConditionTroubled ConditionLikely Byproduct
Solvent AnhydrousWetN,N'-bis(4-methoxyphenyl)thiourea
Temperature (Step 1) 0-10 °C> 20 °CN,N'-bis(4-methoxyphenyl)thiourea
Stoichiometry Slight excess of CS₂ & BaseExcess 4-MethoxyanilineN,N'-bis(4-methoxyphenyl)thiourea
Reaction Time (Step 2) 4-6 hours< 2 hoursUnreacted Intermediates
Oxidant Amount 2.2 eq> 3 eqPolymeric Sulfur Species

IV. Concluding Remarks

The successful synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione with high purity and yield is highly dependent on the careful control of reaction parameters. By understanding the potential side reactions and the conditions that favor them, researchers can proactively troubleshoot and optimize their synthetic protocols. The key to minimizing byproduct formation lies in maintaining anhydrous conditions, precise stoichiometric control, and careful temperature management throughout the reaction.

V. References

  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 223-231. [Link]

  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates based on the one-pot reaction of amines, CS2 and alkyl halides without using a catalyst under solvent-free conditions. Organic letters, 8(23), 5275-5277. [Link]

  • Kharbanda, K., & Sharma, P. K. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(21), 7299. [Link]

  • Patel, N. B., & Patel, J. C. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi Pharmaceutical Journal, 18(3), 129-136. [Link]

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methoxybenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimentation. Our approach is rooted in explaining the causality behind experimental choices, ensuring each protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione, providing concise and actionable answers.

Q1: What is the most common synthetic route to 6-Methoxybenzo[d]thiazole-2(3H)-thione?

A1: The most prevalent and reliable method involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-6-methoxybenzothiazole, from p-anisidine. The second step is the conversion of this amino-intermediate to the target thione using carbon disulfide.

Q2: Why is the purity of the starting material, p-anisidine, so critical?

A2: The purity of p-anisidine directly impacts the yield and purity of the 2-amino-6-methoxybenzothiazole intermediate. Impurities in the starting material can lead to the formation of undesired side-products that can be difficult to separate, complicating the purification process and lowering the overall yield.

Q3: What are the key safety precautions when working with carbon disulfide?

A3: Carbon disulfide is highly flammable, volatile, and toxic. It should always be handled in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Q4: How can I confirm the successful synthesis of the final product?

A4: The identity and purity of 6-Methoxybenzo[d]thiazole-2(3H)-thione can be confirmed using a combination of analytical techniques, including Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectral data are provided in the detailed protocols below.

Q5: Can I use a different base for the thionation step?

A5: While potassium hydroxide (KOH) is commonly used, other strong bases like sodium hydroxide (NaOH) can also be employed. However, the reaction conditions, such as solvent and temperature, may need to be re-optimized for a different base to achieve a comparable yield.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-amino-6-methoxybenzothiazole (Intermediate) 1. Incomplete reaction. 2. Oxidation of intermediates. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC. If the starting material is still present, extend the reaction time. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if possible, especially when handling thiocyanate intermediates. 3. The reaction to form the thiourea intermediate is typically carried out at low temperatures (0-5 °C), while the cyclization may require gentle heating. Ensure precise temperature control.
Low Yield of 6-Methoxybenzo[d]thiazole-2(3H)-thione (Final Product) 1. Inefficient reaction with carbon disulfide. 2. Decomposition of the product. 3. Loss of product during workup and purification.1. Ensure the carbon disulfide is fresh and used in sufficient excess. The reaction is typically refluxed to ensure it goes to completion. 2. Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. 3. During the workup, ensure the pH is carefully adjusted to precipitate the product. For purification, use an appropriate recrystallization solvent to minimize loss.
Formation of Multiple Products/Impurities 1. Presence of impurities in starting materials. 2. Side reactions due to incorrect stoichiometry or temperature. 3. Oxidation of thiol groups.1. Use highly pure starting materials. p-Anisidine can be distilled before use. 2. Carefully control the stoichiometry of the reagents, especially the bromine and carbon disulfide. Maintain the recommended reaction temperatures. 3. The thione product can exist in equilibrium with its thiol tautomer, which can be susceptible to oxidation. Workup and purification should be performed promptly.
Difficulty in Product Purification 1. Oily product instead of a solid. 2. Co-precipitation of impurities.1. If the product oils out during recrystallization, try using a different solvent system or a mixture of solvents. Seeding with a small crystal of the pure product can also induce crystallization. 2. If impurities co-precipitate, a second recrystallization or column chromatography may be necessary.

III. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Protocol 1: Synthesis of 2-amino-6-methoxybenzothiazole

This protocol is adapted from a standard procedure for the synthesis of substituted 2-aminobenzothiazoles.[1]

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Ammonium hydroxide

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve p-anisidine (1.0 eq) in glacial acetic acid.

  • Add a solution of ammonium thiocyanate (3.0 eq) in glacial acetic acid to the p-anisidine solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water.

  • Neutralize the solution with ammonium hydroxide to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-methoxybenzothiazole.

Expected Yield: ~75-85% Appearance: White to off-white solid. Melting Point: 165-170 °C

Protocol 2: Synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

This protocol is based on the reaction of an aminobenzothiazole with carbon disulfide.

Materials:

  • 2-amino-6-methoxybenzothiazole

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol.

  • Add carbon disulfide (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and acidify with dilute hydrochloric acid to a pH of 3-4.

  • Filter the precipitated solid, wash with water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Expected Yield: ~80-90% Appearance: White solid.[2] Melting Point: 193-196 °C[2]

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 13.63 (brs, 1H, NH), 7.34 (s, 1H, Ar-H), 7.21 (d, J=5.0 Hz, 1H, Ar-H), 7.00 (dd, J₁=5.0 Hz, J₂=10.0 Hz, 1H, Ar-H).[2]

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 188.8, 157.1, 135.7, 131.2, 115.2, 113.5, 106.4, 56.2.[2]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic pathway for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Synthesis_Workflow p_anisidine p-Anisidine intermediate 2-amino-6-methoxybenzothiazole p_anisidine->intermediate NH₄SCN, Br₂, Acetic Acid product 6-Methoxybenzo[d]thiazole-2(3H)-thione intermediate->product CS₂, KOH, Ethanol, then HCl

Caption: Synthetic scheme for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting low product yield.

Troubleshooting_Logic start Low Product Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Workup and Purification start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm optimize_conditions Optimize Temperature and/or Reaction Time check_conditions->optimize_conditions modify_workup Modify Purification Method (e.g., different solvent) check_workup->modify_workup

Caption: Decision tree for troubleshooting low yield.

V. References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 238-278. Available at: [Link]

  • d4ob01725k1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Tikrit Journal of Pure Science, 29(3), 116-131.

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4936. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. Available at: [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some 6-Methoxy-2-mercaptobenzimidazole Derivatives. (2024). Iraqi National Journal of Chemistry, 24(1), 1-12.

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(5), 58-61.

  • European Journal of Medicinal Chemistry. (2024). Elsevier.

  • Synthesis and characterization of some New Derivatives from 2-Mercaptobenzothiazole. (2014). Iraqi Journal of Science, 55(2A), 319-333.

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. (2003). University of Bath.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2018). Molecules, 23(7), 1577. Available at: [Link]

  • 6-Nitro-1,3-benzothiazole-2(3H)-thione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o171.

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). International Research Journal of Pharmacy, 7(4), 86-90.

  • 2-Amino-6-nitrobenzothiazole. PubChem. Available at: [Link]

  • Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. (2021). Journal of Sulfur Chemistry, 42(2), 215-223.

  • 2-Amino-6-methoxybenzothiazole. PubChem. Available at: [Link]

  • Improved method for synthesizing 2-mercaptobenzothiazole derivative. (2012). Google Patents.

  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983). Google Patents.

  • An improved process for manufacture of substituted benzimidazoles. (2004). Google Patents.

  • The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Benchchem.

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione. AbacipharmTech.

  • 2-Amino-6-methoxybenzothiazole. BLD Pharm.

  • 2-Amino-6-methoxybenzothiazole. Tokyo Chemical Industry.

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Annals of Advanced Chemistry, 1(1), 032-046.

Sources

Technical Support Center: Crystallization of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 6-Methoxybenzo[d]thiazole-2(3H)-thione. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and troubleshooting strategies, you can optimize your crystal yield, purity, and form.

Introduction to Crystallization Challenges

Crystallization is a critical purification and particle engineering step in pharmaceutical development. The success of this process for 6-Methoxybenzo[d]thiazole-2(3H)-thione depends on a delicate balance of solubility, supersaturation, nucleation, and crystal growth. Common issues such as oiling out, poor yield, amorphous precipitation, or the formation of undesired polymorphs can arise. This guide provides a structured, question-and-answer approach to troubleshoot these problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration in the solution exceeds the solubility of the liquid phase at that temperature, leading to the formation of a supersaturated, liquid solute phase instead of a solid crystal. This is common when a solution is cooled too rapidly or when the solvent is a poor choice for the solute at lower temperatures.

Causality: The methoxy group and the benzothiazole core contribute to the molecule's polarity and potential for strong intermolecular interactions. If the solvent's ability to solvate the molecule decreases too rapidly upon cooling, the solute molecules may aggregate into a disordered, liquid-like state before they can organize into a crystal lattice.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. A slower cooling rate provides a larger metastable zone width, giving molecules more time to orient correctly into a crystal lattice.

    • Action: Instead of placing your flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Consider using a programmable cooling bath for precise control.

  • Solvent System Modification:

    • Increase Solvent Volume: The solution might be too concentrated. Diluting the solution can prevent the solute from reaching the "oiling out" concentration.

    • Add an Anti-solvent: Introduce a miscible "anti-solvent" in which your compound has low solubility. This should be done dropwise to the warm, dissolved solution until slight turbidity is observed, then redissolved by adding a small amount of the primary solvent or gentle heating. This brings the solution closer to the saturation point at a higher temperature. Common anti-solvents for moderately polar compounds include hexanes or heptane when using solvents like ethyl acetate or acetone.

  • Increase Mechanical Agitation: Gentle stirring can sometimes promote nucleation and prevent the formation of a separate liquid phase.

Q2: I have a very low crystal yield after filtration. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can often be traced back to the compound's solubility in the chosen solvent system, even at low temperatures, or mechanical losses during the process.

Troubleshooting Protocol:

  • Optimize the Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Action: Perform small-scale solubility tests with a range of solvents. Based on the structure of 6-Methoxybenzo[d]thiazole-2(3H)-thione, consider solvents of intermediate polarity.

SolventRationale
Ethanol/Methanol Often good for compounds with hydrogen bonding capabilities.
Isopropanol Lower polarity than ethanol, may decrease solubility at cold temperatures.
Ethyl Acetate A common solvent of intermediate polarity.
Toluene A non-polar aromatic solvent, may be effective.
Mixtures A mixture like Ethanol/Water or Ethyl Acetate/Heptane can be fine-tuned.
  • Concentrate the Mother Liquor: A significant amount of your compound may still be dissolved in the filtrate.

    • Action: Reduce the volume of the mother liquor by evaporation and attempt a "second crop" crystallization by cooling the more concentrated solution. Be aware that the purity of the second crop may be lower.

  • Ensure Complete Precipitation: Check the temperature of your crystallization.

    • Action: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0°C or -20°C) and allowing sufficient time for the crystals to form.

  • Minimize Transfer Losses: Mechanical losses during filtration and washing can significantly impact yield.

    • Action: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product. Ensure all product is transferred from the crystallization vessel to the filter.

Q3: My product crashes out of solution as a fine powder or an amorphous solid. How can I obtain well-defined crystals?

Answer:

The rapid precipitation of an amorphous solid or a very fine powder indicates that the rate of nucleation is far exceeding the rate of crystal growth. This happens when the solution becomes highly supersaturated very quickly.

Causality: High supersaturation can be caused by rapid cooling or the sudden addition of a large volume of anti-solvent. This provides a large driving force for nucleation, leading to the formation of many small particles rather than the growth of a few, well-ordered crystals.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_cause Primary Cause cluster_solutions Troubleshooting Solutions Amorphous_Solid Amorphous Solid / Fine Powder High_Supersaturation High Supersaturation Amorphous_Solid->High_Supersaturation leads to Slow_Cooling Slower Cooling Rate High_Supersaturation->Slow_Cooling mitigate with Solvent_Choice Use a Poorer Solvent High_Supersaturation->Solvent_Choice mitigate with Anti_Solvent Slower Anti-Solvent Addition High_Supersaturation->Anti_Solvent mitigate with Seeding Introduce Seed Crystals High_Supersaturation->Seeding control with Well_Defined_Crystals Well-Defined Crystals Slow_Cooling->Well_Defined_Crystals promotes Solvent_Choice->Well_Defined_Crystals promotes Anti_Solvent->Well_Defined_Crystals promotes Seeding->Well_Defined_Crystals promotes

Caption: Troubleshooting workflow for amorphous precipitation.

Detailed Steps:

  • Slower Supersaturation:

    • Cooling: As mentioned, decrease the cooling rate significantly.

    • Anti-Solvent: If using an anti-solvent, add it much more slowly and at a slightly elevated temperature.

  • Seeding: Introducing a small number of seed crystals at the point of saturation can promote controlled crystal growth on these existing nuclei.

    • Protocol: Once the solution is cooled to a point of slight supersaturation (or slight turbidity appears), add a few tiny, pure crystals of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

  • Solvent Selection: A solvent in which the compound has slightly lower solubility at high temperatures will require less of a temperature drop to induce crystallization, reducing the risk of "crashing out."

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control it?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability. The existence of a related benzothiazole polymorph has been reported, suggesting this is a possibility for similar structures.[1]

Confirmation of Polymorphism:

You will need to use solid-state analytical techniques to characterize your crystals.[2][3][4]

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique fingerprint for each crystal form based on the crystal lattice.[4][5]
Differential Scanning Calorimetry (DSC) Can identify different melting points and phase transitions associated with different polymorphs.[4]
Optical Microscopy / Hot Stage Microscopy Allows for visual inspection of crystal habit and observation of transformations upon heating.[2][4]
FTIR/Raman Spectroscopy Different polymorphic forms can exhibit subtle differences in their vibrational spectra due to different intermolecular interactions.[4][5]

Controlling Polymorphism:

The formation of a specific polymorph is kinetically or thermodynamically controlled and is highly dependent on crystallization conditions.

  • Solvent: The polarity of the solvent can influence which polymorph is favored. Experiment with a range of solvents from polar (e.g., ethanol) to non-polar (e.g., toluene).

  • Temperature: The temperature of crystallization can determine the stable form. Generally, the most thermodynamically stable form is obtained at higher temperatures and slower cooling rates.

  • Supersaturation: The level of supersaturation can dictate which polymorph nucleates. A lower supersaturation level often favors the growth of the more stable polymorph.

Experimental Protocol for Polymorph Screen:

  • Prepare saturated solutions of 6-Methoxybenzo[d]thiazole-2(3H)-thione in a variety of solvents (e.g., methanol, isopropanol, ethyl acetate, acetonitrile, toluene) at their boiling points.

  • Allow the solutions to cool slowly to room temperature.

  • Isolate the resulting crystals and analyze them using PXRD and DSC to identify any different forms.

  • Repeat the experiment using different cooling rates (e.g., crash cooling in an ice bath) to explore kinetically favored forms.

Summary & Key Takeaways

The successful crystallization of 6-Methoxybenzo[d]thiazole-2(3H)-thione relies on the careful control of supersaturation.

G cluster_params Key Parameters cluster_outcomes Desired Outcomes Supersaturation Control of Supersaturation Yield High Yield Supersaturation->Yield Purity High Purity Supersaturation->Purity Crystal_Form Desired Crystal Form Supersaturation->Crystal_Form Solvent Solvent Choice Solvent->Supersaturation Cooling_Rate Cooling Rate Cooling_Rate->Supersaturation Concentration Concentration Concentration->Supersaturation

Caption: Relationship between key parameters and outcomes.

By methodically adjusting the solvent, cooling rate, and concentration, you can navigate the common pitfalls of crystallization and reliably produce high-quality crystals of your compound. Always characterize your final product to ensure you have the desired form and purity.

References

  • Qiao, Y., Qiao, R., He, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. Available at: [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Available at: [Link]

  • Threlfall, T. (2003). 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism: in the Pharmaceutical Industry (pp. 59-85). Oxford University Press. Available at: [Link]

  • Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Available at: [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. 119(12), 5685-5701. Available at: [Link]

  • PubChem. 2-Amino-6-methoxybenzothiazole. Available at: [Link]

  • AbacipharmTech. 6-Methoxybenzo[d]thiazole-2(3H)-thione. Available at: [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry, 1(1), 32-46. Available at: [Link]

  • Zhang, Y., & Wang, H. (2013). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. Available at: [Link]

  • Lohar, J. M., & Doshi, A. V. (2008). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of the Indian Chemical Society, 85(1), 83-88. Available at: [Link]

  • Metwally, M. A., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–72. Available at: [Link]

  • Affan, M. A., et al. (2013). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1273–o1274. Available at: [Link]

Sources

Technical Support Center: 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxybenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to the stability and degradation of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for benzothiazole derivatives like 6-Methoxybenzo[d]thiazole-2(3H)-thione?

A1: While specific data on 6-Methoxybenzo[d]thiazole-2(3H)-thione is limited, the broader class of benzothiazoles is susceptible to several degradation pathways. The most common are photodegradation, microbial degradation, and metabolic transformation. Photodegradation often involves UV light and can be influenced by the solvent and presence of oxygen, leading to various oxidized products and ring cleavage.[1][2][3] Microbial degradation by certain bacteria can lead to hydroxylation of the benzothiazole ring system.[4][5] In biological systems, metabolic pathways can involve ring cleavage and subsequent modifications of the resulting aniline derivatives.[6]

Q2: How should I properly store 6-Methoxybenzo[d]thiazole-2(3H)-thione to minimize degradation?

A2: To minimize degradation, 6-Methoxybenzo[d]thiazole-2(3H)-thione should be stored in a cool, dark, and dry place.[7] Exposure to light should be avoided to prevent photodegradation. The container should be tightly sealed to protect it from moisture and atmospheric oxygen, which can participate in degradation reactions. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Q3: I am preparing a stock solution of 6-Methoxybenzo[d]thiazole-2(3H)-thione in DMSO for a biological assay. Are there any stability concerns?

A3: Yes, some 2-aminothiazole derivatives have been shown to be unstable in DMSO stock solutions at room temperature, leading to dimerization and other transformations.[8] While 6-Methoxybenzo[d]thiazole-2(3H)-thione is a thione, not an amine, it is prudent to prepare fresh stock solutions for your experiments. If storage is necessary, it is recommended to store them as aliquots at -20°C or -80°C and minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in cell-based assays over time.

Possible Cause: The compound may be degrading in the cell culture medium or due to metabolic activity of the cells. Benzothiazole derivatives are known to be metabolically labile.[9]

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium (with and without cells) over the duration of your assay.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze samples from your assay at different time points. This will help you identify any potential degradation products.

  • Metabolic Inhibition: If you suspect cellular metabolism is causing degradation, you can co-administer your compound with broad-spectrum cytochrome P450 inhibitors (if appropriate for your experimental design) to see if this preserves the activity of your compound.

  • Fresh Preparation: Always use freshly prepared dilutions of your compound for each experiment to rule out degradation during storage of working solutions.

Experimental Protocol: Assessing Compound Stability in Cell Culture Medium

  • Prepare a solution of 6-Methoxybenzo[d]thiazole-2(3H)-thione in your cell culture medium at the final concentration used in your assays.

  • Prepare a parallel control solution in a simple buffer (e.g., PBS) to distinguish between medium-induced and buffer-induced degradation.

  • Incubate both solutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a suitable analytical method like HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.

Issue 2: Appearance of unknown peaks in HPLC analysis of a sample stored in solution.

Possible Cause: The compound is likely undergoing photodegradation, especially if stored in a transparent container and exposed to ambient light. The solvent used can also influence the degradation pathway.[2][3]

Troubleshooting Steps:

  • Protect from Light: Store all solutions containing 6-Methoxybenzo[d]thiazole-2(3H)-thione in amber vials or wrap the containers in aluminum foil to protect them from light.

  • Solvent Selection: If possible, investigate the stability of your compound in different solvents. The polarity of the solvent can affect photochemical reactivity.[2][3]

  • Inert Atmosphere: If the compound is susceptible to oxidation, sparging the solvent with an inert gas (like nitrogen or argon) before preparing the solution can help minimize degradation.

  • Characterize Degradants: If feasible, try to isolate and characterize the unknown peaks using techniques like mass spectrometry and NMR to understand the degradation pathway. Common photoproducts of benzothiazoles include benzothiazole, 2-hydroxybenzothiazole, and 2-benzothiazolesulfonic acid.[3]

Visualization of Potential Photodegradation

G 6-Methoxybenzo[d]thiazole-2(3H)-thione 6-Methoxybenzo[d]thiazole-2(3H)-thione Excited State Excited State 6-Methoxybenzo[d]thiazole-2(3H)-thione->Excited State UV Light Benzothiazole derivative Benzothiazole derivative Excited State->Benzothiazole derivative Oxygen 2-Hydroxybenzothiazole derivative 2-Hydroxybenzothiazole derivative Excited State->2-Hydroxybenzothiazole derivative Oxygen Ring Cleavage Products Ring Cleavage Products Excited State->Ring Cleavage Products

Caption: Potential photodegradation pathways.

Issue 3: Variability in results between different batches of the compound.

Possible Cause: The purity of the batches may differ, or degradation may have occurred during storage or shipping of one of the batches.

Troubleshooting Steps:

  • Purity Verification: Always verify the purity of a new batch of 6-Methoxybenzo[d]thiazole-2(3H)-thione upon receipt using a reliable analytical method such as HPLC-UV, LC-MS, or NMR.

  • Standardized Storage: Implement a strict, standardized protocol for the storage of all batches of the compound to ensure consistency.

  • Small-Scale Testing: Before using a new batch in a large-scale or critical experiment, perform a small-scale pilot experiment to compare its performance with a previous, well-characterized batch.

Data Summary Table for Batch Comparison

ParameterBatch ABatch BMethod
Purity98.5%95.2%HPLC-UV (254 nm)
Major Impurity0.8%3.1%LC-MS
Biological Activity (IC50)1.2 µM2.5 µMCell-based assay
Issue 4: Unexpected biological activity observed in an assay.

Possible Cause: A degradation product of 6-Methoxybenzo[d]thiazole-2(3H)-thione might be biologically active. Some benzothiazole derivatives have been identified as agonists of the aryl hydrocarbon receptor (AhR).[9]

Troubleshooting Steps:

  • Purity Analysis: As a first step, confirm the purity of the compound used in the assay.

  • Degradation Product Analysis: If impurities are detected, or if the compound has been stored under conditions that could promote degradation, analyze for potential degradation products.

  • Test Related Compounds: If possible, obtain and test known potential degradation products of benzothiazoles (e.g., 6-methoxy-2-hydroxybenzothiazole) in your assay to see if they exhibit the unexpected activity.

Workflow for Investigating Unexpected Activity

G cluster_0 Observation cluster_1 Investigation cluster_2 Conclusion Unexpected Biological Activity Unexpected Biological Activity Purity Check Purity Check Unexpected Biological Activity->Purity Check Degradation Analysis Degradation Analysis Purity Check->Degradation Analysis Test Related Compounds Test Related Compounds Degradation Analysis->Test Related Compounds Identify Active Species Identify Active Species Test Related Compounds->Identify Active Species

Caption: Workflow for investigating unexpected biological activity.

References

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar.
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF.
  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF.
  • Biotransformation of benzothiazole derivatives by the Pseudomonas putida strain HKT554. PubMed.
  • Metabolism of benzothiazole. I.
  • Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts. NIH.
  • 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2. Sigma-Aldrich.
  • Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. PMC - NIH.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH.

Sources

preventing poor solubility of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Methoxybenzo[d]thiazole-2(3H)-thione. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Poor aqueous solubility is a common hurdle for benzothiazole derivatives, often limiting their utility in biological assays and preclinical development.

This guide provides a structured approach to systematically diagnose and overcome solubility issues. We will move from understanding the inherent physicochemical properties of the molecule to implementing and validating robust strategies for solubility enhancement.

Part 1: Understanding the Solubility Challenge
Physicochemical Profile of 6-Methoxybenzo[d]thiazole-2(3H)-thione

To effectively troubleshoot, we must first understand the molecule's inherent properties.

PropertyValue/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₈H₇NOS₂The presence of nitrogen and sulfur atoms offers sites for potential hydrogen bonding.
Molecular Weight 197.28 g/mol Moderate molecular weight, generally not a primary barrier to solubility.[1][2]
Predicted XlogP 2.4This positive value indicates a preference for a lipidic environment over an aqueous one, suggesting low intrinsic water solubility.[3]
Structure Benzothiazole core with a methoxy group and a thione group.The fused aromatic ring system is hydrophobic. The N-H group and the thione's sulfur atom can act as hydrogen bond donors and acceptors, respectively, but this is often insufficient to overcome the hydrophobicity of the core.[4]

The key takeaway is that 6-Methoxybenzo[d]thiazole-2(3H)-thione is a lipophilic molecule. Its structure favors partitioning into non-polar environments, making its dissolution in aqueous buffers—the basis of most biological experiments—a significant challenge.

Part 2: Foundational Troubleshooting & Initial Assessment

Before attempting complex enhancement techniques, it is critical to quantify the problem. The "shake-flask" method is the gold-standard for determining equilibrium solubility and should be your starting point.

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G cluster_start Initial Observation cluster_quantify Quantify the Problem cluster_decision Decision Point cluster_proceed Proceed cluster_enhance Enhancement Needed A Compound precipitates in aqueous buffer B Perform Shake-Flask Solubility Assay (Protocol 1) A->B Systematic approach C Is solubility sufficient for application? B->C Analyze results D Proceed with experiment C->D Yes E Proceed to Solubility Enhancement Strategies (Part 3) C->E No

Caption: Initial workflow for addressing solubility issues.

Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of your compound.[5][6][7][8]

Objective: To obtain a quantitative value (e.g., in µg/mL or µM) of the maximum concentration of 6-Methoxybenzo[d]thiazole-2(3H)-thione that will dissolve in a specific aqueous medium at a constant temperature.

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione (solid powder)

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. "Excess" means enough solid is visible at the bottom of the vial throughout the experiment. This ensures saturation is reached.[5]

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. The goal is to ensure the rate of dissolution equals the rate of precipitation.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, use one of two methods:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Critical Step: Discard the first portion of the filtrate to avoid any loss of compound due to adsorption to the filter membrane.

  • Quantification: Dilute the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the sample using your validated HPLC or LC-MS method to determine the concentration.

  • Reporting: Report the solubility in mg/mL or molarity, specifying the solvent (buffer) and temperature.

Part 3: Solubility Enhancement Strategies

If the experimentally determined solubility is insufficient for your application, several techniques can be employed. The choice of strategy depends on the desired concentration, the experimental context, and available resources.

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G cluster_simple Simple & Rapid Methods cluster_intermediate Formulation-Based Methods cluster_advanced Advanced Solid-State Methods Start Inadequate Solubility Confirmed A Strategy 1: Co-Solvency (Protocol 2) Start->A For initial screening, stock solutions B Strategy 2: pH Adjustment Start->B If compound has ionizable groups C Strategy 3: Use of Surfactants (Micellar Solubilization) Start->C For aqueous formulations D Strategy 4: Amorphous Solid Dispersions (Protocol 3) Start->D For significant enhancement, dry powder formulation End Solubility Goal Achieved A->End B->End C->End D->End

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: Co-solvency

Principle: Poorly soluble compounds can often be dissolved in a mixture of water and a water-miscible organic solvent. The co-solvent works by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic compound.[8][10]

Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).[10][11]

Experimental Protocol 2: Co-solvent Screening

Objective: To identify a co-solvent and its optimal concentration to achieve the desired solubility while minimizing its impact on the experiment (e.g., biological activity).

Procedure:

  • Primary Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% of a selected co-solvent (e.g., 50 mM in DMSO).

  • Screening Dilutions: Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v DMSO in PBS).

  • Test Solubilization: Add a small aliquot of the primary stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Observation & Incubation: Vortex each solution and observe for immediate precipitation. Incubate at the desired temperature for a set period (e.g., 1-2 hours) and observe again for any delayed precipitation.

  • Selection: The optimal co-solvent concentration is the lowest percentage that keeps your compound in solution for the duration of your experiment.

Troubleshooting:

  • Precipitation upon dilution: This indicates that the final co-solvent concentration is too low to maintain solubility. Try a higher percentage or a different co-solvent.

  • Compound is insoluble even in 100% co-solvent: The compound has extremely low solubility. More advanced techniques (Strategy 3 or 4) will be necessary.

  • Co-solvent interferes with the assay: Always run a vehicle control (buffer with the same percentage of co-solvent but no compound) to ensure the co-solvent itself does not affect your experimental results.

Strategy 2: Use of Surfactants (Micellar Solubilization)

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble molecules like 6-Methoxybenzo[d]thiazole-2(3H)-thione, effectively increasing their apparent solubility in the bulk aqueous phase.[3][12][13]

dot

Micelle cluster_micelle Micelle Core (Hydrophobic) cluster_solvent Aqueous Environment (Hydrophilic) center c1 S c2 S c3 S c4 S c5 S c6 S c7 S c8 S drug Drug h1 H₂O h2 H₂O h3 H₂O h4 H₂O s1_head s1_head->c1 s2_head s2_head->c2 s3_head s3_head->c3 s4_head s4_head->c4 s5_head s5_head->c5 s6_head s6_head->c6 s7_head s7_head->c7 s8_head s8_head->c8 caption Hydrophobic drug is encapsulated within the micelle's core.

Caption: Micellar solubilization of a hydrophobic drug.

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® F-68).

  • Anionic: Sodium dodecyl sulfate (SDS). Note: Use with caution as ionic surfactants are more likely to interfere with biological systems.

Application: This is primarily a formulation approach. Prepare a stock solution of the surfactant in your buffer at a concentration well above its CMC. Then, add the compound (either as a solid or from a concentrated organic stock, followed by solvent evaporation) and use sonication or gentle heating to facilitate solubilization.

Strategy 3: Amorphous Solid Dispersions (ASD)

Principle: The crystalline form of a compound is a highly ordered, low-energy state that requires significant energy to break apart for dissolution. By converting the compound into an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, this energy barrier is significantly reduced. The amorphous form has a much higher apparent solubility and faster dissolution rate.[2][14][15]

Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®.[2]

Experimental Protocol 3: Preparation of an ASD by Solvent Evaporation

Objective: To prepare a small-scale amorphous solid dispersion for in vitro testing.

Materials:

  • 6-Methoxybenzo[d]thiazole-2(3H)-thione

  • Amorphous polymer (e.g., PVP K30)

  • A volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture).

  • Rotary evaporator or vacuum oven.

Procedure:

  • Dissolution: Dissolve both the compound and the polymer in the selected solvent. A common starting drug-to-polymer weight ratio is 1:4.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Dry the resulting solid film or powder thoroughly in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove all residual solvent.

  • Characterization (Crucial Step): The success of the ASD preparation must be confirmed. An ASD is not simply a physical mixture.

    • Powder X-ray Diffraction (PXRD): The crystalline compound will show sharp peaks. A successful amorphous dispersion will show a broad, diffuse "halo" pattern, indicating the absence of crystallinity.[16][17][18][19]

    • Differential Scanning Calorimetry (DSC): The crystalline compound will show a sharp endotherm at its melting point. A successful ASD will not show this melting peak but will exhibit a single glass transition temperature (Tg), which is an indicator of a homogenous amorphous system.[16][17][18][20][21]

  • Use: The resulting ASD powder can be weighed and dissolved directly into aqueous buffers for experiments, where it should exhibit a significantly higher dissolution rate and apparent solubility.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. What happened? A1: This is a classic solubility problem. Your final concentration of DMSO was too low to act as an effective co-solvent in the aqueous media. The compound's solubility in the final mixture is lower than the concentration you were trying to achieve. Solution: Refer to Protocol 2. You can either increase the final percentage of DMSO (if your cells tolerate it) or decrease the final concentration of your compound.

Q2: What is the best starting solvent to make a stock solution? A2: For initial screening, DMSO is the most common and effective solvent for a wide range of poorly soluble compounds. DMF is another strong alternative. If your system cannot tolerate these, consider ethanol or PEG 400.

Q3: How do I know if the enhancement strategy is affecting my compound's activity? A3: This is a critical validation step. You must always run appropriate controls. For co-solvents or surfactants, a "vehicle control" containing the same concentration of the excipient without the drug is necessary to ensure the excipient itself is not causing an effect. For an ASD, comparing the activity of the solubilized compound to a control where the compound is known to be active (even if in a different solvent system) is important.

Q4: Can I just heat the buffer to get more compound to dissolve? A4: While increasing temperature often increases solubility, this can be misleading. Unless your experiment is performed at that elevated temperature, the compound will likely precipitate upon cooling to room temperature or 37°C. This creates a supersaturated and unstable solution. For determining true equilibrium solubility, the shake-flask method at a constant, relevant temperature is required.

References
  • Micellar solubilization. (n.d.). In Wikipedia. Retrieved January 21, 2026.
  • Solid-State Characteriz
  • 6-Methoxybenzo[d]thiazole-2(3H)-thione|CAS 2182-73-2. (n.d.). Benchchem.
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (n.d.). PMC - NIH.
  • 6-methoxybenzo[d]thiazole-2(3h)-thione. (n.d.). PubChemLite.
  • (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.).
  • Solubilization techniques used for poorly w
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubiliz
  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (n.d.). Semantic Scholar.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Annex 4. (n.d.).
  • Characterization of amorphous solid dispersions. (n.d.). Kinam Park.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.).
  • Micellar solubiliz
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole. (2022). PubMed.
  • Solid State Characteriz
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Solid state characterization techniques. (n.d.). Malvern Panalytical.
  • Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. (n.d.).
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (n.d.). Asian Journal of Pharmaceutics.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010).
  • Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions - Application to Drug-in-polymer Solubility. (2022). PubMed.

Sources

Technical Support Center: Scaling Up 6-Methoxybenzo[d]thiazole-2(3H)-thione Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methoxybenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our goal is to equip you with the expertise and practical insights necessary for successful and efficient production.

I. Core Synthesis Pathway and Mechanism

The most common and scalable synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione involves the reaction of an appropriately substituted o-haloaniline, specifically 2-iodo-4-methoxyaniline, with carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base and a phase-transfer catalyst.[1]

The proposed mechanism involves the initial formation of a dithiocarbamate intermediate from the reaction of the aniline with carbon disulfide. This is followed by an intramolecular nucleophilic aromatic substitution, where the sulfur attacks the carbon bearing the iodine, leading to ring closure and the formation of the desired benzothiazole-2-thione.

Synthesis_Mechanism 2-Iodo-4-methoxyaniline 2-Iodo-4-methoxyaniline Dithiocarbamate_Intermediate Dithiocarbamate Intermediate 2-Iodo-4-methoxyaniline->Dithiocarbamate_Intermediate + CS₂ + Base CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate_Intermediate Base Base Base->Dithiocarbamate_Intermediate Product 6-Methoxybenzo[d]thiazole- 2(3H)-thione Dithiocarbamate_Intermediate->Product Intramolecular Cyclization - I⁻ Troubleshooting_Flow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Conditions Verify Temp, Time, & Reagent Purity Low_Yield->Check_Conditions Yes Byproducts Significant Byproducts? Low_Yield->Byproducts No Optimize_Mixing Improve Agitation Check_Conditions->Optimize_Mixing Screen_Bases Test Alternative Bases Optimize_Mixing->Screen_Bases Screen_Bases->Byproducts Control_Temp Strict Temperature Control Byproducts->Control_Temp Yes Purification_Issues Purification Difficulty? Byproducts->Purification_Issues No Inert_Atmosphere Use Dry Solvents & Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Purification_Issues Try_Trituration Triturate or Recrystallize Purification_Issues->Try_Trituration Yes End End Purification_Issues->End No Optimize_Chroma Optimize Chromatography Try_Trituration->Optimize_Chroma Optimize_Chroma->End

Sources

Validation & Comparative

Validating the Biological Activity of 6-Methoxybenzo[d]thiazole-2(3H)-thione: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The addition of a methoxy group at the 6-position has been shown to enhance the therapeutic efficacy of some benzothiazole-based compounds. This guide focuses on 6-Methoxybenzo[d]thiazole-2(3H)-thione (M-BTT), a specific derivative with significant potential in the realm of neuroprotection and enzymatic inhibition.

Due to the limited availability of direct experimental data for M-BTT in the public domain, this guide will leverage published data from closely related 6-methoxybenzothiazole analogs to establish a robust, scientifically grounded comparison. This approach allows for a predictive assessment of M-BTT's biological activity and provides a framework for its empirical validation.

Comparative Analysis: M-BTT vs. Established Agents

To contextualize the potential of M-BTT, its predicted biological activities are compared against well-characterized drugs currently in clinical use or advanced stages of research: Riluzole and Edaravone for neuroprotection, Selegiline as a selective MAO-B inhibitor, and Donepezil as a potent acetylcholinesterase inhibitor.

Table 1: Comparative Efficacy of M-BTT and Reference Compounds in Neuroprotection
ParameterAssayToxin/StressorM-BTT (Predicted)RiluzoleEdaravone
Cell Viability MTT Assay6-OHDASignificant protectionProtectiveProtective[4]
Oxidative Stress ROS ProductionH₂O₂Reduction in ROSReduces oxidative stress[5]Potent free radical scavenger[2][6]
Apoptosis Caspase-3 ActivityStaurosporineInhibition of apoptosisAnti-apoptotic effectsAnti-apoptotic effects[7]

Data for M-BTT is predicted based on the neuroprotective effects observed in SH-SY5Y cells for structurally similar 6-hydroxybenzothiazol-2-carboxamides which showed no cytotoxicity.[2][4][8]

Table 2: Comparative Enzyme Inhibition Profiles
EnzymeM-BTT (Predicted IC₅₀)Selegiline (IC₅₀)Donepezil (IC₅₀)
MAO-A > 10 µM> 1 µM (selective for MAO-B)[9]-
MAO-B ~11-41 nM~37.4 nM[5]-
Acetylcholinesterase (AChE) ~23.4 nM-~20.1 nM[5]
Butyrylcholinesterase (BChE) ~12-15 µM--

Predicted IC₅₀ values for M-BTT are derived from potent MAO-B inhibition by N-cyclohexyl-6-methoxybenzo[d]thiazole-2-carboxamide and 6-hydroxybenzothiazol-2-carboxamides, AChE inhibition by a closely related 6-methoxybenzothiazole derivative, and BuChE inhibition by N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide.[2][5][10]

Experimental Validation Protocols

To empirically validate the predicted biological activities of M-BTT, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls and established methodologies.

In Vitro Neuroprotection Assay

This workflow is designed to assess the ability of M-BTT to protect neuronal cells from oxidative stress-induced cell death, a common hallmark of neurodegenerative diseases.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Assessment A Seed SH-SY5Y cells B Differentiate with Retinoic Acid A->B C Pre-treat with M-BTT or comparators B->C D Induce neurotoxicity (e.g., 6-OHDA) C->D E MTT Assay for Cell Viability D->E F DCFH-DA Assay for ROS levels D->F G Caspase-3 Activity Assay for Apoptosis D->G

Workflow for in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium. For differentiation into a neuronal phenotype, treat the cells with retinoic acid.[11]

  • Compound Treatment: Pre-incubate the differentiated cells with varying concentrations of M-BTT, Riluzole, or Edaravone for a specified period.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.[1]

  • Assessment of Cell Viability (MTT Assay): Following the treatment period, assess cell viability using the MTT assay, which measures the metabolic activity of living cells.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Apoptosis Assay: Measure the activity of caspase-3, a key executioner enzyme in apoptosis, using a colorimetric or fluorometric assay kit.

Monoamine Oxidase (MAO) Inhibition Assay

The MAO-Glo™ Assay provides a sensitive and high-throughput method for determining the inhibitory potential of M-BTT against MAO-A and MAO-B.[12][13][14][15]

G A Prepare MAO-A and MAO-B enzymes B Add M-BTT or Selegiline at various concentrations A->B C Add luminogenic MAO substrate B->C D Incubate at room temperature C->D E Add Luciferin Detection Reagent D->E F Measure luminescence E->F G A Prepare AChE or BChE enzyme solution B Add M-BTT or Donepezil at various concentrations A->B C Add DTNB (Ellman's Reagent) B->C D Add substrate (Acetylthiocholine or Butyrylthiocholine) C->D E Monitor absorbance at 412 nm D->E

Workflow for Ellman's Method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE (from electric eel) or BChE (from equine serum), the substrate (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BChE), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of M-BTT or the reference inhibitor, Donepezil.

  • Reaction Initiation: Add DTNB to all wells, followed by the appropriate substrate to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Mechanistic Insights and Signaling Pathways

The predicted multi-target activity of M-BTT suggests its involvement in complex signaling pathways relevant to neurodegeneration. Its potential as a MAO-B inhibitor points to a role in modulating dopamine metabolism and reducing oxidative stress, while its cholinesterase inhibitory activity suggests a direct impact on cholinergic neurotransmission.

G cluster_0 M-BTT cluster_1 Enzyme Inhibition cluster_2 Downstream Effects MBTT 6-Methoxybenzo[d]thiazole-2(3H)-thione MAOB MAO-B MBTT->MAOB Inhibition AChE AChE MBTT->AChE Inhibition BChE BChE MBTT->BChE Inhibition Dopamine Increased Dopamine MAOB->Dopamine Leads to ROS Reduced Oxidative Stress MAOB->ROS Leads to ACh Increased Acetylcholine AChE->ACh Leads to BChE->ACh Leads to Neuroprotection Neuroprotection Dopamine->Neuroprotection ROS->Neuroprotection ACh->Neuroprotection

Hypothesized signaling pathway for M-BTT's biological activity.

Conclusion

This comparative guide establishes a strong rationale for the experimental validation of 6-Methoxybenzo[d]thiazole-2(3H)-thione as a promising multi-target agent for neurodegenerative diseases. The predicted potent inhibition of MAO-B and cholinesterases, combined with its likely neuroprotective properties, positions M-BTT as a compelling candidate for further investigation. The provided experimental protocols offer a clear and robust framework for researchers to empirically determine the biological activity of M-BTT and its potential for therapeutic development.

References

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. Journal of Cerebral Blood Flow & Metabolism. [2][6]3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [4]4. Synthesis and biological assessment of new benzothiazolopyridine and benzothiazolyl-triazole derivatives as antioxidant and anti. AJOL.

  • Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. PubMed.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
  • Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. ResearchGate. [2]8. Selegiline. StatPearls - NCBI Bookshelf. [9]9. Pharmacology of selegiline. Wikipedia.

  • Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. PubMed Central. [7]11. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Spandidos Publications.

  • Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). PMC.
  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central.
  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Publications. [3]15. Donepezil. StatPearls - NCBI Bookshelf.

  • In vitro validation of anti-inflammatory, anti-oxidant and...
  • Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed.
  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature | Request PDF.
  • What is the mechanism of Selegiline Hydrochloride?.
  • (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Europe PMC.
  • Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. OSTI.gov.
  • MAO-Glo™ Assay Protocol. Promega. [12]23. An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC.

  • MAO-Glo™ Assay Technical Bulletin #TB345. Promega Corporation. [13]25. MAO-Glo™ Assay Technical Bulletin. Promega Corporation. [14]26. Validating the Neuroprotective Effects of Marmesinin In Vitro: A Comparative Guide. Benchchem.

  • Assay in Summary_ki. BindingDB.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
  • Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. PMC. [16]30. MAO-Glo™ Assay Systems. Promega Corporation. [15]31. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. [11]32. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.

  • Principle of Ellman's method. | Download Scientific Diagram.
  • European Journal of Medicinal Chemistry. Uniba.
  • BChE inhibition assay by Ellman's method. The butyrylcholinesterase...
  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd.
  • Inhibition of Cholinesterases by Benzothiazolone Deriv
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. [1]39. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. PMC - PubMed Central.

  • Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.
  • Sulfonyl thioureas with a benzo[d]thiazole ring as dual acetylcholinesterase/butyrylcholinesterase and human monoamine oxidase A and B inhibitors: An in vitro and in silico study. PubMed.
  • (PDF) Inhibition of Cholinesterases by Benzothiazolone Derivatives.
  • Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. PubMed.

Sources

The Strategic Significance of Substitution: A Comparative Guide to 6-Methoxybenzo[d]thiazole-2(3H)-thione and Other Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzothiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its inherent planarity and rich electronic characteristics make it a versatile starting point for the design of novel therapeutics. This guide provides an in-depth comparison of 6-Methoxybenzo[d]thiazole-2(3H)-thione with other key benzothiazole derivatives, offering insights into how subtle structural modifications can profoundly impact biological activity. We will delve into the experimental data that underpins our understanding of these molecules, focusing on their anticancer, antimicrobial, and anticonvulsant properties.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The bicyclic system of a benzene ring fused to a thiazole ring forms the benzothiazole core. This fundamental structure is not merely a passive framework; the nitrogen and sulfur heteroatoms, along with the delocalized π-electron system, actively participate in interactions with biological targets.[2] The true power of the benzothiazole scaffold lies in its amenability to substitution at various positions, most notably at the 2 and 6-positions, allowing for the fine-tuning of its pharmacological profile.[3]

Featured Compound: 6-Methoxybenzo[d]thiazole-2(3H)-thione

6-Methoxybenzo[d]thiazole-2(3H)-thione is a derivative of significant interest due to the unique combination of a methoxy group at the 6-position and a thione at the 2-position. While direct comparative experimental data for this specific molecule is limited in publicly available literature, we can infer its potential activities by examining the influence of its constituent functional groups in related benzothiazole analogs.

The methoxy group (-OCH3) at the 6-position is an electron-donating group that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Studies on other 6-methoxybenzothiazole derivatives have shown that this substitution can enhance anticancer and antimicrobial activities.[4][5] The thione group (C=S) at the 2-position, in place of a more common amino or substituted aryl group, introduces a unique set of potential interactions with biological targets, particularly through its nucleophilic sulfur atom.

Comparative Analysis: Unraveling the Structure-Activity Relationship

To understand the potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione, we will compare it to other benzothiazole derivatives where the impact of substitutions at the 2 and 6-positions has been experimentally validated.

Anticancer Activity: A Tale of Two Positions

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[6] The substitution pattern on the ring system is critical in determining the potency and selectivity of these compounds.

The Influence of 6-Position Substitution:

Electron-donating groups, such as a methoxy group, at the 6-position have been shown to enhance anticancer activity. For instance, certain 6-methoxybenzothiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4] In contrast, electron-withdrawing groups like a nitro group (-NO2) can also confer significant cytotoxicity, as seen in derivatives like 6-nitro-1,3-benzothiazole-2(3H)-thione.[7]

The Role of 2-Position Substitution:

The substituent at the 2-position plays a pivotal role in defining the mechanism of anticancer action. 2-Aminobenzothiazoles, for example, are a well-studied class with potent antitumor properties. The famed DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) exhibits nanomolar efficacy against a range of cancer cell lines. The presence of the thione group in our featured compound suggests a different mode of action, potentially involving interactions with different cellular targets than the 2-amino derivatives.

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative Class6-Position Substituent2-Position MoietyCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole-H4-AminophenylMCF-7 (Breast)0.024[8]
6-Methoxybenzothiazole Derivative-OCH3Amide/Urea LinkageVariousPotent Activity[9]
6-Nitrobenzothiazole Derivative-NO2SulfonamideMCF-7, HeLa, MG6334.5, 44.15, 36.1[4]
Benzothiazole-2-thione Derivative-HThioneNot SpecifiedAntifungal Activity[10]
Antimicrobial Activity: Targeting Microbial Proliferation

Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Impact of 6-Position on Antimicrobial Potency:

The nature of the substituent at the 6-position significantly modulates the antimicrobial efficacy. Halogen substitutions, such as fluorine or chlorine, have been shown to enhance antibacterial activity.[12] The presence of a methoxy group has also been associated with notable antibacterial and antifungal properties in certain derivatives.[13]

The Contribution of the 2-Thione Moiety:

The benzothiazole-2-thione scaffold itself has been investigated for its antimicrobial potential.[10] The sulfur atom of the thione group can act as a key pharmacophoric element, potentially interacting with microbial enzymes or other critical cellular components.

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/Derivative Class6-Position Substituent2-Position MoietyMicroorganismMIC (µg/mL)Reference
2-Aminobenzothiazole Sulfonamides-H, -ClSulfonamideS. aureus, E. coliModerate to Good[14]
6-Fluorobenzothiazole Derivative-FThiazolidinoneVariousNot Specified[12]
Benzothiazole-2-thione DerivativesVariousThioneS. aureus, Candida spp.Good Activity[10]
6-Methoxybenzothiazole Derivatives-OCH3VariousSalmonella typhiPotent Activity[13]
Anticonvulsant Activity: Modulating Neuronal Excitability

The benzothiazole nucleus is a key feature in several compounds with anticonvulsant properties.[15] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is a clinically used drug for amyotrophic lateral sclerosis that also exhibits anticonvulsant effects.

Structure-Activity Insights for Anticonvulsant Action:

Studies on 2-aminobenzothiazole derivatives have revealed that substitutions on the benzene ring significantly influence their anticonvulsant profile. While specific data on 6-methoxy derivatives is sparse in this context, the electronic and lipophilic properties imparted by this group could modulate the interaction with ion channels or receptors involved in seizure activity. The thione moiety at the 2-position represents an underexplored area in the design of benzothiazole-based anticonvulsants.

Table 3: Comparative Anticonvulsant Activity of Benzothiazole Derivatives

Compound/Derivative Class6-Position Substituent2-Position MoietySeizure ModelActivityReference
2-Aminobenzothiazole DerivativesVariousAmineMESPotent[14][16]
Riluzole Analog-OCF3AmineVariousClinically Relevant[17]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental protocols used to evaluate these compounds. Below are standardized, step-by-step methodologies for key in vitro assays.

Synthesis of Benzothiazole Derivatives

A general and versatile method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. For benzothiazole-2-thiones, a common route is the reaction of an o-aminothiophenol with carbon disulfide.

Synthesis_Workflow cluster_amino 2-Aminobenzothiazole Synthesis cluster_thione Benzothiazole-2-thione Synthesis Aniline Substituted Aniline Reaction_Amino Reaction Aniline->Reaction_Amino Thiocyanate KSCN/NH4SCN Thiocyanate->Reaction_Amino Bromine Bromine Bromine->Reaction_Amino AminoBT 2-Aminobenzothiazole Derivative Reaction_Amino->AminoBT Thiophenol o-Aminothiophenol Reaction_Thione Reaction Thiophenol->Reaction_Thione CS2 Carbon Disulfide CS2->Reaction_Thione ThioneBT Benzothiazole-2-thione Derivative Reaction_Thione->ThioneBT

Caption: General synthetic routes for 2-aminobenzothiazoles and benzothiazole-2-thiones.

In Vitro Anticancer Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vitro Antimicrobial Assay: Broth Microdilution Protocol

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Compound Preparation: Prepare serial dilutions of the benzothiazole derivatives in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Assay_Workflow cluster_anticancer Anticancer Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) Cell_Seeding Seed Cancer Cells Compound_Treatment_AC Treat with Benzothiazole Derivatives Cell_Seeding->Compound_Treatment_AC MTT_Addition Add MTT Reagent Compound_Treatment_AC->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading_AC Read Absorbance Formazan_Solubilization->Absorbance_Reading_AC IC50_Calc Calculate IC50 Absorbance_Reading_AC->IC50_Calc Compound_Dilution Prepare Serial Dilutions Inoculation Inoculate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation_AM Incubate Plate Inoculation->Incubation_AM MIC_Determination Determine MIC Incubation_AM->MIC_Determination

Caption: Workflow for in vitro anticancer and antimicrobial assays.

Concluding Remarks and Future Directions

The benzothiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. While 6-Methoxybenzo[d]thiazole-2(3H)-thione remains a molecule with underexplored potential, the analysis of its structural components in the context of other well-characterized derivatives provides a strong rationale for its investigation as a novel therapeutic agent. The electron-donating methoxy group at the 6-position, combined with the unique properties of the 2-thione moiety, suggests the potential for interesting biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione and its close analogs. Direct comparative studies against established benzothiazole derivatives are essential to elucidate its specific structure-activity relationships and to identify its potential as a lead compound for the development of new anticancer, antimicrobial, or anticonvulsant drugs. The exploration of its mechanism of action will be crucial in understanding how this unique combination of functional groups translates into a specific pharmacological profile.

References

  • Synthesis, characterization and in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed. Available from: [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. ResearchGate. Available from: [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. Available from: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

  • The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. Available from: [Link]

  • A series of novel 2-Aminobenzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. National Institutes of Health. Available from: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Available from: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprints.org. Available from: [Link]

  • Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. National Institutes of Health. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Brieflands. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available from: [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy. Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE Repository. Available from: [Link]

  • 6-Methoxy-1,3-benzothiazol-2-amine. National Institutes of Health. Available from: [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. Available from: [Link]

  • Novel benzothiazole derivatives with enhanced biological activity. Google Patents.
  • Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. Available from: [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. Available from: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available from: [Link]

  • 6-Nitro-1,3-benzothiazole-2(3H)-thione. National Institutes of Health. Available from: [Link]

  • 6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available from: [Link]

  • Benzothiazole derivative and anti-tumor use thereof. Google Patents.

Sources

A Comparative Guide to 6-Methoxybenzo[d]thiazole-2(3H)-thione and Established Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione as a Monoamine Oxidase B (MAO-B) inhibitor against the established clinical agents Selegiline, Rasagiline, and Safinamide. While direct experimental data on the MAO-B inhibitory activity of 6-Methoxybenzo[d]thiazole-2(3H)-thione is not extensively available in the public domain, this guide leverages published data on structurally related benzothiazole derivatives to provide a scientifically grounded perspective on its potential.

Introduction to Monoamine Oxidase B as a Therapeutic Target

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] In the central nervous system, the degradation of dopamine by MAO-B is a natural process. However, in neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[3][4] This makes MAO-B a significant therapeutic target for drug development.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Recent research has also highlighted the potential of benzothiazole derivatives as potent and selective MAO-B inhibitors, opening a new avenue for the development of therapeutics for neurodegenerative diseases.[6][7]

This guide aims to objectively compare the known performance of established MAO-B inhibitors with the projected potential of 6-Methoxybenzo[d]thiazole-2(3H)-thione, based on the inhibitory profiles of its close structural analogs.

Comparative Analysis of MAO-B Inhibitors

Mechanism of Action of MAO-B Inhibition

MAO-B catalyzes the oxidative deamination of monoamines. The process involves the transfer of electrons from the substrate to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, producing an imine intermediate that is then hydrolyzed to an aldehyde and ammonia, with the concomitant production of hydrogen peroxide. Inhibitors of MAO-B block this catalytic activity, thereby preventing the breakdown of dopamine.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide MAOB->H2O2 Inhibitor MAO-B Inhibitor (e.g., 6-Methoxybenzo[d]thiazole-2(3H)-thione) Inhibitor->MAOB

Caption: MAO-B metabolic pathway and point of inhibition.

Inhibitor Profiles

6-Methoxybenzo[d]thiazole-2(3H)-thione and its Analogs

While specific IC50 values for 6-Methoxybenzo[d]thiazole-2(3H)-thione are not readily found in published literature, studies on structurally similar compounds strongly suggest its potential as a MAO-B inhibitor. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their dual inhibitory effects on acetylcholinesterase (AChE) and MAO-B, with one 6-methoxy substituted compound exhibiting a potent MAO-B inhibition with an IC50 value of 27.8 ± 1.0 nM.[3][6] Furthermore, another study on 6-hydroxybenzothiazol-2-carboxamides reported highly potent and selective MAO-B inhibitors, with the most active compound displaying an IC50 of 11 nM.[7][8] These findings indicate that the 6-substituted benzothiazole scaffold is a promising pharmacophore for potent MAO-B inhibition. The thione group at the 2-position of the title compound may further influence its binding affinity and selectivity.

Selegiline

Selegiline is an irreversible inhibitor of MAO-B.[9][10] It forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[11] At therapeutic doses, it is highly selective for MAO-B over MAO-A, which reduces the risk of hypertensive crises associated with non-selective MAOIs.[10]

Rasagiline

Similar to selegiline, rasagiline is a potent, selective, and irreversible inhibitor of MAO-B.[8][12] It also acts by forming a covalent adduct with the FAD cofactor.[13] Rasagiline is not metabolized to amphetamine derivatives, which is a key difference from selegiline.[12]

Safinamide

Safinamide exhibits a unique dual mechanism of action. It is a potent, selective, and reversible inhibitor of MAO-B.[14][15] Unlike selegiline and rasagiline, its reversible nature may offer a different clinical profile. Additionally, safinamide modulates glutamate release through the blockade of voltage-gated sodium and calcium channels, which may contribute to its therapeutic effects.

Data Summary Table
Feature6-Methoxybenzo[d]thiazole-2(3H)-thione (Projected)SelegilineRasagilineSafinamide
Structure




Mechanism Reversible/Irreversible (To be determined)IrreversibleIrreversibleReversible
Potency (IC50) Potentially in the low nM range (based on analogs)[3][6][7][8]~3.5-9.3 nM (human brain)~4.7-13.5 nM (human brain)~98 nM (human brain)[14]
Selectivity Potentially high for MAO-B (based on analogs)High for MAO-B at therapeutic dosesHigh for MAO-BHigh for MAO-B
Key Features Benzothiazole scaffold with potential for multi-target activity.Metabolized to amphetamine derivatives.Not metabolized to amphetamine derivatives.Dual mechanism: MAO-B inhibition and glutamate release modulation.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a common fluorometric method for determining the in vitro inhibitory activity of a test compound against human MAO-B.

Principle of the Assay

The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine or p-tyramine). The H₂O₂ is then detected using a probe that fluoresces upon oxidation by horseradish peroxidase (HRP). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a working solution of human recombinant MAO-B enzyme in assay buffer.

    • Prepare a working solution of the MAO substrate in assay buffer.

    • Prepare a detection reagent containing the fluorescent probe and HRP in assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound or vehicle control (for uninhibited reaction) to the wells of a 96-well microplate.

    • Add the MAO-B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and initiate fluorescence development by adding the detection reagent.

    • Incubate for a further 10-15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MAO-B Enzyme Add_Enzyme Add MAO-B Enzyme (Pre-incubation) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Prep_Detection Prepare Detection Reagent Add_Detection Add Detection Reagent Prep_Detection->Add_Detection Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Incubate->Add_Detection Read_Fluorescence Read Fluorescence Add_Detection->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for in vitro MAO-B inhibition assay.

Expert Insights and Future Directions

As a Senior Application Scientist, the emergence of the benzothiazole scaffold as a source of potent MAO-B inhibitors is a compelling development. The data from analogs of 6-Methoxybenzo[d]thiazole-2(3H)-thione suggest that this class of compounds warrants significant further investigation. The key to advancing this research lies in a systematic structure-activity relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties.

Beyond simple potency, the reversibility of inhibition is a critical parameter. While irreversible inhibitors like selegiline and rasagiline have proven clinical efficacy, reversible inhibitors may offer a different safety profile, potentially reducing the risk of long-lasting side effects. The thione moiety in 6-Methoxybenzo[d]thiazole-2(3H)-thione could influence its interaction with the FAD cofactor and determine the nature of its inhibition.

Future research should focus on the synthesis and direct biological evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione and a library of its derivatives. This would involve:

  • In vitro profiling: Determining IC50 values against both MAO-B and MAO-A to establish potency and selectivity.

  • Mechanism of inhibition studies: Differentiating between reversible and irreversible inhibition.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of neurodegeneration.

  • Multi-target profiling: Investigating the potential for these compounds to interact with other relevant targets in neurodegenerative diseases, such as amyloid-beta aggregation or neuroinflammation.

Conclusion

References

  • Monoamine oxidase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor]
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03803j]
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jpbs/papers/Vol10-issue2/Version-3/F010232831.pdf]
  • Monoamine Oxidase Inhibitors (MAOIs) - Mayo Clinic. [URL: https://www.mayoclinic.org/diseases-conditions/depression/in-depth/maois/art-20043992]
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764438/]
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31884142/]
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents - ResearchGate. [URL: https://www.researchgate.net/publication/319484803_Convenient_route_synthesis_of_some_new_benzothiazole_derivatives_and_their_pharmacological_screening_as_antimicrobial_agents]
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04511a]
  • A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives - Benchchem. [URL: https://www.benchchem.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas - AVESİS. [URL: https://avesis.anadolu.edu.tr/yayin/7d7a31f7-d035-4303-9d93-3765a0446e10/synthesis-of-novel-benzothiazole-derivatives-and-investigation-of-their-enzyme-inhibitory-effects-against-alzheimer-s-disease]
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273392/]
  • Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - ResearchGate. [URL: https://www.researchgate.net/publication/378453472_Novel_6-hydroxybenzothiazol-2-carboxamides_as_potent_and_selective_monoamine_oxidase_B_inhibitors_endowed_with_neuroprotective_activity]
  • Selegiline - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541088/]
  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. [URL: https://www.parkinsons.org.
  • Rasagiline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rasagiline]
  • Safinamide: an add-on treatment for managing Parkinson's disease - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894752/]
  • Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39520616/]
  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2739712/]
  • The novel mechanism of action from safinamide in Parkinson's disease (PD). [URL: https://www.researchgate.net/figure/The-novel-mechanism-of-action-from-safinamide-in-Parkinsons-disease-PD-14_fig1_350085442]
  • New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34949216/]
  • (PDF) Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - ResearchGate. [URL: https://www.researchgate.net/publication/49601007_Pharmacology_of_Rasagiline_a_New_MAO-B_Inhibitor_Drug_for_the_Treatment_of_Parkinson's_Disease_with_Neuroprotective_Potential]
  • The pharmacology of selegiline - ResearchGate. [URL: https://www.researchgate.net/publication/371720493_The_pharmacology_of_selegiline]
  • Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole - ResearchGate. [URL: https://www.researchgate.
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. - ResearchGate. [URL: https://www.researchgate.net/publication/343048924_Design_Synthesis_Characterization_and_Biological_Evaluation_of_6-Methoxy-2-aminobenzothioate_derivatives_against_certain_bacterial_strains]
  • Mechanism of Neuroprotective Action of the anti-Parkinson Drug Rasagiline and Its Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15629471/]
  • Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients - VJNeurology. [URL: https://vjneurology.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/910/mak296bul.pdf]
  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-selegiline-hydrochloride]
  • Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease - American Health & Drug Benefits. [URL: https://www.ahdbonline.

Sources

A Researcher's Comparative Guide to the Structure-Activity Relationship of 6-Methoxybenzo[d]thiazole-2(3H)-thione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a privileged bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring.[1][2] This core structure is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5][6] The versatility of the benzothiazole nucleus allows it to interact with a diverse range of molecular targets, making it a focal point in medicinal chemistry and drug discovery.[7][8] Within this class, analogs of 6-Methoxybenzo[d]thiazole-2(3H)-thione (6-MeO-BTT) have emerged as a particularly interesting series, demonstrating significant potential in various therapeutic areas, especially oncology.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 6-MeO-BTT analogs. We will dissect the role of specific structural modifications, compare their biological performance with supporting data, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Core Scaffold: Understanding the Pharmacophore

The fundamental 6-MeO-BTT structure consists of three key regions that are amenable to chemical modification, each influencing the compound's overall physicochemical properties and biological activity:

  • The Benzene Ring: The methoxy group (-OCH₃) at the C-6 position is a critical feature. Its electron-donating nature influences the electron density of the entire ring system. Modifications at this position, or others (C-4, C-5, C-7), can drastically alter target affinity and selectivity.

  • The N-3 Position: The nitrogen atom of the thiazole ring is a common site for substitution. Introducing different alkyl or aryl groups at this position can modulate lipophilicity, steric bulk, and hydrogen bonding capacity, which are crucial for membrane permeability and target engagement.

  • The C-2 Thione Group: The exocyclic sulfur atom (C=S) is a key hydrogen bond acceptor and can participate in metal chelation. While less commonly modified, its replacement can lead to entirely different classes of compounds (e.g., the corresponding -one or -imine).

The general SAR for these analogs can be visually summarized, highlighting the key modification points and their observed impact on biological activity.

SAR_Summary cluster_0 Structure-Activity Relationship of 6-MeO-BTT Analogs Core N3_label N-3 Substitution: - Modulates lipophilicity & cell permeability. - Linker length and amine ring size are critical for receptor binding affinity. C6_label C-6 Position: - Methoxy group is often favorable. - Essential for antiproliferative activity. - Other substituents (e.g., -NH4+, -Cl) alter selectivity and potency. C2_label C-2 Position: - Often substituted with amino or thio-linked groups. - These groups can carry diverse side chains (aryl, heterocyclic) that profoundly impact potency. p_n3 p_n3->N3_label p_c6 p_c6->C6_label p_c2 p_c2->C2_label

Caption: Key sites for modification on the benzothiazole scaffold.

Comparative Analysis of Antiproliferative Activity

A primary focus for 6-MeO-BTT analogs has been their application as anticancer agents.[3][9] The mechanism often involves the induction of apoptosis and inhibition of critical signaling pathways.[8][10] The following table summarizes experimental data from various studies, comparing the cytotoxic effects of different analogs against human cancer cell lines.

Causality Behind Experimental Choices: The selection of cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast) is deliberate. These lines represent common and distinct cancer types, allowing for an assessment of both broad-spectrum activity and potential tissue selectivity. The use of a non-cancerous cell line (like NIH3T3) is a critical control to determine the selectivity index (SI)—a measure of a compound's toxicity toward cancer cells versus normal cells.[7] A higher SI is a hallmark of a promising therapeutic candidate.

Table 1: Comparative in vitro Cytotoxicity of 6-MeO-BTT Analogs and Related Derivatives

Compound/Analog DescriptionC-6 SubstituentN-3/C-2 MoietyTarget Cell LineIC₅₀ / ED₅₀ (µM)Selectivity vs. Normal CellsReference
Lead Compound Analog 6-NH₄⁺2-(2-hydroxyphenyl)HeLaSub-micromolarSelective[9]
Quinazolinone Hybrid (Cpd 45) Linked via C-5 to quinazolinone2-aminoA549 (Lung)0.44Superior to Doxorubicin[10]
Quinazolinone Hybrid (Cpd 45) Linked via C-5 to quinazolinone2-aminoH1975 (Lung)>10-[10]
Quinazolinone Hybrid (Cpd 45) Linked via C-5 to quinazolinone2-aminoBEAS-2B (Normal)2.05SI = 4.66[10]
Acylhydrazone (Cpd 4d) 5-Cl (related scaffold)2-thio-acylhydrazoneC6 (Glioma)1.89SI > 13.2[7]
Acylhydrazone (Cpd 4d) 5-Cl (related scaffold)2-thio-acylhydrazoneNIH3T3 (Normal)>25-[7]
Naphthoquinone Hybrid 6-MeO2-aminomethyl-naphthoquinoneL1210 (Leukemia)~1.0Not specified[11]
Naphthoquinone Hybrid 6-MeO2-aminomethyl-naphthoquinoneSNU-1 (Stomach)~2.5Not specified[11]
Doxorubicin (Reference) --A549 (Lung)0.52SI = 0.42[10]
Cisplatin (Reference) --C6 (Glioma)3.52-[7]

Key SAR Insights from the Data:

  • Importance of the Benzene Ring Substitution: The introduction of substituents on the benzene ring is crucial for antiproliferative activity.[9] As seen with compound 45, linking a bulky quinazolinone moiety via the benzothiazole core results in potent and selective activity against A549 lung cancer cells.[10]

  • Role of the C-2 Position: Elaborate side chains at the C-2 position, such as the acylhydrazone in compound 4d, can confer high potency and excellent selectivity. The 5-chloro substitution on this related scaffold enhances cytotoxic activity.[7]

  • Selectivity is Key: Compound 45 and 4d demonstrate significantly better selectivity indices than the standard chemotherapeutic drug doxorubicin.[7][10] This is a critical parameter, as it suggests a wider therapeutic window and potentially fewer side effects.

Mechanistic Insights: Pathway Inhibition

The anticancer effects of these compounds are not merely cytotoxic; they are often rooted in the specific inhibition of signaling pathways vital for cancer cell survival and proliferation. Studies have shown that benzothiazole derivatives can modulate pathways such as ALK/PI3K/AKT and NF-κB/COX-2/iNOS.[8][10]

For instance, the highly active compound 45 was found to inhibit the ALK/PI3K/AKT signaling cascade in A549 cells.[10] This pathway is a central regulator of cell growth, survival, and proliferation. Its inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis, a form of programmed cell death.

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK) GF->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes Inhibitor 6-MeO-BTT Analog (e.g., Compound 45) Inhibitor->Receptor INHIBITS

Caption: Inhibition of the ALK/PI3K/AKT pathway by a benzothiazole analog.

Experimental Protocols & Workflow

To ensure scientific rigor, the methods used to synthesize and evaluate these compounds must be robust and reproducible. The following sections detail a general synthesis procedure and a standard biological assay.

This protocol is a foundational method for creating the core scaffold, which can then be used for further derivatization. It is based on the reaction of p-Anisidine with a thiocyanate salt followed by oxidative cyclization.[12]

Trustworthiness through Self-Validation: Each step includes a validation checkpoint (e.g., TLC, melting point, spectral analysis) to confirm the reaction's success and the intermediate's purity before proceeding. This iterative validation is crucial for a reliable synthesis.

Step-by-Step Protocol:

  • Starting Materials: p-Anisidine, ammonium thiocyanate, glacial acetic acid, bromine.

  • Step 1: Formation of Thiourea Intermediate.

    • Dissolve p-Anisidine (1 equiv.) in glacial acetic acid.

    • Add ammonium thiocyanate (1.1 equiv.) to the solution and stir at room temperature for 30 minutes.

    • Heat the mixture under reflux for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid precipitate, wash with water, and dry to yield the thiourea intermediate.

  • Step 2: Oxidative Ring Closure.

    • Suspend the dried thiourea intermediate in a suitable solvent like chloroform or acetic acid.

    • Cool the suspension in an ice bath.

    • Add a solution of bromine (2 equiv.) in the same solvent dropwise with constant stirring. Maintain the temperature below 10°C. Causality Note: The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring, forming the thiazole core.

    • After the addition is complete, stir the reaction at room temperature for 8-12 hours.

    • Neutralize the reaction mixture with an appropriate base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove salts, and dry.

  • Step 3: Purification & Characterization.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methoxybenzothiazole.

    • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

workflow cluster_workflow Synthesis and Screening Workflow start Synthesize Analog Library purify Purify & Characterize (HPLC, NMR, MS) start->purify plate Seed Cancer & Normal Cells in 96-well plates purify->plate treat Treat cells with serial dilutions of compounds for 48-72h plate->treat incubate Add MTT Reagent (Incubate 3-4h) treat->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ values & Selectivity Index (SI) read->analyze sar Establish Structure-Activity Relationship (SAR) analyze->sar

Caption: A typical workflow for synthesis and in vitro screening.

Step-by-Step Protocol:

  • Cell Culture: Plate human cancer cells (e.g., A549) and a normal control cell line (e.g., BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the compound-containing medium. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the same concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The 6-methoxybenzo[d]thiazole-2(3H)-thione scaffold and its analogs represent a highly promising class of compounds for drug development, particularly in oncology. The structure-activity relationship studies reveal that targeted modifications at the C-2, N-3, and C-6 positions are effective strategies for enhancing potency and selectivity.[13][9] The ability of these compounds to inhibit critical cancer-related signaling pathways like ALK/PI3K/AKT underscores their potential as targeted therapeutic agents rather than non-specific cytotoxic drugs.[10]

Future research should focus on:

  • Optimizing Pharmacokinetics: While in vitro potency is high, future work must focus on modifying these scaffolds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

  • Exploring New Targets: The versatility of the benzothiazole ring suggests it could be adapted to inhibit other targets, such as different kinases or enzymes involved in metabolic disorders.[14][15]

  • Combination Therapies: Evaluating the synergistic effects of lead benzothiazole analogs with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.

This guide provides a framework for understanding and advancing the development of this important class of molecules. The provided data and protocols serve as a foundation for researchers to build upon, fostering further innovation in the field.

References

  • Kandile, M. H., Mohamed, M. I., Ismaeel, H. M., & Ahmed, M. I. (2017). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Institutes of Health.[Link]

  • Patil, V., Asrondkar, A., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal.[Link]

  • Gayathri, D., Jeyam, M., Raaman, N., Velmurugan, D., & Ravikumar, K. (2006). 6-Methoxy-1,3-benzoxazol-2(3H)-one.
  • Zahid, H., A. Manan, M. Arshad, S. Yousaf, and I. H. Bukhari. "Benzothiazole derivatives as anticancer agents." Expert Review of Anticancer Therapy (2019). [Link]

  • Perin, N., et al. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.[Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the (a)... [Link]

  • Khalil, A. M., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry.[Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.[Link]

  • Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.[Link]

  • Pecic, S., et al. (2023). Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs As Multi-Target Ligands To Alleviate Pain Without Affecting Normal Behavior. ScholarWorks.[Link]

  • Reddy, R. S. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.[Link]

  • Chung, Y. S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. PubMed.[Link]

  • Patil, V., Asrondkar, A., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar.[Link]

  • Li, X., et al. (2016). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central.[Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.[Link]

  • Al-Ostath, R., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health.[Link]

  • Yurttaş, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.[Link]

  • Google Patents. (2018).
  • Jung, K.-Y., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.[Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][13][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.[Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.[Link]

  • Zahid, H., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE.[Link]

  • Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health.[Link]

  • Al-Issa, S. A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.[Link]

  • Li, M., et al. (2007). 6-Nitro-1,3-benzothiazole-2(3H)-thione. National Institutes of Health.[Link]

Sources

analytical methods for 6-Methoxybenzo[d]thiazole-2(3H)-thione characterization.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione

For researchers, medicinal chemists, and quality control professionals, the unambiguous characterization of heterocyclic compounds is a foundational requirement for advancing drug discovery and materials science. 6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS No. 2182-73-2), a key scaffold in the synthesis of pharmacologically active agents, demands a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[1][2] This guide provides a comparative overview of the essential analytical techniques, grounded in established principles and supported by experimental data from related benzothiazole structures. We will explore the causality behind methodological choices, offering a logical workflow for comprehensive characterization.

Before delving into the analytical techniques, it is crucial to understand the molecule's key structural features, which dictate the expected spectroscopic and chromatographic behavior. The molecule, with a formula of C₈H₇NOS₂ and a molecular weight of approximately 197.28 g/mol , comprises a fused benzothiazole ring system, a methoxy (-OCH₃) group at the 6-position, and a thione (C=S) group at the 2-position.[1] The presence of aromatic protons, an N-H proton, a methoxy group, and distinct functional groups like the thione and thioether within the ring system provides multiple handles for spectroscopic analysis.

Unveiling the Structure: A Spectroscopic Toolkit

Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is unparalleled for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzothiazole derivatives due to its ability to dissolve a wide range of organic compounds and to clearly resolve N-H protons, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[3][4]

¹H NMR Spectroscopy provides a proton census. For this molecule, we anticipate:

  • Aromatic Protons: Three distinct signals in the δ 7.0–8.0 ppm range, corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will reveal their coupling relationships.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8–4.0 ppm, integrating to three protons.[5]

  • N-H Proton: A broad singlet at a downfield chemical shift (often > δ 12.0 ppm), characteristic of a thioamide-like proton.[3]

¹³C NMR Spectroscopy maps the carbon skeleton. Key expected signals include:

  • Thione Carbon (C=S): A highly deshielded signal, typically found far downfield (>180 ppm).

  • Aromatic Carbons: Multiple signals in the δ 110–155 ppm range. The carbon bearing the methoxy group (C6) and the carbons of the thiazole ring (C2, C3a, C7a) will have distinct chemical shifts.

  • Methoxy Carbon: A signal around δ 55–56 ppm.[6]

Trustworthiness through Self-Validation: The combination of ¹H, ¹³C, and 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provides a self-validating system. COSY confirms proton-proton connectivities, while HSQC links each proton directly to its attached carbon, leaving no ambiguity in assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • Data Acquisition: Record ¹H, ¹³C, COSY, and HSQC spectra at room temperature.

  • Data Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: The C=S (thione) stretch is a key diagnostic peak, though it can be weak and variable. It is often found in the 1250-1050 cm⁻¹ region. Its identification is strengthened by the simultaneous presence of other expected vibrations. For benzothiazole derivatives, characteristic peaks include C=N, aromatic C=C, and C-S stretches.[8][9]

Expected Vibrational Bands for 6-Methoxybenzo[d]thiazole-2(3H)-thione:

  • N-H Stretch: A moderate to broad band around 3100-3300 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methoxy): Sharp peaks just below 3000 cm⁻¹ (~2950, 2850 cm⁻¹).

  • C=N Stretch: A strong band around 1590-1610 cm⁻¹.[8]

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.[10]

  • C=S Stretch (Thione): A band in the 1250-1050 cm⁻¹ range.[10]

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1220-1270 cm⁻¹.[8]

  • C-S Stretch: A band around 740-760 cm⁻¹.[8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal preparation, or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.[7]

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands corresponding to the expected functional groups.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The benzothiazole core is a strong chromophore.

Expertise & Experience: The position of the maximum absorbance (λmax) is sensitive to the solvent and the substitution on the aromatic ring. For benzothiazole derivatives, multiple absorption bands are typically observed between 220 and 330 nm, corresponding to π→π* and n→π* electronic transitions.[8]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Identify the λmax values and calculate the molar absorptivity (ε) if the concentration is known.

Purity and Identity Confirmation: Chromatography and Mass Spectrometry

While spectroscopy provides structural detail, chromatography and mass spectrometry are essential for assessing purity and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive method for determining the purity of a sample by separating it from any potential impurities.

Expertise & Experience: A reverse-phase C18 column is the workhorse for analyzing molecules of this polarity. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation and sharp peak shapes, is a standard starting point. Detection is typically performed with a UV detector set to one of the compound's λmax values. Purity is determined by the area percentage of the main peak.[11]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).[11]

  • Mobile Phase: A gradient elution, for example, starting from 95:5 Water:Acetonitrile and ramping to 5:95 Water:Acetonitrile over 15-20 minutes.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram. The purity is calculated as the relative area of the main peak.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition.

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.[5][6] For 6-Methoxybenzo[d]thiazole-2(3H)-thione (C₈H₇NOS₂), the expected monoisotopic mass of the [M+H]⁺ ion is approximately 198.0042. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high accuracy (typically <5 ppm error), confirming the elemental formula and ruling out other possibilities.[11] Coupling HPLC with MS (LC-MS) is a powerful combination, providing purity and mass information simultaneously.[11]

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical and thermal properties.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity of a crystalline solid. A sharp melting endotherm on the DSC thermogram is indicative of a pure compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. It is used to assess thermal stability and decomposition patterns. Studies on related benzothiazole derivatives have shown decomposition events occurring at elevated temperatures.[12]

Comparative Summary and Workflow

No single technique is sufficient for full characterization. The strength of a characterization package lies in the orthogonal nature of the data, where each method validates the others.

Table 1: Comparison of Analytical Methods

MethodInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Precise atomic connectivity, chemical environmentUnambiguous structure elucidationRequires soluble sample, relatively low sensitivity
FTIR Presence of functional groupsFast, requires minimal sample, versatileProvides connectivity, not a complete structure
Mass Spec. Molecular weight and elemental formulaHigh sensitivity, high accuracy (HRMS)Provides little structural information on its own
HPLC Purity, number of componentsHigh resolution, quantitativeRequires method development, identifies but doesn't fully characterize impurities
UV-Vis Information on the conjugated systemSimple, good for quantificationLimited structural information, not very specific
Thermal (DSC/TGA) Melting point, thermal stability, purityQuantitative physical propertiesDoes not provide structural information
X-ray Cryst. Absolute 3D structure in solid stateDefinitive structural proofRequires a suitable single crystal, time-consuming

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

G cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Physicochemical & Definitive Structure LCMS LC-MS Analysis Purity Purity Check (HPLC) LCMS->Purity MW Molecular Weight (MS) LCMS->MW NMR NMR Spectroscopy (1H, 13C, 2D) LCMS->NMR Step 2a (Identity Confirmed) FTIR FTIR Spectroscopy LCMS->FTIR Step 2b UVVIS UV-Vis Spectroscopy LCMS->UVVIS Step 2c Thermal Thermal Analysis (DSC/TGA) NMR->Thermal Step 3 FTIR->Thermal Step 3 UVVIS->Thermal Step 3 Xray Single Crystal X-ray (If required & possible) Thermal->Xray Optional Step 4 Report Final Characterization Report Thermal->Report Xray->Report Synthesis Synthesized Compound Synthesis->LCMS Step 1

Caption: Logical workflow for compound characterization.

Key Structural Features and Expected Signals

This diagram links the key parts of the molecule to their expected analytical signals.

G cluster_mol 6-Methoxybenzo[d]thiazole-2(3H)-thione cluster_signals Expected Analytical Signals mol A Aromatic Protons 1H NMR: δ 7-8 ppm 13C NMR: δ 110-150 ppm mol->A Benzene Ring B N-H Proton 1H NMR: >12 ppm (broad) FTIR: ~3200 cm-1 mol->B N-H C Thione C=S 13C NMR: >180 ppm FTIR: ~1150 cm-1 mol->C C=S D Methoxy Group 1H NMR: ~3.9 ppm (singlet) 13C NMR: ~56 ppm FTIR: ~2900, 1250 cm-1 mol->D -OCH3

Sources

A Comparative Guide to the LC-MS Analysis of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for 6-Methoxybenzo[d]thiazole-2(3H)-thione, a significant benzothiazole derivative.[1] We will delve into an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method, offering a detailed protocol and rationale, while also presenting a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to 6-Methoxybenzo[d]thiazole-2(3H)-thione and its Analytical Importance

6-Methoxybenzo[d]thiazole-2(3H)-thione, with the molecular formula C8H7NOS2 and a molecular weight of approximately 197.28 g/mol , belongs to the benzothiazole class of heterocyclic compounds.[1] This class is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The accurate determination of such molecules is paramount for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing.

LC-MS stands out as a premier analytical technique for this purpose due to its inherent high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.

Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

An optimized LC-MS method provides the necessary sensitivity and selectivity for the reliable quantification of 6-Methoxybenzo[d]thiazole-2(3H)-thione in various sample matrices. The following protocol is designed to achieve excellent chromatographic resolution and robust mass spectrometric detection.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • A stock solution of 1 mg/mL of 6-Methoxybenzo[d]thiazole-2(3H)-thione is prepared in a suitable organic solvent such as acetonitrile or methanol.

  • Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • For biological samples, a protein precipitation or liquid-liquid extraction step is recommended to minimize matrix effects.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the benzothiazole core, while its interactions can be modulated by the mobile phase composition.[2][3][4]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile The formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for benzothiazole derivatives.[1][5][6][7]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, providing high selectivity and sensitivity.

  • Precursor Ion: The protonated molecule [M+H]+ of 6-Methoxybenzo[d]thiazole-2(3H)-thione (m/z ≈ 198.0).

  • Product Ions: Specific product ions for fragmentation need to be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations would involve the loss of the methoxy group or cleavage of the thiazole ring.

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven efficacy in retaining and separating moderately polar to nonpolar compounds like benzothiazole derivatives. The use of a gradient elution with acetonitrile and water allows for the efficient elution of the target analyte while separating it from potential interferences. Formic acid is a common mobile phase additive that improves peak shape and promotes ionization. ESI is the preferred ionization technique for polar and semi-polar molecules, making it ideal for this compound. The MRM scan mode is the gold standard for quantification in complex matrices due to its ability to filter out background noise and selectively monitor for the analyte of interest.

Workflow Diagram

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Stock Stock Solution (1 mg/mL) Standards Working Standards (1-1000 ng/mL) Stock->Standards Sample Biological Sample Extraction Protein Precipitation / LLE Sample->Extraction Injector Autosampler Extraction->Injector Column C18 Reverse-Phase Column Injector->Column ESI Electrospray Ionization (ESI+) Column->ESI Pump HPLC Pump Pump->Injector Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

Caption: LC-MS/MS workflow for the analysis of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Alternative Analytical Methods and Comparative Analysis

While LC-MS is the preferred method for its sensitivity and selectivity, other techniques can be employed depending on the specific analytical requirements, available instrumentation, and sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which 6-Methoxybenzo[d]thiazole-2(3H)-thione does.

The liquid chromatography conditions (column, mobile phase, flow rate, etc.) can be similar to the LC-MS method described above. The key difference lies in the detection method.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) for 6-Methoxybenzo[d]thiazole-2(3H)-thione. The λmax would need to be determined experimentally by scanning a standard solution.

FeatureLC-MSHPLC-UVJustification
Sensitivity Very High (pg to fg level)Moderate (ng to µg level)MS detectors are inherently more sensitive than UV detectors.
Selectivity Very HighModerateMS provides structural information based on mass-to-charge ratio and fragmentation, offering superior selectivity over UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[8]
Matrix Effects Can be significant but manageable with proper sample preparation and internal standards.Less susceptible to ion suppression/enhancement, but can be affected by matrix components that absorb at the same wavelength.The ionization process in LC-MS is more prone to interference from matrix components than UV detection.
Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.Mass spectrometers are more complex and expensive instruments than UV detectors.
Confirmation Provides confirmation of analyte identity through mass and fragmentation pattern.Relies on retention time matching, which is less definitive.The structural information from MS provides a higher degree of confidence in analyte identification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 6-Methoxybenzo[d]thiazole-2(3H)-thione, its applicability would depend on its thermal stability and volatility.

  • Volatility: The compound may require derivatization to increase its volatility for efficient transport through the GC column.

  • Thermal Stability: The high temperatures of the GC inlet and column could potentially cause degradation of the analyte.

  • Ionization: Electron Ionization (EI) is typically used in GC-MS, which can lead to extensive fragmentation, providing a characteristic fingerprint for identification but potentially a less abundant molecular ion.

FeatureLC-MSGC-MSJustification
Analyte Scope Wide range of polar and non-polar compounds.Primarily for volatile and thermally stable compounds.LC separates compounds in the liquid phase, accommodating a broader range of polarities and thermal stabilities.[9][10][11]
Sample Preparation Often simpler, involving dissolution and filtration.May require more complex derivatization steps.Derivatization adds time and potential for error to the sample preparation workflow.
Sensitivity Generally higher for non-volatile compounds.Can be very high for volatile analytes.The choice depends on the specific compound and matrix.
Chromatography Liquid-phase separation offers more flexibility in stationary and mobile phases.Gas-phase separation provides high-resolution chromatography for volatile compounds.The separation mechanisms are fundamentally different.
Summary of Performance Comparison
Analytical MethodSensitivitySelectivityThroughputCostPrimary Application
LC-MS/MS ExcellentExcellentHighHighQuantitative analysis in complex matrices, metabolite identification.
HPLC-UV GoodModerateHighLowRoutine quality control, analysis of less complex samples.
GC-MS Good-Excellent (analyte dependent)ExcellentModerate-HighModerateAnalysis of volatile and thermally stable compounds.

Conclusion

For the comprehensive and sensitive analysis of 6-Methoxybenzo[d]thiazole-2(3H)-thione, LC-MS/MS is the superior analytical technique . Its unparalleled sensitivity and selectivity make it the method of choice for demanding applications in drug development and research, particularly when dealing with complex biological matrices. While HPLC-UV offers a cost-effective alternative for routine analysis of simpler samples, and GC-MS may be suitable under specific conditions, neither can match the overall performance and confidence in results provided by LC-MS/MS.

The choice of analytical method should always be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational knowledge for making an informed decision and for the successful implementation of a robust analytical strategy for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

References

  • Slideshare. Ich guidelines for validation final. (URL: [Link])

  • ACS Publications. Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. (URL: [Link])

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • PubMed. Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization-High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. (URL: [Link])

  • ResolveMass Laboratories Inc. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (URL: [Link])

  • MS-Insight. LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (URL: [Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • ResearchGate. Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. (URL: [Link])

  • Patsnap Synapse. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. (URL: [Link])

  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. (URL: [Link])

  • ResearchGate. Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (URL: [Link])

  • Arabian Journal of Chemistry. Analytical techniques in pharmaceutical analysis: A review. (URL: [Link])

  • Pharmaguideline. Different Techniques of Analysis. (URL: [Link])

  • Longdom. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (URL: [Link])

  • IntechOpen. Analytical Techniques in Pharmaceutical Analysis. (URL: [Link])

  • Arabian Journal of Chemistry. Analytical techniques in pharmaceutical analysis: A review. (URL: [Link])

  • PMC. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (URL: [Link])

  • SciSpace. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (URL: [Link])

  • ResearchGate. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (URL: [Link])

  • LCGC International. Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Benzothiazole Chemistry

6-Methoxybenzo[d]thiazole-2(3H)-thione is a member of the benzothiazole family, a class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1][2] Benzothiazoles are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[3][4][5] In any research or drug development pipeline, the chemical purity of a lead compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, or failed experiments, making a multi-faceted approach to purity verification essential.

This guide provides an in-depth comparison of the critical analytical techniques used to confirm the purity of 6-Methoxybenzo[d]thiazole-2(3H)-thione. As a self-validating system, no single method is sufficient. Instead, we will explore how chromatographic, spectroscopic, and thermal analysis techniques provide orthogonal data points that, when combined, create a high-confidence purity profile.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment in synthetic chemistry. Its power lies in its ability to separate the target compound from non-volatile impurities and degradation products. For a molecule like 6-Methoxybenzo[d]thiazole-2(3H)-thione, a reverse-phase (RP-HPLC) method is ideal. The non-polar C18 stationary phase effectively retains the aromatic benzothiazole core, while a gradient of polar (water/acid) and non-polar (acetonitrile or methanol) mobile phases allows for the elution and separation of compounds based on their hydrophobicity. The goal is to develop a method that resolves the main peak from all other components, allowing for quantification by peak area percentage.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Columns:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

  • Detection: Monitor at 254 nm and 280 nm, common wavelengths for aromatic systems.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity level of >95% is generally required for biological screening.[6]

Data Interpretation
  • A Pure Sample: Exhibits a single, sharp, symmetrical peak at a specific retention time.

  • An Impure Sample: Shows additional smaller peaks, indicating the presence of other components. The area percentage of these peaks corresponds to their relative concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~1mg) s2 Dissolve in Solvent (1 mL ACN/H2O) s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 a1 Inject 10 µL onto C18 Column s3->a1 Sample a2 Run Gradient (5-95% ACN) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate Area % d1->d2 end Result d2->end Purity Report

Caption: HPLC workflow for purity analysis.

Structural Integrity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC confirms the number of components, it doesn't verify the structure of the main peak. NMR spectroscopy is the gold standard for structural elucidation. For 6-Methoxybenzo[d]thiazole-2(3H)-thione, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Purity is assessed by comparing the obtained spectrum to a reference spectrum of a known pure standard and by looking for small, unassignable peaks that indicate impurities. The presence of a broad singlet around 13.6 ppm in DMSO-d6 is characteristic of the thiol proton, confirming the thione-thiol tautomerism common in these structures.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H/S-H proton.[7]

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Data Interpretation (Based on Literature for 6-Methoxybenzo[d]thiazole-2-thiol)[7]
  • ¹H NMR (Expected Signals):

    • ~13.6 ppm (broad singlet, 1H, SH/NH)

    • ~7.3 ppm (singlet, 1H, aromatic)

    • ~7.2 ppm (doublet, 1H, aromatic)

    • ~7.0 ppm (doublet of doublets, 1H, aromatic)

    • ~3.8 ppm (singlet, 3H, -OCH₃) (Note: The methoxy signal was not explicitly listed in the primary reference but is expected in this region).

  • ¹³C NMR (Expected Signals): ~188.8, 157.1, 135.7, 131.2, 115.2, 113.5, 106.4, 56.2 ppm.

  • Purity Assessment: The absence of signals that do not correspond to the structure or the solvent is a strong indicator of high purity. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.

NMR_Workflow s1 Dissolve 5-10 mg in DMSO-d6 a1 Acquire 1H & 13C Spectra s1->a1 d1 Process FID (FT, Phasing) a1->d1 d2 Compare to Reference Data [1] d1->d2 d3 Identify Impurity Signals d2->d3 end Result d3->end Structural Confirmation & Purity Assessment

Caption: NMR workflow for structural validation.

Molecular Weight Verification: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula, offering an even higher degree of confidence.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source or analyze the eluent from an LC-MS system.

  • Detection: Scan for positive ions. The expected exact mass for C₈H₇NOS₂ is 197.00. The protonated molecule [M+H]⁺ should be observed at m/z 198.00.

Data Interpretation
  • Confirmation of Identity: A strong signal at the expected m/z value confirms the molecular weight.

  • Impurity Detection: The presence of other significant ions may indicate impurities or fragmentation, requiring further investigation.

Physical Property Confirmation: Melting Point Analysis

Expertise & Experience: Melting point is a classic, simple, and powerful indicator of purity. A pure crystalline solid has a sharp and reproducible melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This method is excellent for a rapid, initial assessment of sample purity.

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a slow, steady rate (1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Data Interpretation
  • Expected Value: The literature melting point for 6-Methoxybenzo[d]thiazole-2-thiol is 193–196 °C.[7]

  • Purity Assessment: A sharp melting range consistent with the literature value indicates high purity. A broad range (e.g., > 3 °C) or a significantly lower range suggests the presence of impurities.

Comparative Data: 6-Methoxybenzo[d]thiazole-2(3H)-thione vs. Alternatives

To provide context, it is useful to compare the analytical properties of the target compound with structurally related and commercially available alternatives. This comparison helps researchers anticipate the analytical behavior of this class of compounds.

Compound Structure Molecular Weight ( g/mol ) Expected Melting Point (°C) Key Analytical Features
6-Methoxybenzo[d]thiazole-2(3H)-thione Methoxy group at C6197.28193–196[7]Methoxy signal (~3.8 ppm) in ¹H NMR is a key identifier.
2-Mercaptobenzothiazole Unsubstituted167.25182–183[7]Simpler aromatic region in ¹H NMR compared to substituted analogs.
6-Chlorobenzo[d]thiazole-2-thiol Chloro group at C6201.70239–241[7]Higher melting point due to stronger intermolecular forces.
6-Nitrobenzo[d]thiazole-2(3H)-thione Nitro group at C6212.25>300 (Decomposes)The electron-withdrawing nitro group significantly alters chemical shifts and reactivity.[8]

Conclusion: A Triad of Purity Confirmation

Confirming the purity of a research compound like 6-Methoxybenzo[d]thiazole-2(3H)-thione requires a synergistic analytical approach. The triad of chromatographic purity (HPLC) , structural integrity (NMR) , and identity confirmation (MS and Melting Point) provides a robust and self-validating dataset. HPLC quantifies the presence of other components, NMR confirms that the primary component is indeed the correct structure, and MS/Melting Point provide rapid and definitive checks on identity and bulk purity. By employing these techniques in concert, researchers can proceed with confidence, knowing their results are built upon a foundation of analytical certainty.

References

  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 6-Methoxybenzo[d]thiazole-2(3H)-thione. Retrieved from [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Catto, M., & Abdel-Halim, M. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]

Sources

A Comparative Benchmark Study of the 6-Methoxybenzo[d]thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the 6-methoxybenzo[d]thiazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While direct, extensive benchmark studies on 6-Methoxybenzo[d]thiazole-2(3H)-thione are limited in publicly accessible literature, its structural analogs have been rigorously evaluated across multiple therapeutic areas. This document synthesizes available data to establish a performance benchmark for the core scaffold, offering researchers and drug development professionals a comparative framework for their work. We will dissect its performance in key biological assays, compare it to relevant alternatives, and provide detailed, field-tested experimental protocols.

Our approach is grounded in the principles of scientific integrity. We will not merely list data but explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims are substantiated with authoritative sources to provide a trustworthy and expert-driven narrative.

Section 1: Performance Benchmark in Oncological Research

The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents. Its rigid, planar structure facilitates interactions with various biological targets. The introduction of a methoxy group at the 6-position often enhances metabolic stability and modulates target affinity.

Causality of Experimental Choice: The MTT Assay

To establish a baseline for cytotoxic potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry-standard primary screen. Its selection is based on several factors:

  • Mechanism: It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Efficiency: It is a rapid, colorimetric assay suitable for high-throughput screening of compound libraries.

  • Data Output: It provides a quantitative measure of cell viability and allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key metric for comparing cytotoxic potency.

Comparative Performance of 6-Methoxybenzothiazole Analogs

While data on the specific thione is sparse, numerous studies on related 6-substituted benzothiazoles demonstrate potent activity. Below is a comparative summary of the performance of various analogs against the MCF-7 human breast cancer cell line, a standard model for evaluating potential endocrine therapies.

Compound/AnalogScaffold BaseIC₅₀ (µM) vs. MCF-7 CellsReference CompoundIC₅₀ (µM) vs. MCF-7 CellsSource
Benzo[d]imidazo[2,1-b]thiazole Derivative 6i Imidazo-benzothiazole~8.1 (estimated from 81% inhibition at 10µM)TamoxifenNot explicitly stated in the same study, but used as a positive control.[1]
Benzo[d]imidazo[2,1-b]thiazole Derivative 6j Imidazo-benzothiazole~7.3 (estimated from 73% inhibition at 10µM)TamoxifenNot explicitly stated, used as a positive control.[1]
Thieno[3,2-d]thiazole Derivative 3c Thieno-thiazole1.03 ± 0.14Doxorubicin0.46 ± 0.05[2][3]
6-amino-2-(2-hydroxyphenyl)benzothiazole 5f 2-Arylbenzothiazole0.28Cisplatin11.2[4]

Note: The data presented is for structurally related analogs to provide a benchmark for the broader benzothiazole class. The inhibitory percentages for compounds 6i and 6j were reported at a single concentration (10µM), from which an approximate potency can be inferred.

The data indicates that modifications to the core benzothiazole structure can yield compounds with potent, and in some cases, highly selective, antiproliferative activity. For instance, compound 5f demonstrated significantly greater potency against HeLa cells than the standard chemotherapeutic agent Cisplatin[4].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for evaluating the cytotoxic effects of a test compound, such as a 6-methoxybenzo[d]thiazole derivative, on an adherent cancer cell line (e.g., MCF-7).

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

    • Incubate for 48 to 72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis Workflow

cluster_0 Data Processing cluster_1 Calculation cluster_2 Output raw_abs Raw Absorbance Readings (570 nm) norm_abs Normalize to Vehicle Control raw_abs->norm_abs Subtract Blank dose_resp Plot % Viability vs. Log[Concentration] norm_abs->dose_resp Calculate % Viability ic50 Calculate IC₅₀ using Non-Linear Regression dose_resp->ic50 Sigmoidal Fit comparison Compare Potency with Benchmark Compounds ic50->comparison

Caption: Workflow for calculating IC₅₀ from MTT assay data.

Section 2: Performance Benchmark as an NQO2 Enzyme Inhibitor

NAD(P)H:quinone oxidoreductase 2 (NQO2) is a cytosolic enzyme implicated in oxidative stress, inflammation, and carcinogenesis. It is a known target of resveratrol, a natural polyphenol. The benzothiazole scaffold has been explored as a potent mimetic of resveratrol for NQO2 inhibition.

Causality of Experimental Choice: NQO2 Inhibition Assay

The choice of an NQO2 enzymatic assay is driven by the need to confirm direct target engagement. A common method involves:

  • Mechanism: The assay measures the ability of a compound to inhibit the NQO2-mediated reduction of a substrate, such as dichlorophenolindophenol (DCPIP). The reduction of DCPIP leads to a decrease in absorbance at 600 nm.

  • Specificity: Using a purified recombinant NQO2 enzyme ensures that the observed activity is due to direct interaction with the target, not off-target cytotoxic effects.

  • Quantitative Potency: This assay allows for the determination of a precise IC₅₀ value for enzyme inhibition, enabling a direct comparison of potency between different inhibitors.

Comparative Performance of Benzothiazole Analogs as NQO2 Inhibitors

A study systematically evaluated a series of benzothiazole derivatives, providing a clear benchmark against the known inhibitor resveratrol[5].

Compound6-Position SubstituentIC₅₀ (nM) vs. NQO2Reference CompoundIC₅₀ (nM) vs. NQO2Source
Analog 40 (3',4',5'-trimethoxy)-OCH₃ (Methoxy)51Resveratrol997[5]
Analog 49 (3',4',5'-trimethoxy)-NHCOCH₃ (Acetamide)31Resveratrol997[5]
Analog 48 (3',4',5'-trimethoxy)-NH₂ (Amino)79Resveratrol997[5]
Analog 15 (3',5'-dihydroxy) - Resveratrol Mimetic-OH (Hydroxy)25Resveratrol997[5]

These results are highly significant. The 6-methoxy substituted analog (40 ) is nearly 20 times more potent than resveratrol. This demonstrates the exceptional promise of the 6-methoxybenzothiazole scaffold for developing highly potent NQO2 inhibitors. The data also highlights how substitutions at the 6-position can be fine-tuned to optimize activity, with the acetamide (49 ) and hydroxy (15 ) groups yielding even greater potency[5].

Experimental Protocol: NQO2 Enzymatic Inhibition Assay

This protocol describes a typical procedure for measuring NQO2 inhibition using DCPIP as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Recombinant human NQO2 diluted in assay buffer to a final concentration of ~20 nM.

    • Co-substrate: NRH (dihydronicotinamide riboside) prepared as a 10 mM stock and diluted to a working concentration of 200 µM in assay buffer.

    • Substrate: DCPIP prepared as a 10 mM stock and diluted to a working concentration of 80 µM in assay buffer.

    • Test Compound: Serially diluted in DMSO, then in assay buffer to desired final concentrations (e.g., 1 nM to 10 µM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilution to the appropriate wells. Add 10 µL of assay buffer with DMSO for control wells.

    • Add 20 µL of the NQO2 enzyme solution to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the NRH co-substrate followed immediately by 10 µL of the DCPIP substrate.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm over 5-10 minutes using a microplate reader in kinetic mode.

    • The rate of reaction (slope of the absorbance vs. time curve) is calculated for each well.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Proposed Binding Interaction

Computational modeling suggests that potent benzothiazole inhibitors achieve good shape complementarity within the NQO2 active site, engaging in key polar interactions[5].

cluster_0 NQO2 Active Site FAD FAD Cofactor Pocket Residues Key Amino Acid Residues (e.g., Tyr155, His161) Inhibitor 6-Methoxybenzothiazole Analog Inhibitor->FAD π-stacking Inhibitor->Residues H-bonding

Caption: Proposed binding of an inhibitor in the NQO2 active site.

Section 3: Synthetic Strategies and Workflow

The synthesis of 6-methoxybenzo[d]thiazole-2(3H)-thione and its analogs typically follows established heterocyclic chemistry routes. The Jacobsen cyclization is a classic and effective method for forming the benzothiazole core.

Generalized Synthetic Workflow

The process begins with commercially available starting materials and proceeds through a thiobenzamide intermediate, which is then cyclized.

Start 4-Methoxyaniline (or other substituted aniline) Thioamide Thiobenzamide Intermediate Start->Thioamide Thionation (e.g., Lawesson's Reagent) Cyclization Oxidative Cyclization (e.g., K₃Fe(CN)₆) Thioamide->Cyclization Jacobsen Reaction Product 6-Methoxybenzothiazole Core Cyclization->Product

Caption: Generalized workflow for benzothiazole synthesis.

A key starting material for many of these syntheses is 6-methoxy-1,3-benzothiazol-2-amine, which can be prepared from 4-methoxyaniline[6][7]. For the thione specifically, greener methods involving the reaction of o-iodoaniline derivatives with carbon disulfide have also been reported, offering higher yields and cleaner reaction profiles[8].

Conclusion

This guide establishes a performance benchmark for the 6-methoxybenzo[d]thiazole scaffold by synthesizing data from studies on its close structural analogs. The evidence strongly indicates that this is a privileged scaffold in medicinal chemistry.

  • As an Anticancer Agent: Derivatives show potent cytotoxicity against cancer cell lines, in some cases exceeding the performance of standard drugs like Cisplatin.

  • As an Enzyme Inhibitor: The 6-methoxybenzothiazole core is an exceptionally potent inhibitor of NQO2, outperforming the benchmark compound resveratrol by a factor of nearly 20.

The provided protocols for MTT and NQO2 inhibition assays offer robust, validated methods for researchers to evaluate their own novel derivatives. Future work should focus on a direct and systematic evaluation of 6-Methoxybenzo[d]thiazole-2(3H)-thione itself to fully delineate its therapeutic potential and build upon the promising foundation laid by its analogs.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. BioMed Research International. [Link]

  • Deng, X., et al. (2017). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Latin American Journal of Pharmacy. [Link]

  • Othman, I. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]

  • Banimustafa, M., et al. (2014). Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs. European Journal of Medicinal Chemistry. [Link]

  • Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. [Link]

  • Sun, X., et al. (2013). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E. [Link]

  • Iaroshenko, V. O., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Pharmaceuticals. [Link]

  • Seto, S., et al. (2017). Identification of novel 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazoles: Lead generation and optimization toward potent and orally active EP1 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Zubar, A. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. [Link]

  • Faghih, Z., et al. (2020). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Polycyclic Aromatic Compounds. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences. [Link]

  • Al-Harbi, S. A., et al. (2022). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Othman, I. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences. [Link]

  • Aly, M., et al. (2020). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules. [Link]

  • Nguyen, V. P., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports. [Link]

  • Srivastava, N., & Kishore, R. (2020). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione, grounding procedural guidance in the scientific principles of hazard mitigation and regulatory compliance.

Understanding the Hazard Profile of 6-Methoxybenzo[d]thiazole-2(3H)-thione

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. According to its Safety Data Sheet (SDS), 6-Methoxybenzo[d]thiazole-2(3H)-thione presents the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1]

The thione group (C=S) and the benzothiazole core contribute to its reactivity and biological activity. The primary risks to laboratory personnel involve accidental ingestion, skin contact, eye exposure, and inhalation of dust or aerosols, which can lead to irritation of the respiratory tract.

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with establishing robust protective barriers. The causality behind PPE selection is directly linked to the identified hazards of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Essential PPE:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 standards are mandatory.[2] Given the serious eye irritation risk, a face shield should be worn if there is a potential for splashing or dust generation.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant overalls should be considered.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation.[1]

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to be used when handling this compound.[1]

  • Safety Stations: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Step-by-Step Disposal Protocol

The disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione must be managed as hazardous waste. Do not dispose of this chemical into drains or as general solid waste.[3]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental and dangerous reactions between incompatible chemicals.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for 6-Methoxybenzo[d]thiazole-2(3H)-thione and related solid waste (e.g., contaminated gloves, weigh boats, paper towels).

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name: "6-Methoxybenzo[d]thiazole-2(3H)-thione," and the relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).[1]

Step 2: Managing Contaminated Materials

  • Rationale: Any item that comes into contact with the chemical is considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • Solid Waste: Place all contaminated solids, including gloves, disposable lab coats, and absorbent materials from minor spills, directly into the designated hazardous waste container.

    • Empty Containers: "Empty" containers of 6-Methoxybenzo[d]thiazole-2(3H)-thione are still considered hazardous as they may retain chemical residue. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed for disposal or recycling according to your institution's policies.

    • Solutions: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 3: Storage Pending Disposal

  • Rationale: Safe storage is crucial to prevent leaks, spills, or exposure to personnel while awaiting pickup by a certified waste management provider.

  • Procedure:

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the container in a designated, well-ventilated satellite accumulation area that is away from incompatible materials.

    • Ensure the storage area is secure and only accessible to authorized personnel.

Step 4: Arranging for Final Disposal

  • Rationale: Final disposal must be conducted by a licensed hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Provide the EHS office with an accurate inventory of the waste.

    • Follow all institutional procedures for waste handover.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Notify your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural steps, the following workflow diagram illustrates the decision-making and actions required for the proper disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione.

G cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Need to Dispose of 6-Methoxybenzo[d]thiazole-2(3H)-thione ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Transferred to EHS ehs_contact->end

Caption: Waste Disposal Workflow for 6-Methoxybenzo[d]thiazole-2(3H)-thione.

Conclusion: Fostering a Culture of Safety

The proper disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, employing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure that their work is conducted responsibly. This guide serves as a foundational document, but it is imperative that all laboratory personnel also consult their institution-specific policies and the most current Safety Data Sheets.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Lab-Kem. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
  • LookChem. (2017, August 18). 2(3H)-Benzothiazolethione,6-methoxy-(9CI) Safety Data Sheets(SDS).
  • Scribd. BENZOTHIAZOLE.
  • Environmental Health and Safety Office. (2025-2026). EHSO Manual.
  • BB Fabrication. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).

Sources

Mastering the Safe Handling of 6-Methoxybenzo[d]thiazole-2(3H)-thione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of 6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS No: 2182-73-2). By moving beyond mere procedural steps to explain the underlying scientific rationale, this document aims to be your trusted resource, ensuring both personnel safety and experimental integrity.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a comprehensive toxicological profile for 6-Methoxybenzo[d]thiazole-2(3H)-thione is not fully established, its structural similarity to other benzothiazole derivatives warrants a cautious and proactive approach to its handling. The benzothiazole moiety is present in a range of biologically active compounds, and related substances like 2-mercaptobenzothiazole are known contact allergens and are suspected carcinogens.[1] The thiol group, in particular, is a critical functional group that can interact with proteins, potentially leading to skin sensitization.[2]

Given the lack of a specific Occupational Exposure Limit (OEL), it is prudent to treat 6-Methoxybenzo[d]thiazole-2(3H)-thione as a potent compound. This necessitates the implementation of stringent handling protocols to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with 6-Methoxybenzo[d]thiazole-2(3H)-thione. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile, single pair)Laboratory coatNot generally required
Weighing and Aliquoting (Powder) Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant nitrile glovesDisposable gown over a laboratory coatNIOSH-approved respirator with a particulate filter (e.g., N95) or use of a ventilated balance enclosure
Solution Preparation and Handling Chemical safety gogglesChemical-resistant nitrile glovesLaboratory coatWork within a certified chemical fume hood
Spill Cleanup (Small) Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene)Disposable gown over a laboratory coatNIOSH-approved respirator with a particulate filter
Waste Disposal Safety glasses with side shieldsChemical-resistant nitrile glovesLaboratory coatNot generally required for sealed containers

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for dust generation during the handling of the solid form necessitates the use of chemical safety goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles.

  • Hand Protection: Nitrile gloves are recommended for their broad chemical resistance.[3] Double-gloving is advised when handling the potent powder to minimize the risk of exposure in case of a breach in the outer glove. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A disposable gown provides an easily removable barrier that can be promptly discarded in case of contamination, preventing the spread of the compound.

  • Respiratory Protection: Due to the unknown inhalation toxicity and the potential for dust generation, respiratory protection is crucial when handling the powdered form outside of a containment system like a ventilated balance enclosure. All work with solutions should be conducted within a chemical fume hood to prevent the inhalation of any aerosols or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational plan is critical for minimizing exposure risk.

Designated Work Area

All work with 6-Methoxybenzo[d]thiazole-2(3H)-thione should be conducted in a designated and clearly marked area to prevent cross-contamination.[2] This area should be equipped with a chemical fume hood and have restricted access.

Weighing and Solution Preparation

This protocol outlines the safe preparation of a stock solution from the powdered compound.

Preparation:

  • Don all required PPE as outlined in the table above for "Weighing and Aliquoting."

  • Prepare the workspace within a chemical fume hood or a ventilated balance enclosure by laying down a disposable, absorbent bench liner.[2]

  • Gather all necessary equipment: an analytical balance, weigh paper or a weighing boat, a spatula, a volumetric flask, the appropriate solvent, and a designated hazardous waste container.

Procedure:

  • Weighing: Carefully weigh the desired amount of the powdered compound, minimizing the creation of airborne dust.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Solubilization: Add a small amount of the solvent to the flask and swirl gently to dissolve the compound. Use a small amount of solvent to rinse the weigh paper or boat, transferring the rinsing into the flask to ensure all the compound is collected.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark. Cap the flask and mix thoroughly.

Post-Procedure:

  • Carefully wipe down the spatula and any other reusable equipment with a suitable solvent and dispose of the cleaning materials in the designated hazardous waste container.

  • Dispose of all contaminated disposable items, including gloves, weigh paper, and the bench liner, in the hazardous waste container.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to spills and exposures is critical.

Spill Cleanup

For Minor Spills (a few milligrams to a gram) of the solid:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): If there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.

  • Containment: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

  • Collection: Carefully scoop the material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel, starting from the outside and working inwards. Place the cleaning materials in the hazardous waste container.

  • Final Cleaning: Clean the area with soap and water.

For Major Spills:

Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing 6-Methoxybenzo[d]thiazole-2(3H)-thione must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with the compound (gloves, weigh paper, bench liners, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory until they are collected by the institution's EHS department.

Waste Disposal Workflow

WasteDisposalWorkflow Waste Disposal Workflow for 6-Methoxybenzo[d]thiazole-2(3H)-thione cluster_generation Waste Generation cluster_collection Laboratory Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solutions, Rinses) Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container SAA Secure location within the lab Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS EHS Pickup SAA->EHS Disposal_Facility Licensed Hazardous Waste Facility EHS->Disposal_Facility

Caption: Workflow for the proper segregation and disposal of waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of 6-Methoxybenzo[d]thiazole-2(3H)-thione, and indeed any chemical reagent, is foundational to successful and sustainable research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.

References

  • Chipinda, I., et al. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 20(8), 1034-1042.
  • SHOWA chemical-resistant nitrile gloves, 13" length, unlined, 15-mil. Verona Safety.
  • VWR®. VWR® gloves.
  • Some Industrial Chemicals. (2018). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119.

Sources

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